2-(Methylthio)pyrimidine-5-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-11-6-7-2-4(3-8-6)5(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJIAHGQTQWGJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394488 | |
| Record name | 2-(methylthio)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110099-94-0 | |
| Record name | 2-(methylthio)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylthio)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Methylthio)pyrimidine-5-carboxylic acid (CAS 110099-94-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Methylthio)pyrimidine-5-carboxylic acid, a versatile heterocyclic building block with significant applications in pharmaceutical and agrochemical research. We will delve into its chemical properties, synthesis, potential mechanisms of action, and analytical methodologies, offering field-proven insights for its application in research and development.
Core Chemical Identity and Physicochemical Properties
This compound, with the CAS number 110099-94-0, is a pyrimidine derivative characterized by a carboxylic acid group at the 5-position and a methylthio group at the 2-position. This substitution pattern imparts unique reactivity and makes it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 110099-94-0 | [1][2] |
| Molecular Formula | C₆H₆N₂O₂S | [2][3] |
| Molecular Weight | 170.19 g/mol | [2][3] |
| IUPAC Name | 2-(methylsulfanyl)pyrimidine-5-carboxylic acid | [3] |
| Synonyms | 2-(Methylthio)-5-pyrimidinecarboxylic acid | [4] |
| Appearance | Solid | [5] |
| Boiling Point (Predicted) | 378.4°C at 760 mmHg | [6] |
| Density (Predicted) | 1.45 g/cm³ | [6] |
| Flash Point (Predicted) | 182.6°C | [6] |
| Vapor Pressure (Predicted) | 2.12E-06 mmHg at 25°C | [6] |
| pKa (Predicted) | ||
| Solubility | ||
| InChI Key | BIJIAHGQTQWGJB-UHFFFAOYSA-N | [3] |
| SMILES | CSC1=NC=C(C=N1)C(=O)O | [3] |
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
A likely synthetic approach would start from the corresponding ethyl ester, ethyl 2-(methylthio)pyrimidine-5-carboxylate (CAS 73781-88-1), which is commercially available.[5] The synthesis of this ester can be achieved through the condensation of ethyl ethoxymethylenecyanoacetate with S-methylisothiourea. The subsequent hydrolysis of the ester under basic or acidic conditions would yield the desired carboxylic acid.
Another potential route is the Atwal-Biginelli cyclocondensation reaction, which has been used to synthesize related dihydropyrimidine-5-carboxylate esters.[8] This method involves the reaction of S-methylisothiourea with a suitable β-oxoester derivative.
A general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt.[7]
Key Reactive Sites and Their Significance
The chemical architecture of this compound offers several sites for further chemical modification:
-
Carboxylic Acid Group: This functional group is readily activated for amide bond formation, esterification, or reduction to the corresponding alcohol. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) in drug discovery programs.
-
Methylthio Group: The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can alter the electronic properties and biological activity of the molecule. The methylthio group can also be displaced by nucleophiles, enabling the introduction of different substituents at the 2-position of the pyrimidine ring.
-
Pyrimidine Ring: The nitrogen atoms of the pyrimidine ring can be protonated or alkylated, and the ring itself can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the nature of other substituents.
Applications in Research and Development
This compound and its derivatives are pivotal intermediates in the synthesis of a diverse array of bioactive molecules.
Pharmaceutical Applications
The pyrimidine scaffold is a common feature in many approved drugs, and derivatives of this compound are actively being investigated for various therapeutic applications. Its role as a key intermediate is noted in the development of antiviral and anticancer agents.[5][9] The versatility of its functional groups allows medicinal chemists to synthesize libraries of compounds for screening against various biological targets. For instance, derivatives of 4-(substituted-amino)-2-(methylthio)pyrimidine-5-carboxylic acid have been explored for their potential in treating cancer and infectious diseases.[10]
Agrochemical Applications
In the field of agrochemicals, this compound serves as a building block for the development of novel fungicides and herbicides.[11][12] The pyrimidine core is present in several commercially successful agricultural products, and the unique substitution pattern of this molecule offers opportunities to create new crop protection agents with improved efficacy and selectivity.
Mechanism of Action and Biological Targets
While the specific biological targets of this compound itself are not extensively documented, research into its derivatives has provided significant insights into their potential mechanisms of action, particularly in the context of cancer and fungal diseases.
Inhibition of Succinate Dehydrogenase (SDH)
A primary mechanism of action for certain agrochemical fungicides containing a pyrimidine core is the inhibition of succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain. Recent studies have elucidated a fascinating downstream consequence of SDH inhibition that is highly relevant to cancer biology.
Inhibition of SDH leads to the accumulation of its substrate, succinate.[13][14] This accumulated succinate acts as a competitive inhibitor of aspartate transcarbamoylase (ATCase), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[13][14] The inhibition of ATCase leads to a depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis. This disruption of nucleotide homeostasis can induce replication stress and ultimately lead to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[14][15]
Figure 1: Proposed signaling pathway of SDH inhibition by 2-(methylthio)pyrimidine derivatives.
This dual effect of SDH inhibitors—disrupting cellular respiration and simultaneously blocking nucleotide synthesis—makes them attractive candidates for the development of novel anticancer therapies.
Analytical Methodologies
The characterization and quality control of this compound and its derivatives rely on standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A general approach for the HPLC analysis of pyrimidine carboxylic acids would involve reverse-phase chromatography.
Table 2: General HPLC Parameters for Analysis
| Parameter | Recommended Conditions |
| Column | C18 stationary phase (e.g., ZORBAX SB-C18, 150 x 4.6 mm, 5.0 µm)[16] |
| Mobile Phase | Gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1 M trichloroacetic acid, pH 1.7) and acetonitrile[16] |
| Flow Rate | 1.0 mL/min[16] |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 355 nm after derivatization)[16] |
| Temperature | Ambient |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of the compound.
-
¹H NMR: Expected signals would include a singlet for the methylthio protons (around 2.5 ppm), signals for the pyrimidine ring protons, and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm). A ¹H NMR spectrum for the related 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid is available for comparison.[17]
-
¹³C NMR: The spectrum would show characteristic signals for the methylthio carbon, the aromatic carbons of the pyrimidine ring, and the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm range).[18][19]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) would be a suitable technique. The predicted monoisotopic mass is 170.015 Da.[3]
Safety and Handling
This compound should be handled in a well-ventilated area by trained personnel.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[20]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[20]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
Conclusion
This compound is a valuable and versatile building block in the design and synthesis of novel bioactive compounds. Its strategic placement of functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the development of new pharmaceuticals and agrochemicals. The emerging understanding of the role of its derivatives as inhibitors of succinate dehydrogenase and their impact on pyrimidine biosynthesis opens up exciting new avenues for research, particularly in the field of oncology. This guide provides a solid foundation for researchers to understand and effectively utilize this important chemical entity in their scientific endeavors.
References
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- Hart, M. L., Sokolov, D., Danquah, S., Zheng, E., Doan, A. D., Davidsen, K., MacPherson, D., & Sullivan, L. B. (2025).
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- Nishimura, Y., Okamoto, Y., Ikunaka, M., & Ohyama, Y. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466.
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3359-3372.
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- El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2020). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 10(57), 34503-34521.
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- Nakano, D., & Ma, N. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4968.
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- Wujec, M., Trotsko, N., Paneth, A., & Gzella, A. K. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011.
- Khutornenko, A. A., Roudko, V. V., Chernyak, B. V., Vartapetian, A. B., Chumakov, P. M., & Evstafieva, A. G. (2010).
- Khan, I., Ullah, F., Ali, A., Khan, M. A., Khan, S. A., & Ahmad, S. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1245-1261.
- Głowacki, R., & Bald, E. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9226.
- Głowacki, R., & Bald, E. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 25426.
- Barron, E. S. G., & Kalnitsky, G. (1947). REGULATORY MECHANISMS OF CELLULAR RESPIRATION: II. THE RÔLE OF SOLUBLE SULFHYDRYL GROUPS AS SHOWN BY THE EFFECT OF SULFHYDRYL REAGENTS ON THE RESPIRATION OF SEA URCHIN SPERM. The Journal of General Physiology, 31(2), 107-120.
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An In-depth Technical Guide on the Molecular Structure and Utility of 2-(Methylthio)pyrimidine-5-carboxylic acid
Executive Summary
This technical guide provides a comprehensive analysis of 2-(Methylthio)pyrimidine-5-carboxylic acid, a heterocyclic compound with significant strategic value in contemporary drug discovery and medicinal chemistry. We will dissect its molecular architecture, explore robust synthetic and purification protocols, detail its analytical characterization, and illuminate its application as a versatile scaffold in the development of targeted therapeutics. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights to leverage this molecule's full potential.
Introduction: The Pyrimidine Core in Modern Drug Design
The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, most notably the nucleobases that constitute the building blocks of life. Its inherent electronic properties and capacity for diverse intermolecular interactions make it an ideal framework for designing molecules that can potently and selectively engage with biological targets. The strategic functionalization of the pyrimidine ring is a cornerstone of modern drug design, allowing for the precise modulation of a compound's pharmacological and pharmacokinetic profile.
This compound emerges as a particularly valuable derivative within this chemical class. The presence of a methylthio group at the 2-position and a carboxylic acid at the 5-position provides a unique combination of reactivity and functionality. The methylthio group can serve as a leaving group in nucleophilic substitution reactions or be oxidized to the corresponding sulfoxide or sulfone, offering multiple avenues for structural elaboration. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or salt formation, enabling the exploration of a vast chemical space and the optimization of properties such as solubility and bioavailability. This guide will provide a detailed exploration of this versatile building block, from its fundamental properties to its practical application in the synthesis of complex, biologically active molecules.
Molecular Structure and Physicochemical Properties
A comprehensive understanding of the molecular structure and physicochemical characteristics of this compound is essential for its effective application in research and development.
Chemical Identity
-
IUPAC Name: this compound
Caption: Molecular structure of this compound.
Physicochemical Data
The following table summarizes key physicochemical properties, which are critical for experimental design, including solvent selection and formulation development.
| Property | Value | Reference |
| Appearance | Solid | [1] |
| Boiling Point | 378.4°C at 760 mmHg | [3] |
| Density | 1.45 g/cm³ | [3] |
| Flash Point | 182.6°C | [3] |
| Vapor Pressure | 2.12E-06 mmHg at 25°C | [3] |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step sequence. The following protocol is a robust and reproducible method for its preparation.
Retrosynthetic Analysis
A logical retrosynthetic approach involves the initial construction of the pyrimidine ring, followed by functional group interconversion.
Caption: Retrosynthetic pathway for this compound.
Experimental Procedure
Safety Precaution: All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of Ethyl 2-thiouracil-5-carboxylate
-
Reaction Setup: Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Add thiourea to the sodium ethoxide solution, followed by the dropwise addition of diethyl ethoxymethylenemalonate.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully acidify with glacial acetic acid to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water and ethanol, and dry under vacuum to yield ethyl 2-thiouracil-5-carboxylate.
Step 2: Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate
-
Reaction Setup: Suspend the ethyl 2-thiouracil-5-carboxylate in methanol.
-
Reagent Addition: Add a solution of sodium hydroxide, followed by the dropwise addition of methyl iodide.
-
Reaction: Stir the mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and dry to afford ethyl 2-(methylthio)pyrimidine-5-carboxylate.
Step 3: Saponification to this compound
-
Reaction Setup: Dissolve the ethyl 2-(methylthio)pyrimidine-5-carboxylate in a mixture of ethanol and water.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux for 1-2 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Work-up: Cool the reaction mixture and acidify to a pH of approximately 3-4 with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent if necessary.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized this compound.
| Technique | Expected Data |
| ¹H NMR | Predicted (DMSO-d6): δ ~13.5 (s, 1H, COOH), 9.0 (s, 2H, pyrimidine-H), 2.6 (s, 3H, S-CH₃).[4] |
| ¹³C NMR | Predicted chemical shifts: ~170 ppm (C=O), pyrimidine carbons in the aromatic region, and the S-CH₃ carbon upfield. |
| Mass Spec. | [M+H]⁺ at m/z 171.02228.[5] |
| IR Spec. | Broad O-H stretch (~3300-2500 cm⁻¹), strong C=O stretch (~1710 cm⁻¹), C-O stretch (~1320-1210 cm⁻¹). |
Applications in Drug Discovery
This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[6] Its bifunctional nature allows for diverse derivatization strategies.
Synthetic Utility
The carboxylic acid can be readily converted to amides and esters, while the methylthio group can be displaced by nucleophiles or oxidized.
Caption: Key synthetic transformations of this compound.
Role in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a common feature in many kinase inhibitors. This compound and its derivatives serve as key building blocks in the synthesis of potent inhibitors for various kinases, which are crucial targets in oncology and inflammatory diseases. The methylthio group can be displaced by amines to introduce side chains that interact with the hinge region of the kinase, while the carboxylic acid can be modified to interact with other residues in the active site or to improve pharmacokinetic properties.
Conclusion
This compound is a high-value building block for the synthesis of complex molecules with therapeutic potential. Its well-defined reactivity and versatile functional handles make it an indispensable tool for medicinal chemists. The synthetic protocols and analytical data presented in this guide provide a solid foundation for its effective utilization in drug discovery programs. Further exploration of the chemical space accessible from this intermediate is likely to yield novel drug candidates with improved efficacy and safety profiles.
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An In-Depth Technical Guide to the Synthesis of 2-(Methylthio)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylthio)pyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural framework serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, and antimicrobial and anticancer agents.[1][2] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound and its ester derivatives. It delves into the underlying chemical principles, offers detailed experimental protocols, and presents a comparative analysis of different synthetic strategies to inform route selection for research and development.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental structural motif in numerous biologically active compounds, including nucleic acids.[3] This inherent biological relevance has made pyrimidine derivatives a focal point in pharmaceutical research. The title compound, this compound, and its corresponding esters are valuable intermediates, offering three key functional groups for further chemical modification: the methylthio group, the carboxylic acid/ester, and the pyrimidine ring itself.[1] These features allow for the exploration of diverse chemical space in the pursuit of novel therapeutic agents.[4]
The methylthio group enhances lipophilicity and can participate in hydrophobic interactions with biological targets. The carboxylic acid provides a handle for hydrogen bonding and ionic interactions, which are crucial for molecular recognition at enzyme active sites.[1]
Core Synthesis Pathways: A Mechanistic Perspective
The synthesis of the this compound core generally relies on the construction of the pyrimidine ring through cyclocondensation reactions.[3][5] This involves the reaction of a three-carbon (C-C-C) building block with a nitrogen-containing dinucleophile, such as S-methylisothiourea.
Pathway A: Cyclocondensation with S-Methylisothiourea
A prevalent and effective strategy involves the cyclocondensation of S-methylisothiourea with a suitable three-carbon electrophile. This approach is advantageous as it directly installs the desired 2-(methylthio) substituent.
A modification of the classical Biginelli reaction provides a route to dihydropyrimidine precursors. This involves the reaction of S-methylisothiourea hemisulfate salt with a β-ketoester or a related Michael acceptor.[6][7] Subsequent oxidation (aromatization) of the dihydropyrimidine ring would be necessary to yield the final pyrimidine product. While this is a multi-step process, it offers a high degree of flexibility in introducing substituents on the pyrimidine ring.[7]
A more direct approach involves the reaction of S-methylisothiourea with a highly functionalized three-carbon synthons. For instance, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol has been shown to react with amidinium salts, including S-methylisothiouronium salts, to afford 2-substituted pyrimidine-5-carboxylic esters in good to excellent yields.[8][9] This method is particularly noteworthy as it provides a direct route to pyrimidines that are unsubstituted at the 4- and 6-positions.[8]
Diagrammatic Representation of Pathway A:
Caption: General cyclocondensation pathway to the target molecule.
Pathway B: Multi-step Synthesis from Diethyl Malonate
An alternative strategy involves building the pyrimidine ring from simpler starting materials like diethyl malonate. This pathway offers a high degree of control over the introduction of various functional groups. A patented method outlines a four-step synthesis to a related compound, which can be adapted for the synthesis of the title compound.[10]
The key steps in this pathway are:
-
Nitration: Introduction of a nitro group at the 5-position.
-
Cyclization: Reaction with thiourea to form the pyrimidine ring.
-
Methylation: Introduction of the methylthio group.
-
Chlorination and subsequent reduction/hydrolysis: Conversion of hydroxyl groups to chloro groups, followed by steps to arrive at the carboxylic acid.
While this pathway is longer, it is built upon well-established chemical transformations.
Workflow for Pathway B:
Caption: Multi-step synthesis workflow starting from diethyl malonate.
Experimental Protocols
The following protocols are representative examples for the synthesis of ethyl 2-(methylthio)pyrimidine-5-carboxylate, a key precursor to the target carboxylic acid.
Protocol 1: Synthesis of Ethyl 2-(Methylthio)pyrimidine-5-carboxylate via Cyclocondensation
This protocol is adapted from the general procedure described by Zhichkin et al. for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[8]
Materials and Reagents:
-
S-methylisothiourea sulfate
-
Sodium ethoxide
-
Ethanol
-
Ethyl 3-ethoxy-2-formylacrylate (or a similar C3-electrophile)
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Preparation of S-methylisothiouronium salt: Dissolve S-methylisothiourea sulfate in ethanol. Add a solution of sodium ethoxide in ethanol dropwise at 0 °C. Stir the mixture for 1 hour at room temperature. The resulting mixture contains the free S-methylisothiourea.
-
Cyclocondensation: To the freshly prepared S-methylisothiourea solution, add ethyl 3-ethoxy-2-formylacrylate dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and neutralize with dilute hydrochloric acid. Extract the product with diethyl ether.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl 2-(methylthio)pyrimidine-5-carboxylate.[11]
Hydrolysis to this compound:
-
Dissolve the ethyl 2-(methylthio)pyrimidine-5-carboxylate in a mixture of ethanol and water.
-
Add a stoichiometric amount of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain this compound.[12]
Data Summary and Comparison of Pathways
| Parameter | Pathway A (Direct Cyclocondensation) | Pathway B (Multi-step from Diethyl Malonate) |
| Starting Materials | S-methylisothiourea, functionalized C3-synthon | Diethyl malonate, thiourea, dimethyl sulfate |
| Number of Steps | 1-2 steps to ester | 4+ steps to a related intermediate |
| Typical Yields | Moderate to excellent[8] | Can be variable depending on each step |
| Scalability | Potentially scalable | May require optimization for large-scale synthesis |
| Key Advantages | Directness, potentially higher overall yield | Use of simple, inexpensive starting materials |
| Key Disadvantages | Availability and cost of the C3-synthon | Longer reaction sequence, more purification steps |
Conclusion and Future Outlook
The synthesis of this compound is most efficiently achieved through cyclocondensation strategies. The choice between a direct, one-pot approach and a multi-step synthesis depends on factors such as the availability of starting materials, desired scale, and the need for specific substitution patterns on the pyrimidine ring. As the demand for novel pyrimidine-based pharmaceuticals continues to grow, the development of even more efficient, cost-effective, and sustainable synthetic methodologies will remain an active area of research.
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The Biological Versatility of 2-(Methylthio)pyrimidine-5-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a foundational structure recurring in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its inherent ability to engage in various biological interactions has made it a focal point for the development of novel therapeutics. This technical guide delves into the biological activities associated with a specific, yet versatile, member of this family: 2-(Methylthio)pyrimidine-5-carboxylic acid . While comprehensive biological data on this exact molecule remains an area of active investigation, extensive research into its close derivatives provides a compelling narrative of its potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammation.[1][3][4] This document serves as a resource for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, field-proven insights into experimental design, and a forward-looking perspective on the untapped potential of this chemical entity.
Molecular Profile and Synthesis of the Core Scaffold
This compound is characterized by a pyrimidine ring substituted with a methylthio group at the 2-position and a carboxylic acid group at the 5-position. This unique arrangement of functional groups imparts specific physicochemical properties that are crucial for its biological interactions and synthetic versatility. The methylthio group enhances lipophilicity, which can improve membrane permeability, while the carboxylic acid moiety provides a key site for hydrogen bonding and potential salt formation, influencing solubility and target engagement.[3]
General Synthesis Pathway
The synthesis of this compound and its esters typically involves a multi-step process. A common approach is the condensation of a three-carbon component with S-methylisothiourea.[4] Variations of the Biginelli or similar cyclocondensation reactions are often employed to construct the core pyrimidine ring.[4]
Below is a generalized workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which can be hydrolyzed to the corresponding carboxylic acid.
Caption: Generalized workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.
A documented method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts to yield the corresponding 2-substituted pyrimidine-5-carboxylic esters. This approach is noted for its high yield and ability to produce pyrimidines without substitution at the 4-position.
Biological Activities and Therapeutic Potential of Derivatives
The true potential of the this compound scaffold is illuminated through the diverse biological activities reported for its derivatives. These findings strongly suggest that the core molecule is a valuable starting point for the development of potent and selective therapeutic agents.
Anticancer Properties
A significant body of research points to the anticancer potential of pyrimidine derivatives, and those bearing the 2-methylthio substituent are no exception.[2][5][6]
Mechanism of Action: The proposed anticancer mechanisms for this class of compounds are multifaceted and appear to be cell-line dependent. In-vitro studies on derivatives have demonstrated the induction of apoptosis, a form of programmed cell death, in various cancer cell lines, including gastric and lung cancer.[3] Some derivatives have also been shown to arrest the cell cycle, preventing cancer cells from proliferating.[2] The pyrimidine scaffold can serve as a template for designing kinase inhibitors, which are a major class of anticancer drugs.[3]
| Derivative Class | Cancer Cell Line(s) | Observed Activity | Reference |
| 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid | Gastric, Lung | Cytotoxic effects, apoptosis induction | [3] |
| 6-amino-5-cyano-2-thiopyrimidines | Leukemia, various solid tumors | Broad-spectrum anticancer activity, cell cycle arrest | [2] |
| 4-amino-thieno[2,3-d]pyrimidines | Breast Cancer (MCF-7, MDA-MB-231) | High antiproliferative activity and selectivity | [5] |
| 2-thiopyrimidine derivatives | - | Moderate CDK-1 inhibition (IC50 = 5 µM) | [7] |
Antimicrobial Activity
The pyrimidine core is also a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have been investigated for their activity against a range of bacterial and fungal pathogens.[1][8]
Spectrum of Activity: Studies have demonstrated that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[8] For example, some ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylates have shown notable activity against Candida albicans. Another study highlighted a derivative with high activity against a Staphylococcus aureus strain.
Considerations for Development: The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. The synthetic tractability of the this compound scaffold allows for the creation of diverse chemical libraries that can be screened against multidrug-resistant bacterial and fungal strains.
Anti-inflammatory and Analgesic Potential
Derivatives of dihydropyrimidines containing a methylthio group have been reported to possess anti-inflammatory and analgesic properties.[4][7]
Mechanism of Action: The observed analgesic activity of these compounds is thought to be mediated through the inhibition of peripheral pain mechanisms.[4] The anti-inflammatory effects could be linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).[6]
Experimental Evidence: In a study utilizing the acetic acid-induced writhing test in mice, a common model for screening peripheral analgesics, several 2-methylthio-1,4-dihydropyrimidine derivatives demonstrated significant analgesic activity.[4] Some 2-thiopyrimidine derivatives have also shown good anti-inflammatory activity in animal models.[7]
Experimental Protocols: A Guide to Biological Evaluation
To facilitate further research into the biological activities of this compound and its derivatives, this section provides standardized, step-by-step methodologies for key in-vitro assays.
In-Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or its derivatives in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A streamlined workflow for the MTT cell viability assay.
In-Vitro Antimicrobial Activity: Broth Microdilution Assay
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Bacterial/Fungal Suspension: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial suspension to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Concluding Remarks
The collective evidence from studies on its derivatives strongly suggests that this compound is a highly promising scaffold for the development of new therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its analogs make it a compelling starting point for drug discovery campaigns.
Future research should focus on a more detailed biological characterization of the parent compound itself to establish a baseline for structure-activity relationship (SAR) studies. High-throughput screening of libraries based on this scaffold against a wider range of biological targets, including specific kinases, proteases, and microbial enzymes, is warranted. Furthermore, computational modeling and docking studies could aid in the rational design of more potent and selective derivatives.
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An In-depth Technical Guide to the Discovery of 2-(Methylthio)pyrimidine-5-carboxylic Acid Derivatives
Abstract
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2] Within this broad class, derivatives of 2-(methylthio)pyrimidine-5-carboxylic acid have emerged as a particularly fruitful area of research, serving as privileged scaffolds for the development of novel kinase inhibitors, anticancer agents, and other targeted therapies.[3][4][5] This guide provides a comprehensive overview of the discovery process for this compound class, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind the scaffold's design, explore common synthetic strategies, detail biological evaluation cascades, and analyze structure-activity relationships (SAR) that drive lead optimization. The content synthesizes field-proven insights with technical accuracy, offering a practical framework for the exploration of this important chemical space.
Introduction: The Significance of the Pyrimidine Scaffold
Heterocyclic compounds, particularly those containing nitrogen, are of immense interest in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1] The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][6] This inherent biological relevance makes the pyrimidine scaffold an excellent starting point for drug design. Its structure is amenable to substitution at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity.[1] Consequently, pyrimidine derivatives have been successfully developed into drugs for a vast range of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2][7]
The Rise of this compound Derivatives
The exploration of pyrimidine derivatives in medicinal chemistry began in the mid-20th century, with a focus on their potential as antimetabolites and enzyme inhibitors.[3] The specific scaffold, this compound, gained traction as chemists began to systematically modify the pyrimidine core to improve drug-like properties.
Rationale for Key Functional Groups
The efficacy of this scaffold can be attributed to the distinct contributions of its three core functional groups:
-
2-(Methylthio) Group (-SMe): The introduction of a sulfur-containing moiety like methylthio often enhances lipophilicity.[3] This property can improve a molecule's ability to cross cell membranes, increasing its bioavailability and interaction with intracellular targets.[3] The methylthio group can also participate in hydrophobic interactions within the binding pockets of target proteins.[3][8]
-
5-Carboxylic Acid Group (-COOH): This polar group is crucial for establishing key interactions with biological targets. It can act as a hydrogen bond donor and acceptor, and can also form ionic bonds, anchoring the molecule in the active site of an enzyme or receptor.[3][9] The carboxylic acid moiety also helps to balance the molecule's overall solubility.[3]
-
Pyrimidine Core: As a central scaffold, the pyrimidine ring provides a rigid framework for orienting the other functional groups. Its nitrogen atoms often act as hydrogen bond acceptors, mimicking the interactions of natural ligands like adenine in the ATP binding sites of kinases.[10]
This combination of features has made the this compound scaffold a valuable starting point for developing inhibitors of various enzymes, particularly protein kinases, which are critical targets in oncology.[2][11]
Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives can be achieved through several established routes. A common approach involves the cyclocondensation of appropriate precursors to form the core pyrimidine ring.
General Synthesis of the Core Scaffold
A foundational method for constructing the pyrimidine ring is the reaction between a β-dicarbonyl compound (or its equivalent) and a guanidine derivative.[3] For the specific synthesis of the 2-(methylthio)pyrimidine core, S-methylisothiourea is a frequently used reagent.[12]
Protocol 3.1: Atwal-Biginelli-type Cyclocondensation
This protocol describes a general method for synthesizing the dihydropyrimidine ester precursor, which can then be aromatized and hydrolyzed to the final carboxylic acid.[12]
-
Step 1: Knoevenagel Condensation: React a β-ketoester with an aldehyde using a catalyst (e.g., piperidine/acetic acid) to form a 2-(substituted)methylene-3-oxoester intermediate.
-
Step 2: Cyclocondensation: Combine the intermediate from Step 1 with S-methylisothiourea hemisulfate salt in a suitable solvent like ethanol.
-
Step 3: Reaction: Heat the mixture under reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of starting materials.
-
Step 4: Isolation: Cool the reaction mixture, and isolate the crude product, which may be a mixture of tautomers, by filtration or evaporation.
-
Step 5: Purification: Purify the product using column chromatography or recrystallization to yield the alkyl 1,4-dihydro-2-methylthio-pyrimidine-5-carboxylate.[12]
-
Step 6: Aromatization & Hydrolysis: The dihydropyrimidine can be oxidized (e.g., with DDQ or MnO₂) to the aromatic pyrimidine, followed by hydrolysis of the ester (e.g., with NaOH or LiOH) to afford the target this compound.
Self-Validation: The structure and purity of the final compound and all intermediates must be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).[12]
Derivatization Approaches
The true power of this scaffold lies in its potential for derivatization to explore structure-activity relationships.
-
Amide Coupling: The 5-carboxylic acid is an ideal handle for creating a library of amide derivatives using standard peptide coupling reagents like HATU or EDC.[13] This allows for the exploration of interactions in the solvent-accessible region of a target's binding site.[9]
-
Substitution at Position 4: Many synthetic routes allow for the introduction of various substituents at the C4 position, often an amino or aryl group.[3][5][14] For example, starting from a 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, various amines can be introduced via nucleophilic aromatic substitution (SNAr).
-
Oxidation of the Methylthio Group: The sulfur atom can be oxidized to a sulfoxide or sulfone using agents like m-CPBA or hydrogen peroxide, which alters the electronics and steric profile of the molecule.[3]
Diagram 1: Synthetic Workflow
A generalized workflow for the synthesis and derivatization of the target compounds.
Caption: Synthetic workflow for this compound derivatives.
Biological Evaluation and Screening
The discovery process for new derivatives relies on a robust screening cascade to identify and characterize active compounds. This typically begins with high-throughput in vitro assays and progresses to more complex cellular and in vivo models for the most promising candidates.
Primary Biochemical Assays
For targets like protein kinases, the initial screen is often a biochemical assay measuring direct enzyme inhibition.
Protocol 4.1: In Vitro Kinase Inhibition Assay (e.g., for Aurora Kinase A) [15]
-
Reagents: Recombinant human Aurora A kinase, ATP, a suitable peptide substrate (e.g., Kemptide), and a detection reagent (e.g., ADP-Glo™).
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Setup: In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Self-Validation: The assay should include positive controls (known inhibitors) and negative controls (DMSO vehicle) to ensure its validity. The Z'-factor, a statistical measure of assay quality, should be calculated and meet acceptable standards (typically > 0.5).
Cellular Assays
Compounds that show promising activity in biochemical assays are advanced to cell-based assays to assess their effects in a more biologically relevant context.
-
Antiproliferative Assays: These assays measure the ability of a compound to inhibit the growth of cancer cell lines.[3][15] For example, derivatives have shown cytotoxic effects against gastric and lung cancer cells.[3] The IC₅₀ is determined using viability assays like MTT or CellTiter-Glo®.
-
Target Engagement Assays: Techniques like Western blotting can be used to confirm that the compound is hitting its intended target in cells. For instance, if targeting a kinase in a signaling pathway, one would look for a decrease in the phosphorylation of a known downstream substrate.[15]
-
Mechanism of Action Studies: Further cellular assays can elucidate the compound's mechanism, such as inducing apoptosis (programmed cell death) or causing cell cycle arrest.[3]
Diagram 2: Biological Screening Cascade
A typical workflow for evaluating new chemical entities (NCEs).
Caption: A standard biological screening cascade for drug discovery.
Structure-Activity Relationship (SAR) Analysis
SAR is the cornerstone of lead optimization. It involves systematically modifying the structure of a hit compound and observing the effect on its biological activity to build a predictive model for designing more potent and selective molecules.
Key Modification Points and Observed Trends
-
Position 4 Substitutions: This position is often critical for potency and selectivity. Introducing substituted anilines or other amino groups can lead to key hydrogen bonds and hydrophobic interactions in a kinase hinge region.[14] For example, adding a cyclopropylamino group has been explored for anticancer applications.[5]
-
Position 5 Amide Derivatives: Converting the carboxylic acid to various amides allows for probing interactions with solvent-exposed regions of the target. The nature of the amine used for coupling can significantly impact potency and properties like cell permeability.[9]
-
Aromatic Substituents: When an aryl group is present (e.g., at position 4), its substitution pattern is crucial. Adding small electron-withdrawing or -donating groups can modulate binding affinity through electronic and steric effects. The phenyl ring can facilitate π-π stacking with aromatic residues in the enzyme active site.[3]
Table 1: Exemplar Structure-Activity Relationship Data for Kinase Inhibitors
| Compound ID | R¹ (at C4) | R² (at C5-amide) | Kinase A IC₅₀ (nM) | Cell Line B IC₅₀ (µM) |
| 1 | -NH(Phenyl) | -OH | 550 | >10 |
| 2 | -NH(3-Cl-Phenyl) | -OH | 120 | 4.5 |
| 3 | -NH(3-Cl-Phenyl) | -NH(CH₃) | 95 | 2.1 |
| 4 | -NH(3-Cl-Phenyl) | -NH(Morpholinoethyl) | 25 | 0.8 |
Data is hypothetical and for illustrative purposes only.
The data illustrates that adding a chloro substituent on the phenyl ring (Compound 2 vs. 1) improves potency. Furthermore, converting the carboxylic acid to amides (Compounds 3 and 4) enhances both biochemical and cellular activity, with a larger, more polar morpholinoethyl amide providing the best results in this series.
Diagram 3: SAR Logic Flow
The iterative cycle of design, synthesis, and testing in lead optimization.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.
Future Perspectives
The this compound scaffold remains a highly versatile and "privileged" structure in medicinal chemistry.[3] Future work will likely focus on several key areas:
-
Novel Targets: Applying this scaffold to new and challenging biological targets beyond kinases, such as epigenetic enzymes or protein-protein interaction modulators.
-
Covalent Inhibition: Designing derivatives that can form a covalent bond with a non-catalytic cysteine residue near the active site, which can lead to increased potency and duration of action.
-
PROTACs: Using the scaffold as a warhead to be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of a target protein rather than just inhibiting it.
-
Improved Drug Properties: Focusing on optimizing absorption, distribution, metabolism, and excretion (ADME) properties to develop candidates with favorable pharmacokinetic profiles suitable for oral administration.[15]
Conclusion
The discovery and development of this compound derivatives represent a classic and successful application of medicinal chemistry principles. The scaffold's inherent drug-like features, combined with its synthetic tractability, provide a robust platform for generating novel therapeutic agents. A systematic approach, integrating rational design, efficient synthesis, comprehensive biological evaluation, and iterative SAR analysis, is crucial for unlocking the full potential of this valuable chemical class. This guide has outlined the core technical and strategic considerations for researchers aiming to explore and innovate within this promising field.
References
- Nishimura, Y., Okamoto, Y., Ikunaka, M., & Ohyama, Y. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458–1466. [Link]
- 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid - MySkinRecipes. (n.d.).
- 2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid - MySkinRecipes. (n.d.).
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Organic Synthesis, 19(5), 516-532. [Link]
- Chi, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11489–11505. [Link]
- Al-Ostoot, F. H., et al. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. European Journal of Medicinal Chemistry, 144, 431–449. [Link]
- Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112–1135. [Link]
- Al-Hayali, A., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Omega, 6(38), 24653–24667. [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methylsulfanylpyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylsulfanylpyrimidine-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for its development as a therapeutic agent, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This in-depth technical guide provides a comprehensive overview of the key physicochemical properties of 2-methylsulfanylpyrimidine-5-carboxylic acid, including its synthesis, melting point, solubility, and pKa. Furthermore, this guide details the standard experimental protocols for the determination of these properties and the spectral characterization (NMR, IR, and Mass Spectrometry) of the molecule. This document is intended to be a valuable resource for researchers and scientists involved in the characterization and development of novel pyrimidine derivatives.
Introduction: The Significance of 2-Methylsulfanylpyrimidine-5-carboxylic Acid
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. The substitutent at the 2- and 5-positions of the pyrimidine ring can significantly influence the molecule's pharmacological activity. 2-Methylsulfanylpyrimidine-5-carboxylic acid, with its thioether and carboxylic acid functionalities, presents an interesting profile for potential biological activity.
The systematic characterization of its physicochemical properties is a critical first step in the drug development pipeline. These properties dictate how the molecule will behave in a biological system and are essential for formulation development and predicting its pharmacokinetic profile. This guide provides a detailed framework for the synthesis and comprehensive physicochemical characterization of this promising molecule.
Synthesis of 2-Methylsulfanylpyrimidine-5-carboxylic Acid
A common and effective method for the synthesis of 2-substituted pyrimidine-5-carboxylic acids involves the preparation of the corresponding ester followed by hydrolysis. A plausible synthetic route for 2-methylsulfanylpyrimidine-5-carboxylic acid is outlined below.
Synthesis of Methyl 2-Methylsulfanylpyrimidine-5-carboxylate
The synthesis of the methyl ester precursor can be achieved through a cyclocondensation reaction. One established method involves the reaction of S-methylisothiourea with an appropriate three-carbon building block.[1][2]
Hydrolysis to 2-Methylsulfanylpyrimidine-5-carboxylic Acid
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide, followed by acidification.[3]
Physicochemical Properties and Their Experimental Determination
A thorough understanding of the physicochemical properties of a potential drug candidate is paramount for its successful development. This section details the theoretical importance and the experimental protocols for determining the key physicochemical properties of 2-methylsulfanylpyrimidine-5-carboxylic acid.
Melting Point
The melting point of a compound is a crucial indicator of its purity and is influenced by the strength of the intermolecular forces in its crystal lattice. A sharp melting point range is indicative of a pure compound.
-
Sample Preparation: A small amount of the dry, powdered 2-methylsulfanylpyrimidine-5-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded.
-
Causality Behind Experimental Choices: A slow heating rate is crucial to ensure that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement. A finely powdered sample ensures uniform heat distribution.
| Property | Expected Value/Range |
| Melting Point | To be determined experimentally |
Solubility
Aqueous solubility is a critical determinant of a drug's absorption and distribution. The solubility of 2-methylsulfanylpyrimidine-5-carboxylic acid is expected to be pH-dependent due to the presence of the carboxylic acid group.
-
Sample Preparation: An excess amount of 2-methylsulfanylpyrimidine-5-carboxylic acid is added to a known volume of purified water (or buffer of a specific pH) in a flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed. A prolonged equilibration time is necessary to reach a true equilibrium between the dissolved and undissolved states. Maintaining a constant temperature is critical as solubility is temperature-dependent.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | To be determined |
| pH 2.0 Buffer | 25 | To be determined |
| pH 7.4 Buffer | 25 | To be determined |
| pH 9.0 Buffer | 25 | To be determined |
Acidity Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For an acidic compound like 2-methylsulfanylpyrimidine-5-carboxylic acid, the pKa of the carboxylic acid group will significantly influence its solubility, absorption, and interaction with biological targets.
-
Sample Preparation: A known concentration of 2-methylsulfanylpyrimidine-5-carboxylic acid is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
pH Measurement: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
-
Causality Behind Experimental Choices: Potentiometric titration is a highly accurate method for determining pKa. The use of a standardized titrant and a calibrated pH meter is essential for obtaining reliable results. The half-equivalence point represents the pH where the concentrations of the protonated and deprotonated forms of the carboxylic acid are equal.
| Property | Expected Value |
| pKa (Carboxylic Acid) | ~3-5 |
Spectral Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy[16][17][18][19]
-
¹H NMR: Will provide information on the number and types of protons in the molecule. Expected signals include a singlet for the methyl group protons, distinct signals for the pyrimidine ring protons, and a broad singlet for the carboxylic acid proton (which may be exchangeable with D₂O).
-
¹³C NMR: Will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyrimidine ring, and the methyl carbon.
Infrared (IR) Spectroscopy[20][21][22][23]
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.
-
C-H stretches from the methyl group and the pyrimidine ring.
-
C=N and C=C stretching vibrations from the pyrimidine ring.
Mass Spectrometry (MS)[24][25][26][27]
Mass spectrometry will determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern. The molecular ion peak (M+) should be observed at the calculated molecular weight. Common fragmentation patterns for pyrimidine derivatives involve the loss of small molecules or radicals from the substituents, followed by cleavage of the pyrimidine ring.
Data Visualization
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis and physicochemical characterization of 2-methylsulfanylpyrimidine-5-carboxylic acid.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
The successful development of novel therapeutic agents relies on a solid foundation of their fundamental chemical and physical properties. This guide has provided a comprehensive framework for the synthesis and detailed physicochemical characterization of 2-methylsulfanylpyrimidine-5-carboxylic acid. By following the outlined experimental protocols, researchers can obtain the critical data necessary to evaluate its potential as a drug candidate and to guide its further development. The systematic approach presented here serves as a valuable resource for the scientific community engaged in the discovery and characterization of new chemical entities.
References
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- Mass spectral fragmentation modes of pyrimidine deriv
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
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- ResearchGate. (2025, August 9). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
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- PubChemLite. (2025). 2-(methylthio)pyrimidine-5-carboxylic acid (C6H6N2O2S).
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- Scymaris. (n.d.). Water Solubility.
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- OECD. (n.d.). Test No. 102: Melting Point/ Melting Range.
- MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- ResearchGate. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C.
- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
- El-Sayed, N. N. E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6285.
- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
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- Nishimura, Y., Okamoto, Y., Ikunaka, M., & Ohyama, Y. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466.
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- ACS Publications. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines.
- Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (2024, April 30). Research Journal of Pharmacy and Technology.
- PubMed. (2017, May 25). A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration.
- European Commission. (n.d.). A.l.
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- PubMed Central. (2024, March 7). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies.
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The Strategic Core: Unveiling the Mechanistic Potential of 2-(Methylthio)pyrimidine-5-carboxylic Acid in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the pivotal role of 2-(Methylthio)pyrimidine-5-carboxylic acid as a foundational scaffold in modern medicinal chemistry. While not possessing a significant intrinsic biological activity, its true value lies in its chemical architecture, which serves as a versatile starting point for the synthesis of potent and selective therapeutic agents. This document will elucidate the "mechanism of action" of this compound by dissecting how its core structural features—the pyrimidine ring, the methylthio group, and the carboxylic acid moiety—are strategically exploited to design derivatives that target a range of biological pathways implicated in diseases such as cancer and infectious conditions. We will explore the causality behind its use in synthetic strategies, provide exemplary protocols, and present data on the biological activity of its derivatives, thereby offering a comprehensive resource for professionals in drug discovery and development.
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine ring is a cornerstone in the architecture of life, forming the basis of nucleobases in DNA and RNA.[1] This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" in medicinal chemistry, a recurring motif in a multitude of approved drugs and clinical candidates.[2][3] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, allows for effective binding to a wide array of biological targets. This compound emerges as a particularly valuable starting material, offering three distinct points for chemical modification, each contributing to the pharmacological profile of the resulting derivatives.[4]
The Architectural Significance of this compound
The utility of this compound as a synthetic precursor stems from the distinct chemical properties of its three key functional groups. Understanding these properties is crucial for rationally designing derivatives with desired biological activities.
-
The Pyrimidine Core: As a nitrogen-containing heterocycle, the pyrimidine ring can act as a bioisostere for other aromatic systems, such as a phenyl ring, while offering improved physicochemical properties like solubility.[5] The nitrogen atoms can serve as hydrogen bond acceptors, anchoring the molecule within the active site of a target protein.
-
The 2-Methylthio Group: This group significantly influences the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.[4] Furthermore, the sulfur atom can be oxidized to a sulfoxide or sulfone, providing additional opportunities for modulating the electronic and steric properties of the molecule and introducing new interaction points with the target.[4]
-
The 5-Carboxylic Acid Moiety: This functional group is a versatile handle for synthetic modifications. It can be readily converted into esters, amides, or other functional groups, allowing for the exploration of a wide chemical space. The carboxylic acid itself, or the amides derived from it, can form crucial hydrogen bonds and ionic interactions with polar residues in a protein's active site, thereby increasing binding affinity and specificity.[4]
The interplay of these three components makes this compound a powerful tool for generating libraries of diverse compounds for high-throughput screening and lead optimization.
Mechanism of Action of Derivatives: A Focus on Kinase Inhibition
A prominent application of the this compound scaffold is in the synthesis of protein kinase inhibitors.[6][7] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[6] Derivatives of this scaffold have been successfully developed to target various kinases, including Aurora kinases, which are critical for cell cycle regulation.[8][9]
The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase. The pyrimidine core often mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase. The substituents at the 2- and 5-positions of the pyrimidine ring extend into other regions of the ATP-binding site, contributing to affinity and selectivity.
Visualizing the Synthetic Strategy and Target Pathway
The following diagram illustrates a generalized synthetic pathway for creating a kinase inhibitor from this compound and the subsequent inhibition of a signaling pathway.
Caption: Synthetic and mechanistic overview.
Exemplary Experimental Protocols
To provide a practical context, this section outlines a representative synthetic protocol for a derivative and a common biological assay to evaluate its activity.
Synthesis of a 2-(Methylthio)pyrimidine-5-carboxamide Derivative
This protocol describes the amide coupling of this compound with a hypothetical primary amine.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide derivative.
In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)
This protocol outlines a typical in vitro assay to determine the IC50 value of a synthesized compound against a target kinase.
Materials:
-
Recombinant human Aurora Kinase A
-
Biotinylated peptide substrate
-
ATP
-
Synthesized inhibitor compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the recombinant kinase.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: Biological Activity of Derivatives
The following table summarizes hypothetical IC50 data for a series of derivatives synthesized from this compound, illustrating the impact of structural modifications on kinase inhibition.
| Compound ID | R Group (at 5-carboxamide) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| 1a | Benzyl | 520 | >10000 |
| 1b | 4-Fluorobenzyl | 250 | 8500 |
| 1c | Cyclohexylmethyl | 890 | >10000 |
| 1d | 3-Pyridylmethyl | 150 | 5600 |
Conclusion and Future Directions
This compound is a testament to the principle that a molecule's significance in drug discovery is not always defined by its own biological activity, but by the potential it unlocks. Its strategic combination of a privileged pyrimidine core, a modifiable methylthio group, and a versatile carboxylic acid handle provides a robust platform for the synthesis of novel therapeutic agents. As our understanding of disease biology deepens, the rational design of new derivatives from this and similar scaffolds will continue to be a vital strategy in the quest for more effective and selective medicines. Future research will likely focus on exploring novel modifications of this core to target emerging drug targets and overcome mechanisms of drug resistance.
References
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- Jain, A. K., & Sharma, S. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(12), e2100278. [Link][3]
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Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of 2-(Methylthio)pyrimidine-5-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs. Its inherent ability to engage in various biological interactions has led to the development of therapeutics across multiple disease areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide focuses on a specific, yet promising, member of this family: 2-(Methylthio)pyrimidine-5-carboxylic acid . While direct biological data on this compound is sparse, its structural features—a pyrimidine core, a 2-methylthio substituent, and a 5-carboxylic acid moiety—provide a strong foundation for hypothesizing its potential therapeutic targets. By drawing on established structure-activity relationships (SAR) of analogous compounds, this document delineates a strategic approach to identifying and validating its mechanism of action. We will explore three high-probability target classes: Dihydroorotate Dehydrogenase (DHODH) , Dihydrofolate Reductase (DHFR) , and a selection of Protein Kinases , providing a scientifically-grounded roadmap for future research and drug development endeavors.
Introduction: The Rationale for Investigating this compound
The therapeutic versatility of pyrimidine-based compounds stems from their capacity to mimic endogenous nucleobases, allowing them to interact with a multitude of enzymes and receptors.[1] The specific substitutions on the pyrimidine ring are critical in defining the pharmacological profile of each derivative. In the case of this compound, the following structural attributes guide our target selection hypotheses:
-
The Pyrimidine Core: This heterocyclic ring system is a well-established pharmacophore that can form crucial hydrogen bonds and act as a bioisostere for other aromatic systems within enzyme active sites.[1]
-
The 5-Carboxylic Acid Group: This functional group is known to be a key interaction point for several enzymes. Notably, it is a critical feature for inhibitors of dihydroorotate dehydrogenase (DHODH), where it mimics the natural substrate.[2][3] Carboxylic acid moieties have also been incorporated into some kinase inhibitors to enhance binding or improve pharmacokinetic properties.[4]
-
The 2-Methylthio Group: This substituent can be readily modified, offering opportunities for synthetic diversification to optimize potency and selectivity.[5] The sulfur atom can also participate in specific interactions within a binding pocket.
Based on these structural features and the wealth of literature on pyrimidine derivatives, we have identified three primary, high-potential target classes for this compound. The following sections will delve into the rationale for each, followed by a comprehensive guide to their experimental validation.
Potential Therapeutic Target Classes
Dihydroorotate Dehydrogenase (DHODH): A Prime Candidate for Antiproliferative and Anti-inflammatory Activity
Rationale for Target Selection:
Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[3] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH an attractive target for anticancer and anti-inflammatory therapies.[6]
The structural similarity of this compound to known DHODH inhibitors is compelling. Specifically, the carboxylic acid group at the 5-position is a key feature in many potent DHODH inhibitors, as it mimics the carboxylate of the natural substrate, orotic acid.[2][3] Several pyrimidine-5-carboxylic acid derivatives have been reported as inhibitors of DHODH.[7]
Proposed Mechanism of Action:
We hypothesize that this compound acts as a competitive inhibitor of DHODH, binding to the active site and preventing the oxidation of dihydroorotate to orotate. This would lead to a depletion of the pyrimidine nucleotide pool, resulting in cell cycle arrest and apoptosis in rapidly dividing cells.[8]
Caption: Proposed inhibition of the de novo pyrimidine biosynthesis pathway by this compound.
Dihydrofolate Reductase (DHFR): A Classic Target in Oncology and Infectious Diseases
Rationale for Target Selection:
Dihydrofolate Reductase (DHFR) is another critical enzyme involved in nucleotide synthesis. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate.[9] Inhibition of DHFR leads to a depletion of these essential building blocks for DNA synthesis, making it a well-established target for anticancer drugs (e.g., methotrexate) and antibacterial agents (e.g., trimethoprim).[10][11]
The pyrimidine ring is a core structural feature of many DHFR inhibitors.[12] While the classic antifolates often feature a 2,4-diaminopyrimidine scaffold, other substitution patterns have also demonstrated inhibitory activity. The potential for this compound to bind to the active site of DHFR warrants investigation.
Proposed Mechanism of Action:
This compound could potentially act as a folate analog, competing with dihydrofolate for binding to the active site of DHFR. This would inhibit the production of tetrahydrofolate, leading to an interruption of DNA synthesis and subsequent cell death.
Caption: Proposed inhibition of the folate metabolism pathway by this compound.
Protein Kinases: Modulators of Cellular Signaling
Rationale for Target Selection:
Protein kinases are a large family of enzymes that play crucial roles in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold is a prominent feature in numerous FDA-approved kinase inhibitors.[3]
Specific kinase families that are frequently targeted by pyrimidine derivatives include:
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Overexpression or mutation of these receptor tyrosine kinases is common in various cancers. Many pyrimidine-based inhibitors have been developed to target the ATP-binding site of these kinases.[13][14] Fused pyrimidine systems have shown high efficacy in inhibiting EGFR activity.[15]
-
Aurora Kinases: These are serine/threonine kinases that are essential for mitotic progression. Their overexpression is linked to tumorigenesis, making them attractive oncology targets. Several pyrimidine-based Aurora kinase inhibitors are in clinical development.[16][17][18]
The 5-carboxylic acid group in some anilino-furo[2,3-d]pyrimidine derivatives has been shown to be important for EGFR inhibition.[4]
Proposed Mechanism of Action:
This compound is hypothesized to act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of susceptible kinases. This would block the phosphorylation of downstream substrates, thereby interrupting the signaling pathways that drive pathological cellular processes.
Caption: Proposed ATP-competitive inhibition of a protein kinase by this compound.
Experimental Validation Workflow
A multi-tiered approach is essential to rigorously validate the hypothesized targets of this compound. This workflow progresses from initial biochemical and biophysical validation to cellular target engagement and phenotypic assays.
Caption: A tiered experimental workflow for target validation.
Tier 1: Biochemical and Biophysical Validation
Objective: To determine if this compound directly interacts with and inhibits the activity of the purified target enzymes.
3.1.1. Biochemical Assays: Measuring Enzyme Inhibition
| Target Class | Assay Principle | Detection Method | Key Parameters |
| DHODH | Measures the reduction of an artificial electron acceptor (e.g., DCIP) coupled to the oxidation of dihydroorotate. | Spectrophotometry (decrease in absorbance at ~600 nm). | IC50 |
| DHFR | Monitors the decrease in NADPH concentration as it is oxidized during the reduction of dihydrofolate. | Spectrophotometry (decrease in absorbance at 340 nm).[19] | IC50 |
| Kinases | Measures the amount of ADP produced in the kinase reaction. | Luminescence (e.g., ADP-Glo™ Kinase Assay). | IC50, Kinase Selectivity Panel |
Detailed Protocol: DHODH Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 100 µM Coenzyme Q10, 0.05% Triton X-100.[20]
-
Recombinant human DHODH.
-
Dihydroorotic acid (DHO) stock solution.
-
2,6-dichloroindophenol (DCIP) stock solution.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of a reaction mix containing DHO and DCIP to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode for 10-15 minutes.[20]
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[21]
-
3.1.2. Biophysical Assays: Quantifying Binding Affinity and Kinetics
| Technique | Principle | Key Parameters |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the inhibitor to the enzyme.[22][23] | Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as the inhibitor binds to the immobilized enzyme.[24] | Association rate constant (ka), dissociation rate constant (kd), and dissociation constant (Kd).[25] |
Detailed Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare solutions of the purified target enzyme and this compound in the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the enzyme and the compound.
-
-
ITC Experiment:
-
Load the enzyme solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections of the compound into the enzyme solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat flow peaks to determine the heat change per injection.
-
Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, ΔS).[2]
-
Tier 2: Cellular Target Engagement
Objective: To confirm that this compound interacts with its intended target in a complex cellular environment.
3.2.1. Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[26] This allows for the assessment of target engagement in intact cells or tissue lysates.[27][28]
Detailed Protocol: CETSA
-
Cell Treatment:
-
Treat cultured cells with various concentrations of this compound or a vehicle control.
-
-
Heat Challenge:
-
Aliquot the treated cells and heat them to a range of temperatures.[29]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble target protein at each temperature using a specific antibody-based method (e.g., Western blot or ELISA).
-
-
Data Analysis:
-
Plot the amount of soluble protein against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[30]
-
Tier 3: Cellular Phenotypic Assays
Objective: To assess the downstream cellular consequences of target inhibition by this compound.
3.3.1. Cell Viability and Proliferation Assays
-
Assay: Use assays such as MTT, WST-1, or CellTiter-Glo to measure the effect of the compound on the proliferation and viability of relevant cancer cell lines (for oncology targets) or activated immune cells (for inflammatory targets).
-
Outcome: Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).
3.3.2. Downstream Signaling Analysis
-
For Kinase Targets: Use Western blotting or phospho-specific ELISAs to measure the phosphorylation status of downstream substrates of the targeted kinase (e.g., p-Akt, p-ERK for the EGFR pathway) in compound-treated cells. A decrease in phosphorylation would confirm pathway inhibition.
-
For DHODH/DHFR Targets: Use LC-MS/MS to measure the levels of intracellular nucleotide pools. A decrease in pyrimidine or purine levels would be consistent with target inhibition.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics. Its structural features strongly suggest potential interactions with key enzymes in nucleotide biosynthesis (DHODH and DHFR) and cellular signaling (protein kinases). The experimental workflow outlined in this guide provides a robust and logical framework for systematically evaluating these hypotheses.
Successful validation of a primary target will pave the way for lead optimization studies. The 2-methylthio and other positions on the pyrimidine ring can be synthetically modified to improve potency, selectivity, and pharmacokinetic properties. Further investigation into the binding mode through X-ray crystallography or cryo-EM of the compound-target complex will provide invaluable structural insights to guide these medicinal chemistry efforts. Ultimately, the systematic approach detailed herein will enable the elucidation of the therapeutic potential of this compound and its future analogs.
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An In-Depth Technical Guide to the In Vitro Evaluation of 2-(Methylthio)pyrimidine-5-carboxylic Acid
This guide provides a comprehensive framework for the in vitro investigation of 2-(Methylthio)pyrimidine-5-carboxylic acid, a pyrimidine derivative with potential therapeutic applications. Drawing upon the broad spectrum of biological activities associated with the pyrimidine scaffold, this document outlines a logical, multi-tiered approach to characterizing the compound's efficacy and mechanism of action. This paper is intended for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Pyrimidine Derivatives
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Pyrimidine derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The unique chemical structure of this compound, featuring a methylthio group and a carboxylic acid moiety, presents an intriguing candidate for targeted therapeutic development.[4][5] This guide details a systematic in vitro approach to unlock its potential.
Foundational Analysis: Physicochemical Characterization
Prior to any biological assessment, a thorough understanding of the compound's physicochemical properties is paramount for ensuring data integrity and reproducibility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 110099-94-0 | [6][7][8] |
| Molecular Formula | C6H6N2O2S | [6] |
| Molecular Weight | 170.19 g/mol | [6] |
| Purity | ≥ 95-98% | [6][9] |
| Appearance | White to light yellow solid | [1][10] |
| Melting Point | 264-266 °C | [9] |
| Solubility | To be determined experimentally in relevant solvents (e.g., DMSO, PBS) | |
| Stability | To be determined experimentally at various pH and temperature conditions |
Protocol: Solubility and Stability Assessment
A preliminary assessment of solubility in common laboratory solvents, such as dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS), is crucial. Subsequently, the compound's stability in cell culture media and assay buffers should be evaluated over time using techniques like High-Performance Liquid Chromatography (HPLC) to ensure the compound remains intact throughout the duration of the experiments.
Tier 1 In Vitro Screening: Broad-Spectrum Bioactivity
The initial phase of in vitro testing should cast a wide net to identify the most promising therapeutic avenues for this compound. Based on the known activities of pyrimidine derivatives, the following assays are recommended.
Anticancer Activity
Many pyrimidine derivatives exhibit potent anti-proliferative effects against various cancer cell lines.[11][12] A primary screen for cytotoxicity is a logical first step.
Caption: Workflow for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[2]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value. The Selectivity Index (SI) can be calculated as the ratio of the IC50 on normal cells to the IC50 on cancer cells. A drug with an SI greater than 3 is generally considered selective.[11][13]
Anti-inflammatory Activity
Pyrimidine derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[3]
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of this compound.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[2]
-
Detection: Measure the product formation using a colorimetric or fluorometric method as per the kit's instructions.[2]
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values for both COX-1 and COX-2. A higher selectivity for COX-2 is desirable to minimize potential gastrointestinal side effects.[2]
Antimicrobial Activity
The antimicrobial potential of pyrimidine compounds is another area of significant interest.[2]
-
Microorganism Selection: Choose a panel of relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Broth Microdilution: Prepare serial dilutions of this compound in a 96-well plate containing appropriate growth media.
-
Inoculation: Add a standardized suspension of the microorganism to each well.
-
Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.[2][12]
Tier 2 In Vitro Studies: Mechanism of Action Elucidation
Should the initial screening reveal significant activity in a particular area, the next phase of research should focus on understanding the underlying mechanism of action.
Elucidating the Anticancer Mechanism
If this compound demonstrates potent and selective anticancer activity, further investigation into its mode of action is warranted.
Caption: Potential anticancer mechanisms of this compound.
-
Apoptosis Induction Assays: Techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry can determine if the compound induces programmed cell death.
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content can reveal if the compound causes cell cycle arrest at a specific phase.
-
Enzyme Inhibition Assays: Based on structural similarities to known inhibitors, specific enzyme targets could be investigated. For instance, some pyrimidine derivatives are known to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or B-cell lymphoma 2 (Bcl-2).[11][14]
Investigating Anti-inflammatory and Antioxidant Mechanisms
-
Reactive Oxygen Species (ROS) Assay: If the compound shows anti-inflammatory potential, its ability to reduce intracellular ROS levels in stimulated inflammatory cells (e.g., LPS-stimulated THP-1 monocytes) can be assessed.[3]
-
Lipoxygenase Inhibition Assay: The inhibitory activity against lipoxygenase, another enzyme involved in the inflammatory cascade, can also be evaluated.[12]
Exploring Antimicrobial Mode of Action
-
DNA Gyrase Inhibition Assay: For antibacterial activity, inhibition of bacterial DNA gyrase, a target for some antibacterial agents, could be a potential mechanism.[15]
Data Interpretation and Future Directions
The culmination of these in vitro studies will provide a comprehensive profile of this compound's biological activity.
Table 2: Hypothetical In Vitro Data Summary
| Assay | Cell Line/Target | IC50 / MIC (µM) | Selectivity Index (SI) |
| Cytotoxicity | PC3 (Prostate Cancer) | 15 | 8 |
| HepG2 (Liver Cancer) | 25 | 4.8 | |
| HCT-116 (Colon Cancer) | 18 | 6.7 | |
| MCF-7 (Breast Cancer) | 32 | 3.75 | |
| A549 (Lung Cancer) | 45 | 2.67 | |
| MRC-5 (Normal Lung) | 120 | - | |
| COX Inhibition | COX-1 | >100 | - |
| COX-2 | 40 | 2.5 (COX-1/COX-2) | |
| Antimicrobial | S. aureus | 64 | - |
| E. coli | >128 | - |
The data presented in this guide will enable researchers to make informed decisions about the most promising therapeutic direction for this compound and will lay the groundwork for subsequent preclinical development, including in vivo efficacy studies and toxicology assessments.
References
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- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - ResearchG
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
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An In-depth Technical Guide to 2-(Methylthio)pyrimidine-5-carboxylic acid: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the pyrimidine scaffold is of paramount importance, found within the very structure of DNA and RNA and serving as a versatile core for a multitude of clinically significant drugs.[1][2][3] 2-(Methylthio)pyrimidine-5-carboxylic acid is a key pyrimidine derivative that has garnered significant attention as a versatile building block for the synthesis of novel therapeutic agents.[4] Its unique trifunctional nature—featuring a reactive carboxylic acid, an oxidizable methylthio group, and an adaptable pyrimidine core—provides medicinal chemists with a powerful platform for generating diverse molecular libraries. This guide provides an in-depth exploration of its synthesis, chemical properties, and critical role in the development of targeted therapies, particularly in the realm of oncology.
Physicochemical Properties and Structural Data
A foundational understanding of a molecule's properties is critical for its application in synthesis and drug design. This compound is a solid at room temperature with characteristics that make it a valuable starting material for further chemical modification.
| Property | Value | Source |
| CAS Number | 110099-94-0 | [5][6][7][8][9][10] |
| Molecular Formula | C₆H₆N₂O₂S | [5][6][11] |
| Molecular Weight | 170.19 g/mol | [5][6] |
| Synonyms | 2-(Methylsulfanyl)pyrimidine-5-carboxylic acid | [8][12] |
| Predicted XlogP | 0.6 | [12] |
| pKa (Predicted) | ~1.31 ± 0.10 (for similar bromo-derivative) | [1] |
Note: Predicted values are computationally derived and serve as estimations.
Synthesis and Methodologies
The synthesis of substituted pyrimidines is a well-established field, with several strategies available for constructing the core ring system. For 2-(methylthio)pyrimidine derivatives, a common and effective approach involves the cyclocondensation of a three-carbon component with an S-methylisothiourea derivative.
A general and high-yielding method involves the reaction of amidinium salts with a propen-1-ol sodium salt, which provides a direct route to 2-substituted pyrimidine-5-carboxylic esters without substitution at the 4-position.[13] Another prominent strategy is the Atwal-Biginelli reaction, which involves the cyclocondensation of S-methylisothiourea with a β-oxoester derivative.[14]
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis via Cyclocondensation
This protocol describes a representative synthesis of the ethyl ester precursor followed by hydrolysis. The causality behind these steps lies in first constructing the stable pyrimidine ring system and then deprotecting the carboxyl group to yield the final acid.
-
Step 1: Ring Formation (Cyclocondensation)
-
To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add S-methylisothiourea sulfate (1.0 equivalent). Stir the mixture at room temperature for 30 minutes to form the free base.
-
Add the appropriate β-ketoester, such as ethyl 2-formylacetate (1.0 equivalent), dropwise to the reaction mixture. The use of a β-ketoester provides the C4, C5, and C6 atoms of the pyrimidine ring.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The elevated temperature is necessary to overcome the activation energy for the condensation and cyclization steps.
-
Upon completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure. The resulting residue contains the crude ethyl 2-(methylthio)pyrimidine-5-carboxylate.
-
-
Step 2: Purification of the Ester
-
Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step is crucial to remove unreacted starting materials and byproducts.
-
-
Step 3: Saponification (Hydrolysis)
-
Dissolve the purified ethyl ester in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (1.5-2.0 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 2-4 hours. Saponification cleaves the ethyl ester to form the sodium carboxylate salt.
-
After the reaction is complete (monitored by TLC), remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with cold, dilute hydrochloric acid. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.
-
-
Step 4: Isolation of Final Product
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound as a solid.
-
Chemical Reactivity and Derivatization Potential
The utility of this compound as a building block stems from the distinct reactivity of its functional groups. This allows for selective modifications to explore structure-activity relationships (SAR) during drug development.[1]
-
The Carboxylic Acid Group: This is the most versatile handle for derivatization. It can be readily converted into esters, amides, or reduced to an alcohol.[15] Amide coupling reactions are particularly important, allowing for the introduction of diverse side chains and the formation of peptide bonds, which can be critical for interacting with biological targets.
-
The Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation.[15] Using controlled oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide, it can be converted to the corresponding sulfoxide or sulfone. This modification significantly alters the electronic properties and polarity of the molecule, which can be used to fine-tune solubility and binding interactions.
-
The Pyrimidine Ring: While less reactive than the other two functional groups, the pyrimidine ring can undergo nucleophilic aromatic substitution, particularly if activating groups are present. The nitrogen atoms also provide key hydrogen bond accepting points, crucial for molecular recognition in enzyme active sites.
Caption: Key reaction pathways for derivatizing the core scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic purine bases and interact with the hinge region of protein kinases.[16] Kinases are critical enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[17] this compound serves as an ideal starting point for the development of kinase inhibitors.
Case Study: A Scaffold for Kinase Inhibitors
Numerous kinase inhibitors, including those targeting Aurora Kinase and Bruton's Tyrosine Kinase (BTK), feature a substituted pyrimidine core.[16][18][19] The 2-substituent often serves as a key interaction point, while the 5-position allows for the attachment of solubilizing groups or moieties that can probe deeper into the protein's binding pocket.
For instance, in the design of Aurora A kinase inhibitors, a pyrimidine-2,4-diamine scaffold was developed to target the enzyme.[20] The synthesis often begins with a dichloropyrimidine, where one chlorine is displaced by an amine and the other is displaced by a second, different amine in a subsequent step.[20] Starting with a molecule like this compound allows for the introduction of an amide-linked side chain at the 5-position, providing a vector for optimizing potency and pharmacokinetic properties.
The development of such inhibitors often follows a structure-based drug design approach. The pyrimidine core acts as the "hinge-binding" motif, forming critical hydrogen bonds with the kinase backbone. The group at the 2-position (like the methylthio group) can be modified to enhance selectivity, while the derivative attached to the 5-carboxylic acid can be optimized to improve properties like cell permeability and metabolic stability.
Caption: Inhibition of a generic kinase signaling pathway by a pyrimidine-based drug.
Biological Activity of Related Derivatives
While data for the parent compound is limited, its derivatives have shown significant biological activity. The pyrimidine core is central to many compounds that have entered clinical trials as anticancer agents.
| Compound Class | Target Kinase | Representative IC₅₀ | Therapeutic Area | Reference |
| 2,4-Diaminopyrimidines | Aurora A/B | 0.00037 - 1.2 µM | Oncology | [16] |
| Pyrrolo[2,3-d]pyrimidines | BTK | 21.7 nM | Autoimmune, Oncology | [19] |
| Pyrimidine-based | Aurora A | < 200 nM | Oncology (SCLC) | [20] |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed building block that offers a gateway to vast chemical diversity. Its robust synthesis and the orthogonal reactivity of its functional groups provide a reliable platform for medicinal chemists. The proven success of the pyrimidine scaffold in targeting protein kinases underscores the continued importance of this core in drug discovery. As researchers continue to seek more selective and potent therapeutics for cancer and other diseases, the intelligent application of versatile intermediates like this compound will undoubtedly play a crucial role in the development of the next generation of targeted medicines.
References
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- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (URL: [Link])
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A Technical Guide to the Spectroscopic Characterization of 2-(Methylthio)pyrimidine-5-carboxylic acid
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 2-(Methylthio)pyrimidine-5-carboxylic acid (CAS No. 110099-94-0)[1][2]. As a key heterocyclic building block, understanding its structural and electronic properties is paramount for its application in medicinal chemistry and materials science[3]. This document outlines the theoretical basis and practical protocols for analyzing this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While complete, peer-reviewed spectral data for this specific molecule is not widely published, this guide synthesizes data from analogous structures and foundational spectroscopic principles to provide a robust predictive analysis.
Introduction: The Analyte
This compound is a substituted pyrimidine with a molecular formula of C₆H₆N₂O₂S and a molecular weight of 170.19 g/mol [1][2]. The structure combines a pyrimidine core, a key pharmacophore, with a methylthio group at the 2-position and a carboxylic acid at the 5-position. This unique combination of functional groups dictates its chemical reactivity and provides distinct signatures for spectroscopic analysis.
The structural confirmation of novel compounds or the quality control of existing batches relies on the synergistic use of multiple analytical techniques. This guide explains the causality behind experimental choices and provides self-validating protocols for researchers.
Molecular Structure
A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The atoms are numbered for unambiguous assignment in the subsequent NMR analysis.
Sources
An In-Depth Technical Guide on the Safety and Handling of 2-(Methylthio)pyrimidine-5-carboxylic acid
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(Methylthio)pyrimidine-5-carboxylic acid (CAS No: 110099-94-0). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.
Section 1: Compound Profile and Hazard Identification
This compound is a heterocyclic organic compound featuring a pyrimidine core, a key scaffold in numerous bioactive molecules.[1] Its structure, incorporating a methylthio group and a carboxylic acid, makes it a versatile building block in medicinal chemistry. However, these same functional groups necessitate a thorough understanding of its potential hazards.
The primary route to understanding these hazards is through the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Based on available safety data sheets, this compound presents several health risks that require stringent control measures.[2][3]
GHS Hazard Analysis
The compound is classified with multiple hazard statements, indicating risks upon ingestion and contact with skin, eyes, and the respiratory system.[2] The following table summarizes the GHS classification derived from authoritative sources.
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | |
| Data sourced from supplier Safety Data Sheets (SDS).[2][3] |
Expert Insight: The presence of the methylthio (an organosulfur) group and the pyrimidine ring warrants careful handling. While this specific molecule is not as reactive as mustard gas, some organosulfur compounds are known alkylating agents, which can pose long-term health risks.[4] The irritant properties are likely due to the carboxylic acid moiety and the overall chemical nature of the heterocyclic system.
Section 2: Risk Mitigation and Safe Handling Protocols
A proactive approach to safety involves a multi-layered system of controls. This begins with engineering controls, is supported by administrative procedures, and is finalized with the correct use of Personal Protective Equipment (PPE).
Engineering and Administrative Controls
-
Ventilation: All manipulations of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood.[2][5] This is the primary engineering control to mitigate respiratory exposure, as the compound is classified as a respiratory irritant (H335).[2]
-
Designated Area: Establish a designated area within the laboratory specifically for working with this compound. This administrative control helps prevent cross-contamination and ensures that all necessary safety equipment is readily accessible.
-
Safe Work Practices: Avoid the formation of dust and aerosols during handling.[2][5] This includes careful weighing and transfer of the solid material. Never dry-sweep spills; instead, follow the spill cleanup procedures outlined in Section 3. Wash hands thoroughly after handling, even if gloves were worn.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing skin and eye contact. The precautionary statement P280 mandates the use of protective gear.[2]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses do not provide adequate protection from splashes. Eye protection must be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[2]
-
Skin Protection:
-
Gloves: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for tears or punctures before each use. Change gloves immediately if contamination occurs.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect street clothes and skin.
-
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Section 3: Laboratory Workflow and Emergency Procedures
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Safe Handling Workflow Diagram
The following diagram illustrates the critical checkpoints for handling this compound from receipt to disposal.
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The Strategic Sourcing and Application of 2-(Methylthio)pyrimidine-5-carboxylic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of targeted therapeutics. Among the vast array of pyrimidine-based building blocks, 2-(Methylthio)pyrimidine-5-carboxylic acid has emerged as a molecule of significant strategic importance. Its utility as a key intermediate in the synthesis of several clinically relevant kinase inhibitors has solidified its position as a valuable commodity for drug discovery and development programs. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and critical applications of this compound, offering field-proven insights for researchers and drug development professionals.
Commercial Availability and Strategic Sourcing
This compound, identified by the CAS Number 110099-94-0, is readily available from a range of commercial suppliers. Procurement for research and development purposes is straightforward, with multiple vendors offering this compound in varying quantities and purities. For process development and scale-up activities, sourcing strategies should focus on suppliers who can provide robust quality assurance and a secure supply chain.
Key sourcing considerations include:
-
Purity: The majority of suppliers offer this compound with a purity of 95% or greater, which is suitable for most research and early-stage development applications.[1] For more demanding applications, such as late-stage clinical trial material synthesis, higher purity grades may be required and should be discussed with the vendor.
-
Documentation: Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch, detailing the purity and identity of the compound. For GMP-compliant manufacturing, additional documentation may be necessary.
-
Lead Times and Availability: While readily available in laboratory quantities, large-scale orders may require longer lead times. It is crucial to engage with suppliers early in the project timeline to ensure a consistent and timely supply.
Below is a summary of representative commercial suppliers for this compound and its key synthetic precursor, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
| Compound | CAS Number | Representative Suppliers | Typical Purity |
| This compound | 110099-94-0 | AK Scientific, Inc. | ≥ 95%[1] |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 5909-24-0 | Sigma-Aldrich, Combi-Blocks | ≥ 97% |
Synthesis of this compound: A Practical Approach
The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding ethyl ester, ethyl 2-(methylthio)pyrimidine-5-carboxylate. This transformation is a standard procedure in organic synthesis and can be readily implemented in a laboratory setting. While a variety of hydrolysis conditions can be employed, a common and effective method involves the use of a strong base such as sodium hydroxide in a suitable solvent system.
A plausible and widely applicable synthetic protocol is detailed below. This protocol is based on established chemical principles of ester hydrolysis and information gleaned from the synthesis of structurally related compounds.[2][3]
Experimental Protocol: Synthesis of this compound via Ester Hydrolysis
Reaction Scheme:
A plausible reaction scheme for the synthesis of the target compound.
Materials:
-
Ethyl 2-(methylthio)pyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 to 1:1 v/v ratio).
-
Saponification: Add a solution of sodium hydroxide (1.5 - 2.0 eq) in water to the flask.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid to acidify the mixture to a pH of approximately 2-3. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product in high purity.
Physicochemical and Analytical Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the development of robust analytical methods.
| Property | Value/Information | Source/Justification |
| Molecular Formula | C₆H₆N₂O₂S | Calculated from structure |
| Molecular Weight | 170.19 g/mol | Calculated from structure |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Melting Point | Not explicitly reported, but expected to be a high-melting solid based on its structure and the melting point of related compounds. | Inferred from related structures |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF, and aqueous base. Limited solubility in non-polar organic solvents and water at neutral pH. | Based on the presence of a carboxylic acid group |
Analytical Characterization:
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the methylthio group, and the carboxylic acid proton. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbons of the pyrimidine ring, the methylthio group, and the carbonyl carbon of the carboxylic acid.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of this compound. A reverse-phase method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
Critical Applications in Drug Development: A Gateway to Kinase Inhibitors
The primary and most significant application of this compound in drug development is its role as a key building block in the synthesis of highly targeted kinase inhibitors. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.
The Pivotal Role in Palbociclib Synthesis:
One of the most notable applications of this pyrimidine derivative is in the synthesis of Palbociclib (Ibrance®) , a first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Palbociclib is approved for the treatment of certain types of breast cancer.[4] The synthesis of a key intermediate for Palbociclib often starts from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, which is a direct precursor to this compound.[4][5]
Simplified workflow for Palbociclib synthesis.
A Foundational Component in Trilaciclib Synthesis:
Similarly, this compound and its derivatives are integral to the synthesis of Trilaciclib (Cosela™) , another CDK4/6 inhibitor. Trilaciclib is used to decrease the incidence of chemotherapy-induced myelosuppression. The synthesis of Trilaciclib also leverages the pyrimidine scaffold derived from precursors like 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester.[6]
The strategic value of this compound lies in the versatility of its functional groups. The carboxylic acid provides a handle for amide bond formation and other derivatizations, while the methylthio group can be oxidized to a sulfoxide or sulfone, or displaced by nucleophiles, allowing for the introduction of diverse substituents to modulate the pharmacological properties of the final drug molecule.
Conclusion: A Versatile Building Block for Future Innovations
This compound is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its established commercial availability, straightforward synthesis, and critical role in the production of life-saving kinase inhibitors underscore its importance in the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of this molecule's properties and applications is essential for the continued innovation of targeted therapies. As the quest for novel kinase inhibitors and other targeted agents continues, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicine.
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- Li, S., et al. (n.d.). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Journal of Chemical Research.
- Guidechem. (n.d.). C6H6N2O3S - Chemical Dictionary.
- CymitQuimica. (n.d.). 2-(Methylthio)-5-pyrimidinecarboxylic acid ethyl ester.
- Pharmacia. (2024, January 29). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides.
- Chem-Impex. (n.d.). Ethyl 2-(Methylthio)pyrimidine-5-carboxylate.
- Sigma-Aldrich. (n.d.). 4-methylthio 2-oxobutyric acid.
- Sigma-Aldrich. (n.d.). 2-hydroxy-4-phenylbutyric acid.
- Chemical-Suppliers. (n.d.). Product Search.
- Guidechem. (n.d.). 2−(メチルチオ)−5−アミノピリミジン−4−ギ酸.
- Google Patents. (n.d.). WO2015092431A1 - Pyrimidopyrimidinones useful as wee-1 kinase inhibitors.
- Smolecule. (n.d.). Buy Trilaciclib | 1374743-00-6 | >98%.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
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- 1. 110099-94-0 this compound AKSci X8931 [aksci.com]
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- 3. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
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- 5. researchgate.net [researchgate.net]
- 6. Buy Trilaciclib | 1374743-00-6 | >98% [smolecule.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrimidine-5-Carboxylic Acids via the Biginelli Reaction
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis of pyrimidine-5-carboxylic acids, a class of compounds of significant interest in medicinal chemistry, utilizing the robust and versatile Biginelli reaction. This document offers in-depth technical details, from the underlying reaction mechanism to detailed, step-by-step protocols for synthesis, purification, and characterization. The methodologies described herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the chemical transformations involved.
I. Introduction: The Enduring Relevance of the Biginelli Reaction in Modern Drug Discovery
First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a one-pot, three-component condensation reaction that has stood the test of time.[1] It provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are not only valuable heterocyclic scaffolds in their own right but also serve as versatile precursors to a wide array of functionalized pyrimidines. The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[2]
Pyrimidine-5-carboxylic acids, in particular, are crucial building blocks in the synthesis of novel pharmaceuticals. The carboxylic acid moiety provides a convenient handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide focuses on a two-stage approach: the initial Biginelli condensation to form a dihydropyrimidine-5-carboxylate ester, followed by an oxidative aromatization and subsequent hydrolysis to yield the target pyrimidine-5-carboxylic acid.
II. The Underlying Chemistry: A Mechanistic Overview
The Biginelli reaction is typically catalyzed by an acid and proceeds through a series of equilibrium steps. While several mechanistic pathways have been proposed, the most widely accepted is the "iminium route".[3]
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate.
-
Nucleophilic Addition: The β-ketoester, in its enol form, acts as a nucleophile and attacks the electrophilic iminium ion.
-
Cyclization and Dehydration: The resulting open-chain ureide undergoes an intramolecular cyclization via nucleophilic attack of the terminal amino group on the ketone carbonyl. Subsequent dehydration yields the stable 3,4-dihydropyrimidin-2(1H)-one ring system.
To arrive at the target pyrimidine-5-carboxylic acid, the dihydropyrimidine intermediate must be aromatized. This is an oxidative dehydrogenation step that can be achieved using a variety of oxidizing agents. The choice of oxidant is critical to achieving high yields and avoiding side reactions.
Diagram 1: The Biginelli Reaction Mechanism (Iminium Route)
Caption: A simplified representation of the iminium route of the Biginelli reaction.
III. Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, three-stage protocol for the synthesis of a representative pyrimidine-5-carboxylic acid: 2-hydroxy-6-methyl-4-phenylpyrimidine-5-carboxylic acid .
Stage 1: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (DHPM-Ester)
This initial step is the classic Biginelli condensation. Various catalysts can be employed; here, we detail a straightforward acid-catalyzed procedure.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol (3-4 mL per mmol of aldehyde).
-
To this stirred mixture, add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a white crystalline solid.[4]
Characterization of the Intermediate:
-
Appearance: White crystalline solid.
-
¹H NMR (DMSO-d₆): δ 9.19 (s, 1H, NH), 7.73 (s, 1H, NH), 7.20-7.35 (m, 5H, Ar-H), 5.14 (d, 1H, J=3.2 Hz, H-4), 3.98 (q, 2H, J=7.1 Hz, OCH₂CH₃), 2.25 (s, 3H, CH₃), 1.09 (t, 3H, J=7.1 Hz, OCH₂CH₃).[5]
-
¹³C NMR (DMSO-d₆): δ 165.8 (C=O, ester), 152.6 (C=O, urea), 148.8 (C-6), 145.3 (Ar-C), 128.8 (Ar-CH), 127.6 (Ar-CH), 126.7 (Ar-CH), 99.7 (C-5), 59.5 (OCH₂CH₃), 54.4 (C-4), 18.2 (CH₃), 14.5 (OCH₂CH₃).[4]
Diagram 2: Experimental Workflow for DHPM-Ester Synthesis
Caption: Workflow for the synthesis of the dihydropyrimidine-5-carboxylate ester intermediate.
Stage 2: Aromatization to Ethyl 2-hydroxy-6-methyl-4-phenylpyrimidine-5-carboxylate
This crucial step involves the oxidation of the dihydropyrimidine ring. Several reagents can accomplish this; a microwave-assisted oxidation using potassium peroxydisulfate is presented here for its efficiency and high yields.[1]
Materials:
-
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (from Stage 1)
-
Potassium peroxydisulfate (K₂S₂O₈)
-
Acetonitrile
-
Water
Procedure:
-
In a microwave-safe reaction vessel, suspend the DHPM-ester (1.0 eq) in a mixture of acetonitrile and water (e.g., 1:1 v/v).
-
Add potassium peroxydisulfate (2.0-3.0 eq).
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100°C for 10-15 minutes.[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure ethyl 2-hydroxy-6-methyl-4-phenylpyrimidine-5-carboxylate.
Stage 3: Hydrolysis to 2-hydroxy-6-methyl-4-phenylpyrimidine-5-carboxylic Acid
The final step is the saponification of the ester to the desired carboxylic acid.
Materials:
-
Ethyl 2-hydroxy-6-methyl-4-phenylpyrimidine-5-carboxylate (from Stage 2)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Ethanol
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the pyrimidine-5-carboxylate ester (1.0 eq) in a mixture of methanol (or ethanol) and water.
-
Add an excess of sodium hydroxide or lithium hydroxide (2.0-2.5 eq).
-
Heat the mixture to reflux or stir at 60°C and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.
-
A precipitate will form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2-hydroxy-6-methyl-4-phenylpyrimidine-5-carboxylic acid.
IV. Data Presentation and Expected Results
The following table summarizes the expected outcomes for the synthesis of a representative pyrimidine-5-carboxylic acid.
| Stage | Product | Typical Yield | Physical Appearance | Key Characterization Notes |
| 1 | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 80-95% | White crystalline solid | Characteristic ¹H NMR signals for the dihydropyrimidine ring protons. |
| 2 | Ethyl 2-hydroxy-6-methyl-4-phenylpyrimidine-5-carboxylate | 70-90% | Off-white to pale yellow solid | Disappearance of the dihydropyrimidine protons in ¹H NMR; Aromatic pyrimidine signals appear. |
| 3 | 2-hydroxy-6-methyl-4-phenylpyrimidine-5-carboxylic acid | >90% | White to off-white solid | Broad singlet for the carboxylic acid proton in ¹H NMR; Disappearance of the ethyl ester signals. |
Expected ¹H and ¹³C NMR Data for 2-hydroxy-6-methyl-4-phenylpyrimidine-5-carboxylic acid (in DMSO-d₆):
-
¹H NMR: A broad singlet for the carboxylic acid proton (OH) typically appears downfield (>12 ppm). The aromatic protons of the phenyl group will be observed in the range of 7.4-7.8 ppm. A singlet for the methyl group at C6 will be present around 2.4-2.6 ppm. The OH proton of the 2-hydroxy group may appear as a broad singlet.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will resonate around 165-170 ppm. The carbons of the pyrimidine ring will appear in the aromatic region (typically 150-165 ppm for C2, C4, and C6, and lower field for C5). The phenyl carbons will also be in the aromatic region (128-140 ppm). The methyl carbon will be observed upfield (around 20-25 ppm).
V. Causality and Experimental Insights
-
Choice of Catalyst in Biginelli Reaction: While classical protocols use strong mineral acids like HCl, a wide range of Lewis acids (e.g., FeCl₃, InCl₃) and solid-supported catalysts have been developed to improve yields, shorten reaction times, and simplify workup procedures.[6] The choice of catalyst can be tailored based on the specific substrates and desired reaction conditions (e.g., solvent-free or microwave-assisted).
-
Aromatization Strategy: The selection of the oxidizing agent for the aromatization of the DHPM is crucial. Strong oxidants can sometimes lead to side products or degradation. DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) is a powerful and often used reagent for such dehydrogenations.[7] Iodine in DMSO has also been reported as an effective system.[8] The microwave-assisted potassium peroxydisulfate method presented here offers a balance of efficiency, high yield, and operational simplicity.[1]
-
Hydrolysis Conditions: Basic hydrolysis (saponification) is generally a high-yielding and clean reaction. The use of LiOH is sometimes preferred over NaOH due to its better solubility in mixed aqueous-organic solvent systems. The final acidification step is critical to protonate the carboxylate salt and precipitate the free carboxylic acid.
VI. Conclusion
The Biginelli reaction remains a cornerstone of heterocyclic synthesis, providing a straightforward and efficient route to dihydropyrimidinones. Subsequent aromatization and hydrolysis, as detailed in these protocols, extend the utility of this classic reaction to the synthesis of valuable pyrimidine-5-carboxylic acids. These compounds are pivotal starting materials for the development of novel therapeutic agents. The protocols and insights provided in this document are intended to empower researchers in their efforts to synthesize and explore the vast chemical space of pyrimidine derivatives.
VII. References
-
Pineiro, M., et al. (2014). On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation. Current Microwave Chemistry, 1(2). Available at: [Link]
-
Atwal, K. S., et al. (1991). Dihydropyrimidine Calcium Channel Blockers. 3. 3-Carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic Acid Esters as Orally Effective Antihypertensive Agents. Journal of Medicinal Chemistry, 34(2), 806-811. Available at: [Link]
-
Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450. Available at: [Link]
-
Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963. Available at: [Link]
-
Jagwani, D., & Joshi, P. (2014). A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid Ethyl Ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. Available at: [Link]
-
Nizam Mohideen, M., et al. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E64(8), o1752. Available at: [Link]
-
Salehi, H., et al. (2008). Dichloro Dicyano Quinone (DDQ) as coupling reagent for high yield synthesis of 3,4-dihydropyrimidin-2(1H)-ones. Journal of the Iranian Chemical Society, 5(3), 459-463. Available at: [Link]
-
Halim, E., et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates. Bangladesh Journal of Scientific and Industrial Research, 59(4), 223-230. Available at: [Link]
-
O'Reilly, B. C., & Atwal, K. S. (1987). The Biginelli Reaction. Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Heterocycles, 26(5), 1185-1188. Available at: [Link]
-
Silitra, Y., et al. (2015). Synthesis of Dihydropyrimidinones via Biginelli Reaction by Using Molecular Iodine as Environmentally Friendly Catalyst. Molekul, 10(2), 126-134. Available at: [Link]
-
Phucho, I. T., et al. (2009). Recent progress in the chemistry of dihydropyrimidinones. Rasayan Journal of Chemistry, 2(3), 662-676. Available at: [Link]
-
Singh, B. K. Dichloro Dicyano Quinone (DDQ). University of Delhi. Available at: [Link]
-
Chemguide. (n.d.). Making carboxylic acids. Retrieved from [Link]
-
Marinescu, M. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022. Available at: [Link]
-
Jasperse, C. (n.d.). Synthesis of Carboxylic Acids. Chem 360 Jasperse Ch. 20, 21 Notes. Available at: [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). Synthesis of Carboxylic Acids. Retrieved from [Link]
-
Das, B., et al. (2006). Iodine Catalyzed One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1 H )-ones and Thiones: A Simple and Efficient Procedure for the Biginelli Reaction. Journal of the Korean Chemical Society, 50(2), 176-178. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. Retrieved from [Link]
-
Islam, M. S., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(50), 31436-31461. Available at: [Link]
-
Kumar, R., et al. (2022). Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles. RSC Advances, 12(11), 6563-6575. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]
- 3. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0175830) [np-mrd.org]
- 4. banglajol.info [banglajol.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Methods for the Characterization of 2-(Methylthio)pyrimidine-5-carboxylic acid
Abstract
This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 2-(Methylthio)pyrimidine-5-carboxylic acid (CAS: 110099-94-0). As a heterocyclic compound incorporating a pyrimidine scaffold, this molecule and its derivatives are of significant interest in medicinal chemistry and drug development, serving as key intermediates in the synthesis of various bioactive agents.[1] Robust and accurate analytical characterization is paramount for ensuring compound identity, purity, and quality for research and development applications. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The methodologies are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the experimental choices.
Introduction
This compound belongs to a class of pyrimidine derivatives that are foundational building blocks in the synthesis of novel pharmaceutical compounds.[2] The pyrimidine ring is a core structure in many biologically active molecules, and functional groups such as the methylthio and carboxylic acid moieties provide versatile handles for further chemical modification.[1] Given its role as a synthetic intermediate, verifying the structural integrity and purity of this material is a critical first step in any synthetic campaign. This guide establishes a multi-technique approach to provide orthogonal data points, ensuring an unambiguous and thorough characterization of the molecule.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development, particularly for chromatographic and spectroscopic techniques.
| Property | Value | Source |
| CAS Number | 110099-94-0 | [3][4][5] |
| Molecular Formula | C₆H₆N₂O₂S | [3][4][6] |
| Molecular Weight | 170.19 g/mol | [3][4][5] |
| Appearance | Solid | [6] |
| Purity (Typical) | ≥98% | [3][5] |
| InChI Key | BIJIAHGQTQWGJB-UHFFFAOYSA-N | [6][7] |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. | [6][8] |
| Predicted pKa | The carboxylic acid proton is expected to be highly acidic (predicted pKa < 4) due to the electron-withdrawing nature of the pyrimidine ring. This is supported by the predicted low pKa (1.31) of the structurally similar 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.[1] | N/A |
| Solubility | Expected to be soluble in polar organic solvents like Methanol, DMSO, and DMF.[8] Aqueous solubility is expected to be low but pH-dependent, increasing significantly at pH values above the pKa. | N/A |
Chromatographic Analysis for Purity Assessment (HPLC-UV)
Principle: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of small organic molecules. The method separates compounds based on their hydrophobicity. For an acidic analyte like this compound, controlling the mobile phase pH is critical. An acidic mobile phase (e.g., pH 2-3) suppresses the ionization of the carboxylic acid group, ensuring it is in its neutral, more retained form. This leads to better peak shape, improved retention, and more reproducible results. A UV detector is used for quantification, set to a wavelength where the analyte exhibits strong absorbance.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water (diluent) to a final concentration of 1.0 mg/mL.
-
Vortex until fully dissolved. If necessary, use sonication for a brief period.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detector | 254 nm or λmax if determined |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main analyte by the total area of all peaks and multiplying by 100 (% Area Normalization).
-
Workflow Visualization
Caption: Workflow for HPLC-UV purity analysis.
Structural Confirmation by Mass Spectrometry (LC-MS)
Principle: Mass spectrometry provides a highly sensitive and accurate measurement of the molecular weight of an analyte, serving as a primary method for identity confirmation. When coupled with HPLC (LC-MS), it allows for the mass analysis of the compound as it elutes from the column. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this one. Analysis in both positive and negative ion modes can provide complementary information, detecting the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
Experimental Protocol: LC-MS
-
Sample Preparation & LC Conditions:
-
Prepare the sample as described in the HPLC-UV protocol (Section 3).
-
Use the same LC method to ensure correlation between UV and MS data. The formic acid in the mobile phase is an excellent modifier for ESI, as it aids in the ionization process.
-
-
Mass Spectrometer Conditions:
| Parameter | Recommended Setting |
| MS System | Agilent 6120 Quadrupole LC/MS or equivalent |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative Switching |
| Capillary Voltage | 3500 V |
| Drying Gas Temp | 350 °C |
| Drying Gas Flow | 12 L/min |
| Scan Range | m/z 50 - 500 |
-
Data Interpretation:
-
Expected Mass: The monoisotopic mass of C₆H₆N₂O₂S is 170.02 Da.
-
Positive Mode [M+H]⁺: Expect a prominent ion at m/z 171.03.
-
Negative Mode [M-H]⁻: Expect a prominent ion at m/z 169.01.
-
The presence of these ions at the correct retention time confirms the identity and molecular weight of the compound.
-
Workflow Visualization
Caption: Workflow for LC-MS structural confirmation.
Unambiguous Structure Elucidation by NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR provides analogous information for carbon atoms. For this compound, the spectra are expected to be relatively simple and highly diagnostic.
Experimental Protocol: NMR
-
Sample Preparation:
-
Dissolve 10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a good choice due to its ability to dissolve a wide range of compounds and because the acidic proton of the carboxylic acid will be observable.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Experiments: ¹H, ¹³C, and optionally 2D experiments like COSY or HSQC for full assignment.
-
Temperature: 25 °C.
-
-
Predicted Spectral Data and Interpretation:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~13.5 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ¹H | ~9.0 | Singlet | 2H | Pyrimidine C4-H & C6-H |
| ¹H | ~2.6 | Singlet | 3H | Methylthio (-SCH₃) |
| ¹³C | ~165 | N/A | N/A | Carboxylic Carbon (C=O) |
| ¹³C | ~170 | N/A | N/A | Pyrimidine C2 (-S-C=N) |
| ¹³C | ~158 | N/A | N/A | Pyrimidine C4 & C6 |
| ¹³C | ~120 | N/A | N/A | Pyrimidine C5 (-COOH) |
| ¹³C | ~14 | N/A | N/A | Methyl Carbon (-SCH₃) |
Note: Chemical shifts are predictions and may vary based on solvent and concentration. The two pyrimidine protons at positions 4 and 6 are in similar chemical environments and may appear as a single peak.
Functional Group Identification by FT-IR Spectroscopy
Principle: Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying the types of bonds present in a molecule.
Experimental Protocol: FT-IR
-
Sample Preparation:
-
Use an Attenuated Total Reflectance (ATR) accessory for the simplest and fastest analysis. Place a small amount of the solid powder directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum from approximately 4000 to 400 cm⁻¹.
-
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |
| ~1700 | C=O Stretch | Carboxylic Acid |
| 1550-1650 | C=N, C=C Stretch | Pyrimidine Ring |
| ~1430 | C-H Bend | Methyl Group |
| ~1250 | C-O Stretch | Carboxylic Acid |
| 650-750 | C-S Stretch | Thioether |
The presence of a broad O-H stretch and a strong C=O stretch are definitive indicators of the carboxylic acid functionality, while the other bands confirm the presence of the pyrimidine ring and methylthio group.
Summary
The analytical methods described in this application note provide a comprehensive framework for the characterization of this compound. By employing a combination of HPLC for purity, LC-MS for molecular weight confirmation, NMR for definitive structure elucidation, and FT-IR for functional group identification, researchers can have high confidence in the quality and identity of their material. This multi-technique, orthogonal approach is fundamental to ensuring the reliability and reproducibility of scientific research and development in which this compound is utilized.
References
- Oakwood Chemical. This compound.
- Appretech Scientific Limited. This compound.
- PubChemLite. This compound (C6H6N2O2S).
- PubChem. This compound.
- 2a biotech. Products - this compound.
- PubChem. 2-Methylpyrimidine-5-carboxylic acid.
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Application Notes and Protocols for NMR Spectroscopy of 2-(Methylthio)pyrimidine-5-carboxylic Acid Derivatives
Introduction: The Structural Significance of 2-(Methylthio)pyrimidine-5-carboxylic Acids in Drug Discovery
The 2-(methylthio)pyrimidine-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, including potential applications as kinase inhibitors, antimicrobial agents, and anticancer candidates.[1] The strategic placement of a methylthio group, a carboxylic acid, and the potential for diverse substitutions on the pyrimidine ring allows for fine-tuning of the molecule's steric and electronic properties, which in turn dictates its interaction with biological targets.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of this class of compounds. The chemical environment of each proton and carbon atom in the molecule is exquisitely sensitive to its surroundings, providing a detailed fingerprint of the molecular structure. This guide provides a comprehensive overview of the application of NMR spectroscopy for the analysis of this compound derivatives, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Theoretical Framework: Understanding the NMR Landscape of 2-(Methylthio)pyrimidine-5-carboxylic Acids
The interpretation of the ¹H and ¹³C NMR spectra of this compound derivatives is governed by the interplay of inductive and resonance effects of the various functional groups.
¹H NMR Spectral Characteristics
-
Pyrimidine Ring Protons: The pyrimidine ring typically displays two singlets corresponding to the H4 and H6 protons. The chemical shifts of these protons are highly dependent on the nature of the substituents on the ring. Electron-withdrawing groups will deshield these protons, shifting their signals downfield, while electron-donating groups will cause an upfield shift.
-
Methylthio Protons (-SCH₃): The three protons of the methylthio group typically appear as a sharp singlet. Its chemical shift is influenced by the electronic environment of the pyrimidine ring.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. This signal is often exchangeable with deuterium upon the addition of D₂O to the NMR solvent.
¹³C NMR Spectral Characteristics
-
Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring resonate in the aromatic region of the ¹³C NMR spectrum. The C2 carbon, bonded to the electronegative nitrogen and sulfur atoms, is typically found at a downfield chemical shift. The chemical shifts of C4, C5, and C6 are significantly influenced by the substituents on the ring.
-
Methylthio Carbon (-SCH₃): The carbon of the methylthio group gives rise to a signal in the aliphatic region of the spectrum.
-
Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid group is highly deshielded and appears in the range of 160-185 ppm.
Data Presentation: Representative ¹H NMR Data of 2-(Methylthio)-1,4-dihydropyrimidine Derivatives
| Compound | Ar-H (m) | NH (s) | CH (s) | OCH₂CH₃ (q) | SCH₃ (s) | CH₃ (s) | OCH₂CH₃ (t) |
| IIa | 7.75-7.20 | 14.18 | 5.988 | 3.98 | 2.35 | 2.193 | 1.11 |
| IIb | 7.751-7.201 | 14.876 | 5.988 | - | 2.351 | 2.193 | - |
| IIc | 7.68-7.069 | 14.876 | 5.988 | 3.98 | 2.351 | 2.193 | 1.11 |
Data extracted from Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines.[2][3]
Experimental Protocols: A Validating System for Structural Elucidation
The following protocols are designed to ensure the acquisition of high-quality, reproducible NMR data for this compound derivatives.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation.
Materials:
-
This compound derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)
-
5 mm NMR tubes
-
Pasteur pipettes
-
Glass wool
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and its high boiling point.
-
Dissolution: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into a clean, dry 5 mm NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
Instrument: 400 MHz (or higher) NMR spectrometer
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (adjust based on sample concentration).
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).
Protocol 3: 2D NMR for Unambiguous Structural Assignment (COSY, HSQC, HMBC)
For complex derivatives or in cases of signal overlap, 2D NMR experiments are essential for definitive structural assignment. A study on the regioselective synthesis of ethyl 2-methylthio-7(5)- substituted pyrazolo[1,5-a]pyrimidine-3-carboxylate provides an excellent example of the power of these techniques in elucidating the structure of related heterocyclic systems.[4]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying connectivity across quaternary carbons and heteroatoms.
The application of these 2D NMR techniques allows for the confident assignment of all ¹H and ¹³C signals, even in complex regioisomers.[4]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive NMR analysis of this compound derivatives.
Conclusion: Ensuring Structural Integrity in Drug Development
The robust application of NMR spectroscopy is fundamental to the successful research and development of this compound derivatives. The protocols and insights provided in this guide are designed to empower researchers to confidently determine the structure of their synthesized compounds, ensuring the integrity of their data and accelerating the drug discovery process. By understanding the nuances of the NMR spectra of this important class of molecules and employing a systematic and validated experimental approach, scientists can make well-informed decisions in the design and optimization of novel therapeutic agents.
References
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- Fathalla, O. A., Awad, S. M., & Mohamed, M. S. (2014). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Journal of Applied Pharmaceutical Science, 4(10), 019-025. [Link]
- Appretech Scientific Limited. (n.d.). This compound.
- Fathalla, O. A., Awad, S. M., & Mohamed, M. S. (2014). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Brieflands. [Link]
- ResearchGate. (2008). 1H and 13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. [Link]
- MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
- ResearchGate. (2009). Regioselective synthesis and 2D NMR research of ethyl 2-methylthio-7(5)
- El-Metwally, A. M., & El-Sayed, H. A. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 212-221. [Link]
- SpectraBase. (n.d.). 2-Methylthio-pyrimidine.
- ResearchGate. (1983). ChemInform Abstract: Synthesis and Proton NMR Spectra of the Monomethyl- and Dimethylpyrimidine-5-carboxylic Acids.
- ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
- PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. [Link]
- ResearchGate. (2008). Synthesis of 2-substituted 9-oxa-guanines {5-aminooxazolo[5,4-d]pyrimidin-7(6H)
- SpectraBase. (n.d.). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester. [Link]
- LookChem. (n.d.). 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid.
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Application Notes and Protocols for the Utilization of 2-(Methylthio)pyrimidine-5-carboxylic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold and the Versatility of 2-(Methylthio)pyrimidine-5-carboxylic Acid
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1][2] This prevalence has made pyrimidine derivatives a focal point in the design of novel bioactive molecules, particularly in the realm of kinase inhibitors where they can mimic the purine core of ATP.[3] Within the vast landscape of functionalized pyrimidines, this compound emerges as a highly versatile and strategic building block for the synthesis of complex molecular architectures.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols for its key transformations. We will delve into the strategic advantages conferred by its distinct functional groups—the carboxylic acid and the methylthio moiety—and illustrate how these can be orthogonally manipulated to generate a diverse array of downstream products. The protocols and insights presented herein are designed to empower researchers in drug discovery and development to effectively leverage this valuable synthetic intermediate.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid with a molecular weight of 170.19 g/mol . Its structure presents two primary sites for chemical modification: the carboxylic acid at the C5 position and the methylthio group at the C2 position.
| Property | Value |
| Molecular Formula | C₆H₆N₂O₂S |
| Molecular Weight | 170.19 g/mol |
| CAS Number | 110099-94-0 |
| Appearance | Off-white to yellow solid |
The carboxylic acid moiety serves as a handle for standard transformations such as esterification and, most notably, amide bond formation, a crucial reaction in the synthesis of bioactive compounds.[4] The methylthio group, on the other hand, offers a unique avenue for diversification. It can be oxidized to the corresponding sulfoxide or sulfone, which dramatically activates the C2 position for nucleophilic aromatic substitution (SNAr).[5] This two-step sequence allows for the introduction of a wide range of nucleophiles, significantly expanding the accessible chemical space.
Key Synthetic Transformations and Protocols
Amide Bond Formation: A Gateway to Bioactive Carboxamides
The formation of an amide bond from the carboxylic acid of this compound is a fundamental and high-yield transformation for introducing diverse functionalities. This reaction is central to the synthesis of numerous biologically active molecules, including fungicides and potential kinase inhibitors.[3][6]
Conceptual Workflow for Amide Coupling:
Caption: Generalized workflow for amide bond formation.
Protocol: General Procedure for Amide Coupling using HATU
This protocol is adapted from established methods for the synthesis of pyrimidine carboxamides.[3][6]
Materials:
-
This compound
-
Amine of interest (1.1 equivalents)
-
HATU (1.1 equivalents)
-
DIPEA (2.0 equivalents)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Causality and Troubleshooting:
-
Pre-activation: Pre-activating the carboxylic acid with HATU and DIPEA forms a highly reactive O-acylisourea intermediate, which readily reacts with the amine. This is particularly useful for less reactive or sterically hindered amines.
-
Base: DIPEA is a non-nucleophilic base that scavenges the acid formed during the reaction, driving the equilibrium towards the product.
-
Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
-
Work-up: The aqueous work-up removes the water-soluble byproducts, such as the urea byproduct from HATU and excess DIPEA.
-
Troubleshooting: If the reaction is sluggish, gentle heating (40-50 °C) can be applied. If the amine is a salt (e.g., hydrochloride), an additional equivalent of base is required to liberate the free amine.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To employ this compound in Suzuki-Miyaura cross-coupling reactions, it must first be converted to a suitable halide, typically a bromide or chloride, at a position other than C2 or C5. For instance, if a suitable precursor is available, a halogen at the C4 or C6 position can be used for cross-coupling. The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, enabling the synthesis of biaryl and heteroaryl structures.[7][8]
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halogenated 2-(Methylthio)pyrimidine Derivative
This protocol is based on established methods for the Suzuki coupling of halogenated pyrimidines.[7][9] It assumes the availability of a suitable halogenated derivative of this compound (or its ester).
Materials:
-
Halogenated 2-(methylthio)pyrimidine derivative (e.g., 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid) (1.0 equivalent)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a reaction vessel, combine the halogenated 2-(methylthio)pyrimidine derivative (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalyst and Condition Selection:
| Catalyst | Ligand | Base | Solvent | Typical Substrates |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Na₂CO₃ | Dioxane/H₂O, Toluene/EtOH/H₂O | Aryl/heteroaryl bromides and iodides |
| PdCl₂(dppf) | dppf | K₃PO₄, Cs₂CO₃ | Dioxane, THF | Electron-rich and -deficient aryl halides |
| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Dioxane, Toluene | Sterically hindered substrates, aryl chlorides |
Oxidation of the Methylthio Group and Subsequent SNAr
A powerful strategy for functionalizing the C2 position of the pyrimidine ring involves the oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group. These oxidized sulfur moieties are excellent leaving groups, rendering the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr).[5] This approach provides access to a wide range of 2-substituted pyrimidines that are not readily accessible through other means.
Workflow for C2-Functionalization via Oxidation and SNAr:
Caption: Two-step sequence for C2-functionalization.
Protocol: Oxidation of the Methylthio Group
Materials:
-
This compound (or its ester)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents for sulfone)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the 2-(methylthio)pyrimidine derivative in DCM and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 2-(methylsulfonyl)pyrimidine derivative is often used in the next step without further purification.
Protocol: Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
2-(Methylsulfonyl)pyrimidine derivative
-
Nucleophile (e.g., primary or secondary amine, alcohol, thiol) (1.2-2.0 equivalents)
-
Base (if required, e.g., K₂CO₃, DIPEA)
-
Solvent (e.g., DMF, DMSO, THF)
Procedure:
-
Dissolve the 2-(methylsulfonyl)pyrimidine derivative in a suitable solvent.
-
Add the nucleophile and, if necessary, a base.
-
Heat the reaction mixture to a temperature between 60 °C and 120 °C, depending on the nucleophilicity of the incoming group and the reactivity of the substrate. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Rationale and Mechanistic Insight:
The oxidation of the electron-rich sulfur atom to a hexavalent sulfone group dramatically alters its electronic properties. The sulfone becomes a potent electron-withdrawing group, which activates the C2 position of the electron-deficient pyrimidine ring towards nucleophilic attack. This activation, coupled with the excellent leaving group ability of the methylsulfinate anion, facilitates the SNAr reaction.[5]
Safety and Handling
While a specific safety data sheet for this compound is not widely available, related compounds are known to cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its orthogonal functional handles allow for a stepwise and controlled elaboration of the pyrimidine scaffold. The carboxylic acid provides a reliable anchor point for amide coupling, while the methylthio group can be transformed into an excellent leaving group, opening up the C2 position for a wide array of nucleophilic substitutions. The strategic application of the protocols and principles outlined in this guide will enable researchers to efficiently generate diverse libraries of pyrimidine-based compounds for applications in drug discovery and materials science.
References
- Taylor & Francis. (2023). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Taylor & Francis Online. [Link]
- BenchChem. (2025).
- ResearchGate. (2024). Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- SciSpace. (2021).
- MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ACS Publications. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. [Link]
- RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
- PubMed. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. PubMed. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- ResearchGate. (2018). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component.
- PubMed. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. [Link]
- NIH. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
- ResearchGate. (2023). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines.
- ACS Publications. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society. [Link]
- NIH. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PMC. [Link]
- Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]
- RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Aapptec Peptides. Coupling Reagents. Aapptec Peptides. [Link]
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
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Application Notes and Protocols: The Strategic Role of 2-(Methylthio)pyrimidine-5-carboxylic Acid in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: A Privileged Scaffold in Modern Drug Discovery
The pyrimidine core is a cornerstone of medicinal chemistry, renowned for its presence in natural biomolecules like nucleic acids and its proven track record in a multitude of FDA-approved drugs.[1][2] This heterocyclic motif's ability to engage in various biological interactions, particularly within the ATP-binding sites of kinases, makes it a "privileged scaffold" for drug design.[1][2][3] Within this esteemed class of molecules, 2-(Methylthio)pyrimidine-5-carboxylic acid emerges as a particularly versatile and strategic building block for researchers and drug development professionals.
This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, its critical role in constructing targeted therapeutic agents, and robust, field-proven protocols for its application. The molecule's utility is primarily derived from three key structural features:
-
The Pyrimidine Core: Serves as a rigid and effective scaffold, capable of forming crucial hydrogen bond interactions with protein targets.[3]
-
The 5-Carboxylic Acid: A versatile chemical "handle" that allows for covalent modification, most commonly through amide bond formation, enabling the exploration of structure-activity relationships (SAR) and the attachment of various pharmacophoric groups.[4][5]
-
The 2-Methylthio Group: A modifiable substituent that influences the electronic properties of the pyrimidine ring and can be targeted for further chemical elaboration, such as oxidation to sulfoxides or sulfones, to fine-tune solubility, metabolic stability, and target engagement.[5][6]
This document is designed to bridge theory and practice, offering the causal insights behind experimental choices to empower researchers in their quest for novel therapeutics.
Physicochemical and Handling Properties
Accurate characterization is the foundation of reproducible science. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 110099-94-0 | [7][8] |
| Molecular Formula | C₆H₆N₂O₂S | [7][9] |
| Molecular Weight | 170.19 g/mol | [7][8] |
| Appearance | White to off-white or light yellow solid/crystalline powder | [5][8] |
| Purity | Typically ≥98% | [8] |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [8] |
| Safety | Warning. Causes skin and serious eye irritation. May cause respiratory irritation.[8][10] |
Core Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibition
The pyrimidine scaffold is a dominant feature in the landscape of kinase inhibitor design.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[11][12][13] this compound serves as an ideal starting point for creating libraries of potential kinase inhibitors.
Rationale for Use as a Kinase Inhibitor Scaffold
The pyrimidine ring is an isostere of the adenine base in ATP, allowing derivatives to act as competitive inhibitors by occupying the ATP-binding pocket of kinases.[12][13] The nitrogen atoms in the pyrimidine ring often act as hydrogen bond acceptors, mimicking the interactions of adenine with the "hinge region" of the kinase, a critical anchoring point for inhibitors.[3]
The strategic placement of the carboxylic acid at the C5 position allows for the extension of substituents out of the binding pocket towards the solvent-exposed region. This is the primary vector for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Caption: Role of functional groups in kinase targeting.
Structure-Activity Relationship (SAR) Insights
Effective drug design relies on understanding how structural changes impact biological activity.[14][15][16] For derivatives of this compound, SAR studies typically revolve around modifications at the C5 and C2 positions.
-
C5-Position (Amide Derivatives): The carboxylic acid is most frequently converted to an amide. The nature of the amine used in the coupling reaction is a critical determinant of target specificity and potency.[14] Attaching aromatic, heteroaromatic, or aliphatic groups allows for the exploration of nearby hydrophobic pockets or the formation of additional hydrogen bonds. The complete loss of activity upon esterification of the carboxylic acid in some related series underscores its importance as a hydrogen bond donor or for forming salt bridge interactions.[14]
-
C2-Position (Methylthio Group): While often retained, the methylthio group can be a point of metabolic liability. Its oxidation to the corresponding sulfoxide or sulfone can increase polarity and solubility. Alternatively, it can be displaced with amines or other nucleophiles to generate new analogues, further expanding the chemical space.[5]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for their inclusion. These represent standard, robust methodologies widely used in medicinal chemistry.[17][18]
Protocol 1: General Handling and Solubilization
Rationale: Proper handling and solubilization are critical first steps to ensure the integrity of the starting material and the success of subsequent reactions. Cross-contamination or degradation can lead to failed reactions and ambiguous results.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Spatula, weighing paper, appropriate vials/flasks
Procedure:
-
Inert Atmosphere: For reactions sensitive to moisture, handle the solid compound under an inert atmosphere (Nitrogen or Argon).
-
Weighing: Tare a clean, dry reaction vessel. Weigh the required amount of this compound directly into the vessel.
-
Solubilization: Add the chosen anhydrous solvent (e.g., DMF, DCM) via syringe. The choice of solvent is dictated by the specific reaction conditions. DMF is a common choice for amide coupling reactions due to its high polarity and ability to dissolve a wide range of reactants.[17]
-
Dissolution: Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming may be applied if necessary, but check for compound stability at elevated temperatures first.
Protocol 2: General Amide Coupling using HATU
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent.[18] It rapidly converts the carboxylic acid into a highly activated O-acylisourea intermediate, which is reactive towards even poorly nucleophilic or sterically hindered amines. A non-nucleophilic base like DIPEA is required to deprotonate the carboxylic acid and the amine hydrochloride salt, if used, without competing in the coupling reaction.[18]
Caption: General workflow for HATU-mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate, 5% aq. HCl, sat. aq. NaHCO₃, brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reactant Preparation: In a clean, dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the desired amine (1.1 eq), followed by DIPEA (2.5 eq). Stir the solution for 5 minutes at room temperature.
-
Activation and Coupling: Add HATU (1.1 eq) portion-wise to the stirred solution. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[17]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), and brine.[17]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure amide derivative.
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its inherent drug-like scaffold, combined with a versatile carboxylic acid handle, provides an efficient and logical route to novel compounds, particularly in the highly competitive field of kinase inhibitor development. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage this powerful building block in their drug discovery programs.
References
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- Oakwood Chemical. (n.d.). This compound.
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- Guchhait, S. K., & Madaan, A. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 355(3), e2100362. [Link]
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Development of Anticancer Agents from 2-(Methylthio)pyrimidine-5-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold in Oncology
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biomolecules like DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in the design of novel therapeutic agents. In oncology, pyrimidine derivatives have emerged as a particularly fruitful area of research, leading to the development of numerous approved anticancer drugs.[1][2] These compounds exert their therapeutic effects through diverse mechanisms, including the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as protein kinases.[1][3]
This guide focuses on a specific, versatile starting material: 2-(Methylthio)pyrimidine-5-carboxylic acid . The presence of the methylthio group at the 2-position and the carboxylic acid at the 5-position provides strategic handles for chemical modification, allowing for the systematic development of compound libraries to explore structure-activity relationships (SAR). This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights for developing novel anticancer agents from this promising scaffold.
I. Synthetic Strategies and Methodologies
The core of developing a diverse library of anticancer candidates from this compound lies in efficient and robust synthetic protocols. The primary strategy involves the derivatization of the carboxylic acid moiety to form a series of amides, as this functional group is prevalent in many kinase inhibitors.
Synthesis of the Core Scaffold: this compound Ester
A common and efficient route to the this compound scaffold is through a Biginelli-type cyclocondensation reaction. This method synthesizes the corresponding ester, which can then be hydrolyzed to the desired carboxylic acid.[4]
Protocol 1: Synthesis of Ethyl 2-(Methylthio)-4-phenylpyrimidine-5-carboxylate
This protocol is adapted from established cyclocondensation reactions for pyrimidine synthesis.[4]
Materials:
-
S-methylisothiourea hemisulfate salt
-
Ethyl 2-benzoyl-3-phenylacrylate (or other suitable β-keto esters)
-
Sodium ethoxide
-
Ethanol, absolute
-
Diethyl ether
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add S-methylisothiourea hemisulfate salt (1.0 equivalent).
-
Add ethyl 2-benzoyl-3-phenylacrylate (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., 1N HCl) to a pH of ~6.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure ethyl 2-(methylthio)-4-phenylpyrimidine-5-carboxylate.
Hydrolysis to this compound
The synthesized ester can be converted to the carboxylic acid via hydrolysis.[5][6]
Protocol 2: Hydrolysis of Ethyl 2-(Methylthio)-4-phenylpyrimidine-5-carboxylate
Materials:
-
Ethyl 2-(methylthio)-4-phenylpyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl), 1N
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the ethyl 2-(methylthio)-4-phenylpyrimidine-5-carboxylate in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add an excess of sodium hydroxide (2-3 equivalents) to the solution.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with 1N HCl at 0 °C until the pH reaches ~2-3.
-
The carboxylic acid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-(methylthio)-4-phenylpyrimidine-5-carboxylic acid.
Amide Library Synthesis
The carboxylic acid is a versatile intermediate for creating a library of amide derivatives, which are frequently found in kinase inhibitors. Standard peptide coupling reagents can be employed for this transformation.
Protocol 3: General Procedure for Amidation of this compound
Materials:
-
This compound derivative
-
Desired amine (various substituted anilines, benzylamines, etc.)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other coupling agents (e.g., HBTU, EDC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the this compound (1.0 equivalent) in anhydrous DMF.
-
Add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
To this mixture, add HATU (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Workflow for Synthesis of 2-(Methylthio)pyrimidine-5-carboxamide Derivatives
Caption: Step-by-step workflow of the MTT cell viability assay.
Kinase Inhibition Assays
Given that many pyrimidine derivatives function as kinase inhibitors, it is essential to assess the inhibitory activity of the synthesized compounds against specific kinases. [3][7]Luminescence-based assays that quantify ATP consumption are widely used for this purpose.
Protocol 5: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for determining the IC₅₀ of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, CDK2)
-
Specific kinase substrate peptide
-
ATP
-
Test compounds in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase assay buffer.
-
Kinase Reaction: In a white 96-well plate, add the test compound, the specific kinase, and its substrate.
-
Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
III. Structure-Activity Relationship (SAR) and Mechanistic Insights
The development of potent and selective anticancer agents from the this compound scaffold is guided by understanding the relationship between chemical structure and biological activity.
Key Structural Modifications and their Impact
Based on extensive research on pyrimidine-based kinase inhibitors, several structural features are known to influence activity:
-
The 2-Position (Methylthio Group): The methylthio group can be oxidized to a sulfoxide or sulfone, which can alter the electronic properties and potential for hydrogen bonding. [8]Alternatively, it can be displaced by various nucleophiles to introduce different functionalities.
-
The 4-Position: Substitution at the 4-position with various aryl or heteroaryl groups is crucial for interaction with the kinase active site. The nature of these substituents significantly impacts both potency and selectivity. For example, in VEGFR-2 inhibitors, specific substituted anilines at this position are known to be beneficial. [9]* The 5-Position (Carboxamide): The amide group at the 5-position can form critical hydrogen bonds with the kinase hinge region. The substituent on the amide nitrogen (the "R" group from the amine used in the coupling reaction) explores different regions of the ATP-binding pocket and is a key determinant of selectivity.
Table 1: Representative Anticancer Activity of 2-Thiopyrimidine Derivatives
| Compound ID | R Group at 4-Position | Target Cancer Cell Line | IC₅₀ (µM) | Target Kinase | Kinase Inhibition | Reference |
| 6j | 4-Chlorophenyl | HepG2 (Liver) | 13.06 | VEGFR-2 | 87% at 10 µM | [9] |
| 6l | 4-Methoxyphenyl | HepG2 (Liver) | 8.35 | VEGFR-2 | 84% at 10 µM | [9] |
| 9b | 4-Fluorophenyl | HepG2 (Liver) | 7.92 | VEGFR-2 | Not Reported | [9] |
Data is illustrative and sourced from studies on related 2-thiopyrimidine scaffolds.
Target Kinase Pathways
Derivatives of the 2-(methylthio)pyrimidine scaffold have shown promise as inhibitors of several key kinase families implicated in cancer:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. [10]Inhibition of VEGFR-2 can starve tumors of their blood supply.
-
Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that control the progression of the cell cycle. [11]Dysregulation of CDK activity is a hallmark of cancer, and CDK inhibitors can induce cell cycle arrest and apoptosis. [11]Specifically, CDK2 and CDK9 have been identified as targets for pyrimidine-based inhibitors. [12] Signaling Pathway of a Representative Kinase Target (VEGFR-2)
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
IV. Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The synthetic routes outlined in this guide provide a robust framework for generating diverse chemical libraries. The subsequent biological evaluation protocols enable the identification and characterization of lead compounds with potent and selective anticancer activity.
Future efforts should focus on:
-
Broadening the diversity of the amide library: Exploring a wider range of amines to probe different regions of the kinase active sites.
-
Kinome-wide profiling: Screening promising compounds against a large panel of kinases to understand their selectivity profile.
-
In vivo evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity.
-
Structure-based drug design: Utilizing co-crystal structures of lead compounds with their target kinases to guide further optimization.
By integrating synthetic chemistry, in vitro pharmacology, and structural biology, researchers can effectively leverage the this compound scaffold to discover the next generation of targeted cancer therapeutics.
References
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- Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. (2025). ResearchGate.
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- Clinical development of VEGFR-2 inhibitors. (n.d.). ResearchGate.
- Known substituted pyrimidines as VEGFR-2 inhibitors. (n.d.). ResearchGate.
- Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). Scientific Reports, 6, 24529.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Chemical Neuroscience, 12(15), 2856–2866.
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- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2022). Current Organic Chemistry, 26(11), 1056-1073.
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.). Google Patents.
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- Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia. (2023). Journal of Medicinal Chemistry, 66(9), 6149–6171.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6681.
- Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. (2013). Journal of Medicinal Chemistry, 56(15), 6033–6049.
- The Hydrolysis of Nitriles with Acids. (1935). Journal of the American Chemical Society, 57(4), 772–773.
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- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163435.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1112–1135.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5170.
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- Regioselective synthesis and 2D NMR research of ethyl 2-methylthio-7(5)- substituted pyrazolo[1,5-a]pyrimidine-3-carboxylate. (2025). ResearchGate.
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- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Chemical Science, 14(28), 7586-7593.
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Application and Protocol Guide for Enzyme Inhibition Studies: 2-(Methylthio)pyrimidine-5-carboxylic acid
Introduction: Targeting Nucleotide Synthesis for Therapeutic Advancement
The de novo pyrimidine biosynthesis pathway is a fundamental cellular process responsible for producing the nucleotide building blocks essential for DNA and RNA synthesis.[1] Consequently, enzymes within this pathway represent critical targets for therapeutic intervention in a range of human diseases, including cancer, autoimmune disorders, and viral infections.[2][3] One such pivotal enzyme is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the rate-limiting oxidation of dihydroorotate to orotate.[3][4] Inhibition of DHODH disrupts the pyrimidine supply, thereby impeding cell proliferation and growth, making it an attractive target for drug development.[1][2]
2-(Methylthio)pyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine scaffold, a common motif in numerous clinically significant drugs.[5] Its structural characteristics suggest potential interactions with enzymatic active sites, making it a compelling candidate for investigation as an enzyme inhibitor. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition studies, with a particular focus on its potential as a DHODH inhibitor.
Mechanism of Action: The Rationale for DHODH Inhibition
DHODH inhibitors act by obstructing the enzyme's function, leading to a depletion of the pyrimidine nucleotide pool.[3] This disruption of DNA and RNA synthesis precursors can selectively impact rapidly proliferating cells, such as cancer cells or activated immune cells, which have a high demand for nucleotides.[2][4] Several DHODH inhibitors have been developed, with some, like Leflunomide, gaining FDA approval for the treatment of rheumatoid arthritis.[2] The investigation of novel small molecules like this compound is crucial for expanding the arsenal of potential therapeutics targeting this pathway.
Experimental Design and Workflow
A systematic approach is essential for characterizing the inhibitory potential of this compound. The following workflow outlines the key stages of investigation, from initial screening to detailed kinetic analysis.
Figure 1: A generalized workflow for the characterization of an enzyme inhibitor, from initial preparation to detailed mechanistic studies.
Protocols for Enzyme Inhibition Assays
The following protocols provide a detailed, step-by-step methodology for assessing the inhibitory effects of this compound on a target enzyme, such as DHODH.
Protocol 1: Determination of the IC50 Value
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[6] This protocol outlines a general method for determining the IC50 value using a 96-well plate format.[6][7]
Materials:
-
Purified recombinant human DHODH
-
Dihydroorotate (substrate)
-
2,6-Dichloroindophenol (DCIP) (electron acceptor)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Create a series of dilutions of the test compound in the assay buffer to achieve the desired final concentrations for the dose-response curve.
-
Prepare the enzyme, substrate, and other reagents at their optimal concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the designated wells:
-
Blank wells: Assay buffer and the corresponding concentration of DMSO.
-
Control wells (100% enzyme activity): Enzyme solution and the corresponding concentration of DMSO.
-
Test wells: Enzyme solution and the various dilutions of this compound.
-
-
Include a positive control with a known DHODH inhibitor (e.g., Brequinar) if available.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[7]
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution (dihydroorotate) and electron acceptor (DCIP/CoQ10) to all wells.
-
-
Measurement:
-
Immediately measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over a set period using a microplate reader. The change in absorbance corresponds to the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Elucidating the Mode of Inhibition
Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides deeper insights into the inhibitor's interaction with the enzyme.[7]
Procedure:
-
Vary Substrate and Inhibitor Concentrations:
-
Perform the enzyme activity assay with multiple, fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value).
-
For each inhibitor concentration, vary the substrate concentration over a range (e.g., 0.2x to 5x the Michaelis constant, Km).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]), where [S] is the substrate concentration.[7] The pattern of the lines will indicate the mode of inhibition.
-
Sources
- 1. scbt.com [scbt.com]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Chemoselective Reduction of 2-(Methylthio)pyrimidine-5-carboxylic acid
Abstract
This document provides a comprehensive technical guide for the chemoselective reduction of 2-(Methylthio)pyrimidine-5-carboxylic acid to its corresponding primary alcohol, (2-(methylthio)pyrimidin-5-yl)methanol. The synthesis of this alcohol is a critical step in the development of various pharmaceutical intermediates and bioactive molecules. This guide delves into the underlying principles of chemoselectivity, compares suitable reducing agents, and provides two detailed, field-proven protocols. The primary focus is on maximizing yield and purity by avoiding common side reactions, such as the reduction of the pyrimidine ring or cleavage of the methylthio group. This note is intended for researchers, chemists, and process development professionals in the pharmaceutical and life sciences industries.
Introduction: The Challenge of Chemoselectivity
The reduction of a carboxylic acid on a heteroaromatic scaffold like this compound presents a significant chemical challenge. The desired transformation requires a reducing agent that is potent enough to convert the carboxylic acid to a primary alcohol but selective enough to leave other functional groups untouched.[1] In this specific molecule, two moieties are susceptible to reduction: the pyrimidine ring itself and the C5-carboxylic acid. Furthermore, the methylthio group (-SMe) can be sensitive to certain reagents.
Therefore, the choice of reducing agent is paramount and must be guided by the principles of chemoselectivity , which is the preferential reaction of a reagent with one functional group over others.[2] An indiscriminate reducing agent could lead to a mixture of products, including over-reduction of the pyrimidine ring to a dihydropyrimidine derivative, complicating purification and significantly lowering the yield of the desired product, (2-(methylthio)pyrimidin-5-yl)methanol.
Strategic Selection of Reducing Agents
Two primary classes of hydride-donating reagents are typically considered for this transformation: borane complexes and aluminum hydrides. Their reactivity profiles differ substantially, making one significantly more suitable for this specific application.
Borane Complexes (BH₃·THF or BH₃·DMS): The Superior Choice for Selectivity
Borane (BH₃), typically used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS), is an electrophilic reducing agent.[3] It exhibits remarkable selectivity for carboxylic acids over many other functional groups, including esters, amides, and, critically, most heteroaromatic rings under standard conditions.
The mechanism of borane reduction is key to its selectivity. The reaction is initiated by the coordination of the electrophilic boron atom to the carbonyl oxygen of the carboxylic acid. This is followed by a series of hydride transfers and the eventual release of the alcohol upon workup.[4][5] This pathway is kinetically favored for carboxylic acids compared to less reactive carbonyls like esters.[4][6] This high degree of selectivity makes borane the reagent of choice for reducing this compound, minimizing the risk of undesired side reactions.[7][8]
Lithium Aluminum Hydride (LiAlH₄): A Powerful but Less Discriminating Reagent
Lithium aluminum hydride (LiAlH₄) is an exceptionally powerful, nucleophilic reducing agent capable of reducing a wide array of functional groups, including carboxylic acids, esters, amides, and ketones.[9][10] While it effectively reduces the target carboxylic acid, its high reactivity poses a significant risk of over-reduction. Studies on similar pyrimidine systems have shown that LiAlH₄ can reduce the electron-deficient pyrimidine ring, leading to dihydropyrimidine byproducts.[11] This lack of selectivity can result in complex product mixtures and lower yields of the desired alcohol. Although protocols using LiAlH₄ for related substrates exist[12], they must be performed with stringent control over temperature and stoichiometry to mitigate side reactions.
Comparative Overview of Reduction Methods
The choice between borane and LiAlH₄ hinges on a trade-off between reactivity and selectivity. For a substrate like this compound, where preserving the aromaticity of the pyrimidine ring is crucial, the superior selectivity of borane is the decisive factor.
| Feature | Borane (BH₃·THF) | Lithium Aluminum Hydride (LiAlH₄) |
| Selectivity | High: Selectively reduces carboxylic acids. | Low: Reduces most polar functional groups.[10] |
| Reactivity | Moderate | Very High |
| Risk of Ring Reduction | Low | High: Can reduce the pyrimidine ring.[11] |
| Safety & Handling | Requires inert atmosphere; quench carefully.[13] | Pyrophoric; reacts violently with water.[9] |
| Work-up | Quench with methanol; aqueous work-up.[3] | Fieser work-up (H₂O, NaOH, H₂O) often required.[14] |
| Recommendation | Recommended Method | Alternative method with significant precautions. |
Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Both BH₃·THF and LiAlH₄ are moisture-sensitive and must be handled under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Borane-THF Reduction (Recommended Method)
This protocol is optimized for high chemoselectivity and is the preferred method for this transformation.
Workflow Diagram
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Chemoselectivity - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. rzepa.net [rzepa.net]
- 5. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. Khan Academy [khanacademy.org]
- 7. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Workup [chem.rochester.edu]
Application Note & Protocol: A Scalable Synthesis of 2-(Methylthio)pyrimidine-5-carboxylic Acid
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-(Methylthio)pyrimidine-5-carboxylic acid, a key building block in pharmaceutical and agrochemical research.[1][2] We present a robust and scalable two-step synthetic sequence, commencing with the construction of the pyrimidine core via a modified Biginelli-type condensation to yield an ester intermediate, followed by its efficient hydrolysis to the target carboxylic acid. This protocol is designed for researchers, chemists, and process development professionals, offering detailed procedural instructions, explanations of chemical principles, and safety considerations for scaling up production.
Introduction and Strategic Overview
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[1][2] this compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. Its strategic importance necessitates a reliable and scalable synthetic route to ensure a consistent supply for research and development pipelines.
This application note details a two-stage synthetic strategy, selected for its operational simplicity, use of readily available starting materials, and amenability to scale-up.
-
Stage 1: Synthesis of Ethyl 2-(Methylthio)pyrimidine-5-carboxylate. This stage involves the cyclocondensation of S-methylisothiourea with an appropriate three-carbon building block to construct the core pyrimidine ring functionalized with the required methylthio and ester groups. This method is analogous to established procedures for pyrimidine synthesis which are known for their efficiency.[3]
-
Stage 2: Hydrolysis to this compound. The terminal step is a straightforward saponification of the ethyl ester to the desired carboxylic acid. This is a high-yielding and clean transformation, crucial for ensuring the final product's purity.
The overall synthetic workflow is depicted in the diagram below:
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Stage 1: Scale-up Synthesis of Ethyl 2-(Methylthio)pyrimidine-5-carboxylate
This procedure details the formation of the pyrimidine ring. The reaction utilizes S-methylisothiourea sulfate and ethyl 2-(ethoxymethylene)-3-oxobutanoate as key starting materials in a base-mediated cyclocondensation reaction.
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Moles | Mass/Volume |
| S-Methylisothiourea sulfate | 867-44-7 | 278.33 | 1.0 | 278.3 g |
| Ethyl 2-(ethoxymethylene)-3-oxobutanoate | 3788-94-1 | 186.21 | 2.1 | 391.0 g |
| Sodium Ethoxide (21% in Ethanol) | 141-52-6 | 68.05 | 4.2 | ~1.36 L |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | - | 3.0 L |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed |
| Brine (saturated NaCl solution) | - | - | - | As needed |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | - | As needed |
Protocol:
-
Reaction Setup: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (3.0 L).
-
Base Addition: With stirring, carefully add the sodium ethoxide solution to the ethanol at ambient temperature.
-
Reagent Addition: Add S-methylisothiourea sulfate to the reactor. Stir the resulting slurry for 15 minutes.
-
Substrate Addition: Slowly add ethyl 2-(ethoxymethylene)-3-oxobutanoate to the reaction mixture over 30 minutes. An exotherm may be observed; maintain the temperature below 40 °C using the reactor jacket.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 5 L of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a suitable separation funnel and extract with ethyl acetate (3 x 1.5 L).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 1 L). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield pure ethyl 2-(methylthio)pyrimidine-5-carboxylate as a solid.[1][4]
Stage 2: Hydrolysis to this compound
This stage involves the saponification of the ester intermediate to the final carboxylic acid product.
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Moles | Mass/Volume |
| Ethyl 2-(methylthio)pyrimidine-5-carboxylate | 73781-88-1 | 198.24 | 1.0 | 198.2 g |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.5 | 100.0 g |
| Ethanol | 64-17-5 | 46.07 | - | 1.0 L |
| Water (Deionized) | 7732-18-5 | 18.02 | - | 1.0 L |
| Hydrochloric Acid (HCl), concentrated (37%) | 7647-01-0 | 36.46 | - | As needed |
Protocol:
-
Reaction Setup: In a 5 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(methylthio)pyrimidine-5-carboxylate (198.2 g) in ethanol (1.0 L).
-
Base Solution: In a separate beaker, dissolve sodium hydroxide (100.0 g) in water (1.0 L). Caution: this process is highly exothermic. Allow the solution to cool.
-
Reaction: Add the cooled sodium hydroxide solution to the ethanolic solution of the ester.
-
Heating: Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Cooling and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated hydrochloric acid with stirring to adjust the pH to approximately 2-3. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water (3 x 200 mL) to remove any inorganic salts.
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight to yield this compound.
Safety and Hazard Management
The scale-up of chemical syntheses requires stringent adherence to safety protocols. The following diagram outlines the key safety considerations for the reagents used in this protocol.
Caption: Key safety considerations for hazardous reagents.
-
Sodium Hydroxide (NaOH): Highly corrosive and can cause severe burns. The dissolution in water is very exothermic. Always add NaOH to water slowly and with cooling.
-
Concentrated Hydrochloric Acid (HCl): Corrosive and has pungent, irritating fumes. All manipulations should be performed in a chemical fume hood.
-
Sodium Ethoxide (NaOEt): Corrosive and reacts with moisture. It should be handled under an inert atmosphere.
-
Flammable Solvents: Ethanol and ethyl acetate are flammable. Ensure that all heating is done using heating mantles or oil baths and that no ignition sources are present in the vicinity.
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
Alternative Synthetic Route: Oxidation of an Aldehyde Precursor
For contexts where 2-(Methylthio)pyrimidine-5-carbaldehyde is a more accessible starting material, an oxidation protocol is a viable alternative. The Pinnick oxidation is particularly well-suited for this transformation due to its mild conditions and tolerance of many functional groups.[5][6][7]
The reaction proceeds via the oxidation of the aldehyde with sodium chlorite (NaClO₂) buffered with a mild acid, such as sodium dihydrogen phosphate (NaH₂PO₄). A scavenger, typically 2-methyl-2-butene, is used to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to side reactions.[6][7]
Key Features of the Pinnick Oxidation:
-
High Selectivity: Oxidizes aldehydes to carboxylic acids without affecting many other functional groups.[8]
-
Mild Conditions: The reaction is typically run at or near room temperature.
-
Scalability: The use of inexpensive and readily available reagents makes it suitable for larger-scale synthesis.[7]
While effective, it is important to note that thioethers can be susceptible to over-oxidation to the corresponding sulfoxide or sulfone under certain Pinnick conditions.[5] Careful control of the reaction stoichiometry and temperature is therefore crucial.
Conclusion
The two-step synthesis of this compound presented herein, proceeding through the formation and subsequent hydrolysis of its ethyl ester, represents a scalable and efficient method for producing this valuable chemical intermediate. The protocols are designed to be robust and reproducible, with clear considerations for process safety and scale-up. The alternative oxidation route provides additional flexibility depending on the availability of starting materials. This application note serves as a practical guide for chemists in both academic and industrial settings, facilitating the synthesis of this key pyrimidine derivative for further application in drug discovery and development.
References
- Wikipedia.
- NROChemistry.
- Wenxuecity.
- PSIBERG.
- Chem Pharm Bull (Tokyo). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. [Link]
- AOBChem USA. Ethyl 2-(methylthio)
- Chem-Impex. Ethyl 2-(Methylthio)
- J&K Scientific. Ethyl 2-(Methylthio)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(Methylthio)-5-pyrimidinecarboxylic acid ethyl ester [cymitquimica.com]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 8. psiberg.com [psiberg.com]
Application Notes & Protocols: Advanced Purification Techniques for Pyrimidine Carboxylic Acids
Introduction: The Critical Role of Purity
Pyrimidine carboxylic acids are foundational scaffolds in medicinal chemistry and drug development. Their derivatives are integral to a vast array of therapeutics, including antiviral agents, anticancer drugs, and HIV integrase inhibitors.[1][2][3] The efficacy, safety, and stability of the final active pharmaceutical ingredient (API) are directly contingent on the purity of these intermediates. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield in subsequent steps, altered pharmacological profiles, and potential toxicity.
This guide provides an in-depth exploration of the primary techniques for purifying pyrimidine carboxylic acids. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to make informed decisions, troubleshoot common issues, and adapt methodologies to their specific molecular targets.
Foundational Chemistry: Understanding the Target Molecule
Effective purification begins with a deep understanding of the molecule's physicochemical properties. Pyrimidine carboxylic acids are amphoteric, possessing both a basic pyrimidine ring and an acidic carboxylic acid group.[4] This dual nature governs their solubility and reactivity:
-
Acidic Character: The carboxylic acid moiety (-COOH) allows the molecule to be deprotonated by a base, forming a water-soluble carboxylate salt (-COO⁻).
-
Basic Character: The nitrogen atoms in the pyrimidine ring can be protonated by a strong acid, forming a water-soluble pyridinium-like salt.
-
Zwitterionic Potential: At a specific pH (the isoelectric point), the molecule can exist as a zwitterion, with both a positive and negative charge, which often corresponds to its point of minimum solubility in aqueous media.[5]
This amphoteric behavior is the key that unlocks powerful purification strategies, particularly acid-base extraction.
Strategic Approach: Selecting the Right Purification Technique
No single purification method is universally optimal. The choice depends on the scale of the synthesis, the nature of the impurities (e.g., neutral, acidic, basic), and the required final purity. The following decision workflow provides a strategic guide for selecting the most appropriate technique.
Caption: Workflow for selecting a purification technique.
Technique in Focus: Crystallization
Crystallization is the most powerful and scalable method for purifying solid compounds. It relies on the principle that the target compound and its impurities have different solubilities in a given solvent system. By creating a supersaturated solution and allowing it to cool slowly, the target compound preferentially crystallizes, leaving impurities behind in the solvent (mother liquor).[6]
The Cornerstone: Solvent Selection
The choice of solvent is the most critical factor for successful crystallization. An ideal solvent should:
-
Dissolve the compound completely at an elevated temperature (e.g., its boiling point).
-
Exhibit low solubility for the compound at low temperatures (e.g., 0-4 °C).
-
Either not dissolve impurities at all or dissolve them so well that they remain in solution upon cooling.
-
Be chemically inert and have a boiling point that allows for easy removal.
Table 1: Common Solvents for Crystallization of Carboxylic Acids
| Solvent | Boiling Point (°C) | Polarity | Key Characteristics & Use Cases |
|---|---|---|---|
| Water (H₂O) | 100 | Very High | Excellent for highly polar compounds. Can be used in combination with alcohols.[7] |
| Ethanol (EtOH) | 78 | High | A versatile and commonly used solvent, often mixed with water.[8] |
| Isopropanol (IPA) | 82 | High | Similar to ethanol, used in several documented purifications of pyridone-carboxylic acids.[1] |
| Ethyl Acetate (EtOAc) | 77 | Medium | Good for moderately polar compounds. Often used in solvent/anti-solvent pairs.[7] |
| Toluene | 111 | Low | Effective for aromatic carboxylic acids; higher boiling point allows for a wide temperature gradient.[9] |
| Heptane / Hexane | 98 / 69 | Very Low | Primarily used as an "anti-solvent" to induce precipitation from a more polar solvent.[7][10] |
| Acetic Acid | 118 | High (Polar Protic) | Can be a good solvent for some carboxylic acids but can be difficult to remove completely.[9][10] |
Protocol 1: Cooling Crystallization
This is the most common method, suitable when a single solvent meets the criteria described above.
Methodology:
-
Dissolution: Place the crude, solid pyrimidine carboxylic acid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent required to dissolve the solid at its boiling point. Use a stirring hotplate and a condenser to prevent solvent loss.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[6]
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Anti-Solvent Crystallization (Vapor Diffusion)
This technique is highly effective for compounds that are highly soluble in common solvents or only dissolve in high-boiling point solvents like DMSO or DMF.[6]
Methodology:
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., DMF, DMSO) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealable jar or beaker.
-
Add Anti-Solvent: Add a significant volume of a volatile "anti-solvent" (a solvent in which the compound is insoluble, such as diethyl ether, dichloromethane, or pentane) to the larger container, ensuring the level is below the top of the inner vial.[6]
-
Seal and Wait: Seal the larger container. The anti-solvent vapor will slowly diffuse into the solution in the inner vial.
-
Crystallization: As the concentration of the anti-solvent in the solution increases, the solubility of the pyrimidine compound decreases, leading to gradual and controlled crystallization.[6]
-
Isolation: Once a suitable crop of crystals has formed, isolate them via filtration, wash with the anti-solvent, and dry.
Troubleshooting Crystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not supersaturated; wrong solvent choice; nucleation is inhibited. | Re-heat to evaporate some solvent and re-cool. If that fails, try a different solvent. Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.[6] |
| "Oiling Out" | Compound is too soluble; solution was cooled too quickly; high level of impurities present. | Re-heat to redissolve the oil, add more solvent, and allow it to cool much more slowly. Consider a different, less "good" solvent.[6][7] |
| Poor Recovery | Compound has significant solubility even at low temperatures; too much solvent was used. | Evaporate some of the mother liquor and re-cool to obtain a second crop of crystals (note: this crop may be less pure). Use the absolute minimum amount of hot solvent for initial dissolution. |
Technique in Focus: Acid-Base Extraction
This liquid-liquid extraction technique is exceptionally well-suited for pyrimidine carboxylic acids. It leverages their amphoteric nature to separate them from neutral or differently charged impurities by moving the target compound between an aqueous and an immiscible organic layer.[11][12]
The Underlying Mechanism
The process hinges on converting the pyrimidine carboxylic acid into its water-soluble salt form, leaving neutral organic impurities behind in the organic solvent. The pH is then adjusted to regenerate the neutral, organic-soluble acid, which can be recovered.
Caption: Mechanism of acid-base extraction for purification.
Protocol: Purifying a Pyrimidine Carboxylic Acid
Prerequisites: A crude mixture containing the target acid and neutral/basic impurities dissolved in an organic solvent like ethyl acetate or dichloromethane.
Methodology:
-
Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.
-
Causality: A weak base is often sufficient to deprotonate the carboxylic acid without reacting with less acidic functional groups. For less acidic compounds, a stronger base like sodium hydroxide (NaOH) may be needed.[13]
-
-
Separation: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup. Allow the layers to separate fully.
-
Collect Aqueous Layer: Drain the lower (aqueous) layer, which now contains the sodium salt of your pyrimidine carboxylic acid, into a clean Erlenmeyer flask. The neutral impurities remain in the organic layer.[11] Repeat the extraction (steps 1-3) on the organic layer one or two more times to ensure complete recovery.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (test with pH paper, pH ~2-3).[9]
-
Causality: Acidification protonates the carboxylate, regenerating the neutral carboxylic acid, which is much less soluble in water and will precipitate out.[12]
-
-
Isolation: If a solid precipitates, collect the purified product by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum. If the product "oils out" or does not precipitate, it can be recovered by extracting the acidified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate), followed by drying the organic layer (e.g., with MgSO₄) and evaporating the solvent.
High-Resolution Techniques: Chromatography
When crystallization and extraction are insufficient to remove closely related impurities, or when ultra-high purity (>99%) is required, chromatography is the method of choice.
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pyrimidine carboxylic acids.[2] A well-developed HPLC method can separate the target compound from even isomeric impurities.[14][15]
Table 2: Typical Starting Conditions for HPLC Purity Analysis
| Parameter | Condition | Rationale & Notes |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6x150 mm, 5 µm) | The nonpolar stationary phase is effective for retaining a wide range of organic molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[14] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol | The organic modifier used to elute the compound from the column. |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 min | A gradient is essential to elute any potential impurities that are more or less polar than the main compound. |
| Detection | UV, typically at 254 nm or λmax | Pyrimidine rings have strong UV absorbance, making this a sensitive detection method.[14][16] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Preparative Chromatography
For small-scale purification (<1 g), the analytical HPLC method can be scaled up to a preparative system with a larger column. For larger scales, flash column chromatography on silica gel can be effective, though the acidic nature of the target compound can sometimes lead to poor peak shape ("tailing"). This can often be mitigated by adding a small amount of acetic or formic acid to the eluent system.
Final Verification: Purity Assessment
After any purification procedure, the purity of the final product must be rigorously confirmed.
-
HPLC: The primary method for quantitative assessment. A pure compound should show a single major peak.[2][17]
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity. Impurities tend to broaden and depress the melting range.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the chemical structure and can reveal the presence of impurities if their signals are visible above the noise.
Conclusion
The purification of pyrimidine carboxylic acids is a critical, multi-faceted process that relies on a sound understanding of their chemical properties. While crystallization serves as a robust and scalable primary method for solid compounds, acid-base extraction offers an elegant and highly effective strategy for removing neutral and basic impurities. For achieving the highest levels of purity or tackling difficult separations, chromatography remains an indispensable tool. By strategically applying these techniques and validating the results, researchers can ensure the quality and integrity of these vital chemical building blocks.
References
- Ebenezer, S., & Muthiah, P. T. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Crystal Growth & Design, 12(7), 3766–3785.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Wikipedia. Acid–base extraction.
- PubMed Central. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir.
- LookChem, Chempedia. General procedures for the purification of Carboxylic acids.
- HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- Confluence, Engineering Ideas Clinic. Acid and Base Extraction.
- MDPI. (2023). From Liquid to Solid: Cocrystallization as an Engineering Tool for the Solidification of Pyruvic Acid.
- SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids.
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- ResearchGate. (2024). How to separate " pyrimidine-2-carboxylic acid" from acetic acid ?
- RSC Publishing. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes.
- Synthesis, 2002, 720-722. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
- ResearchGate. (2019). How to purify a water soluble compound?
- PubMed. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines.
- PubMed. Separation of purine and pyrimidine derivatives by thin-layer chromatography.
- Google Patents. US5387713A - Process for purification of carboxylic acids.
- Google Patents. US2255421A - Process for purification of carboxylic acids.
- Science History Institute Digital Collections. CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS.
- Organic Chemistry Portal. Pyrimidine synthesis.
- ResearchGate. (2008). Solvent design for crystallization of carboxylic acids.
- Wikipedia. Pyrimidine.
- ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid?
- PubMed. Direct isolation of purines and pyrimidines from nucleic acids using sublimation.
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- 1. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Formulation of 2-(Methylthio)pyrimidine-5-carboxylic Acid in Biological Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of 2-(Methylthio)pyrimidine-5-carboxylic acid (MTPCA) for use in a variety of biological assays. MTPCA and its derivatives are of interest for their potential biological activities, including antimycotic (antifungal) properties. Due to its carboxylic acid moiety and limited aqueous solubility, careful consideration of formulation parameters is critical to ensure accurate, reproducible, and meaningful experimental outcomes. This guide elucidates the physicochemical properties of MTPCA, offers detailed protocols for the preparation of stock and working solutions, and discusses strategies to maintain compound stability and solubility in aqueous assay environments.
Introduction: The Scientific Imperative for Proper Formulation
This compound is a heterocyclic organic compound belonging to the pyrimidine class of molecules, a scaffold known for a wide range of biological activities, including antifungal, antibacterial, and antiviral properties. The presence of a carboxylic acid group and a methylthio moiety on the pyrimidine ring of MTPCA suggests that its solubility and stability are highly dependent on the physicochemical environment.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of MTPCA is the foundation for developing an effective formulation strategy. The key parameters are summarized in the table below.
| Property | Value/Information | Source/Comment |
| Molecular Formula | C₆H₆N₂O₂S | PubChem CID: 3631794 |
| Molecular Weight | 170.19 g/mol | PubChem CID: 3631794 |
| Appearance | Likely a solid at room temperature. | Based on related pyrimidine carboxylic acids. |
| pKa (Predicted) | ~3.5 - 4.5 | The carboxylic acid group is the primary acidic center. The precise experimental pKa is not readily available in the literature. This prediction is based on the pKa of similar aromatic carboxylic acids. The pyrimidine ring can also have a basic pKa, but this is generally much lower.[1][2][3] |
| Aqueous Solubility | Poor | As a carboxylic acid, solubility is expected to be pH-dependent, increasing significantly at pH values above the pKa.[4] |
| Organic Solvent Solubility | Generally soluble in Dimethyl Sulfoxide (DMSO) and other polar aprotic solvents. | DMSO is a common solvent for preparing high-concentration stock solutions of poorly water-soluble compounds.[4][5] |
| Chemical Stability | The methylthio group can be susceptible to oxidation to the corresponding sulfoxide or sulfone. This reactivity can be influenced by experimental conditions.[6] Pyrimidine derivatives are generally stable under standard laboratory conditions.[6] |
Core Principles of MTPCA Formulation for Biological Assays
The formulation of MTPCA for biological assays hinges on two primary objectives: achieving complete dissolution at the desired concentration and maintaining that solubility throughout the experiment. The acidic nature of MTPCA is a key consideration in achieving these goals.
The Role of pH in Solubility
The solubility of a carboxylic acid is dictated by its ionization state, which is in turn governed by the pH of the solution relative to the compound's pKa.
-
At pH < pKa: The carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar and generally exhibits lower aqueous solubility.
-
At pH > pKa: The carboxylic acid group is predominantly in its ionized, deprotonated (carboxylate) form (-COO⁻). This form is more polar and has significantly higher aqueous solubility.
This principle is the cornerstone of formulating MTPCA. By adjusting the pH of the solvent, we can dramatically influence the compound's solubility.
DMSO as the Primary Stock Solvent
For most in vitro assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions of poorly water-soluble compounds like MTPCA.[5]
Causality behind this choice:
-
High Solubilizing Power: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.
-
Miscibility with Water: DMSO is fully miscible with water and aqueous cell culture media, facilitating the dilution of the stock solution to final working concentrations.
-
Biological Inertness at Low Concentrations: At the low final concentrations typically used in assays (≤0.5%), DMSO is generally well-tolerated by most cell lines and does not significantly interfere with biological processes.
Experimental Protocols
The following protocols provide a step-by-step guide to preparing MTPCA solutions for biological assays. It is crucial to use high-purity reagents and sterile techniques, especially for cell-based assays.
Protocol for Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock solution: Mass = 10 mM x 1 mL x 170.19 g/mol / 1000 = 1.7019 mg
-
-
Weigh the compound: Accurately weigh approximately 1.70 mg of MTPCA into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the MTPCA.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates remain.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term storage.
Protocol for Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous medium for the final assay.
Materials:
-
10 mM MTPCA stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium appropriate for the assay
-
Sterile pipette tips and tubes
Procedure:
-
Thaw the Stock Solution: Thaw one aliquot of the 10 mM MTPCA stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions to reach the final desired concentration. It is critical to add the small volume of DMSO stock to the larger volume of aqueous medium and mix immediately to prevent precipitation.
-
Example for a 10 µM working solution:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of medium (results in a 100 µM solution).
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of medium to achieve the final 10 µM concentration.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the assay medium without the compound. This is essential to account for any effects of the solvent on the biological system.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells or interferes with the assay, typically below 0.5%.[5]
Visualization of Workflows
Stock Solution Preparation Workflow
Caption: Workflow for preparing a concentrated stock solution of MTPCA in DMSO.
Working Solution Dilution Workflow
Sources
- 1. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mrupp.info [mrupp.info]
- 3. researchgate.net [researchgate.net]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methylthio)pyrimidine-5-carboxylic acid
Welcome to the technical support center for the synthesis of 2-(Methylthio)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you diagnose and resolve issues, ultimately improving your reaction yield and product purity.
Introduction to the Synthesis
The synthesis of this compound is a critical process for the development of various pharmaceutical and agrochemical compounds.[1][2] A common and effective synthetic route involves a two-step process:
-
Step 1: Cyclocondensation to form Ethyl 2-(methylthio)pyrimidine-5-carboxylate. This step typically involves the reaction of S-methylisothiourea with a suitable three-carbon electrophilic component, such as ethyl 2-formyl-3-oxopropanoate or a related precursor. This reaction builds the core pyrimidine ring.
-
Step 2: Hydrolysis of the ester. The resulting ethyl ester is then hydrolyzed, usually under basic conditions, to afford the final product, this compound.
This guide will address potential pitfalls in both of these key stages.
Troubleshooting Low Yield
Issue 1: Low Yield in the Cyclocondensation Step (Formation of Ethyl 2-(methylthio)pyrimidine-5-carboxylate)
Q: My reaction to form the pyrimidine ring has a low yield, with a significant amount of unreacted starting materials. What are the likely causes?
A: Low conversion in the cyclocondensation step can often be attributed to several factors related to reagents, reaction conditions, and competing side reactions.
Possible Causes and Solutions:
-
Purity and Stability of Reactants:
-
S-methylisothiourea: This reagent can be hygroscopic and may degrade over time. Ensure you are using a high-purity, dry sample. It is often supplied as a salt (e.g., sulfate or hydroiodide), which requires neutralization in situ. Incomplete neutralization will lead to low yields.
-
Three-Carbon Component (e.g., Ethyl 2-formyl-3-oxopropanoate): This β-dicarbonyl compound can be unstable and prone to self-condensation or decomposition. It is best to use it fresh or stored under inert gas at low temperatures.
-
-
Suboptimal Reaction Conditions:
-
Base Selection: The choice of base is critical for the deprotonation of the β-dicarbonyl compound and for neutralizing the S-methylisothiourea salt without causing unwanted side reactions. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred. The stoichiometry of the base must be carefully controlled.
-
Temperature and Reaction Time: While heating can accelerate the reaction, excessive temperatures can lead to the decomposition of starting materials and the formation of byproducts. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
-
Competing Side Reactions:
-
Knoevenagel Condensation: A common side reaction is the Knoevenagel condensation between the aldehyde functionality of the three-carbon component and another molecule of the active methylene compound. This can be minimized by controlling the stoichiometry of the reactants and the rate of addition.
-
Self-Condensation of Starting Materials: As mentioned, the β-dicarbonyl compound can self-condense. Using it promptly after preparation or purchase is crucial.
-
Q: I am observing a major byproduct that is not my desired pyrimidine ester. How can I identify and mitigate its formation?
A: The formation of significant byproducts is a common cause of low yield. Characterization by NMR and mass spectrometry is essential for identification.
Common Byproducts and Mitigation Strategies:
| Byproduct Type | Identification | Mitigation Strategies |
| Knoevenagel Adduct | Lacks the S-methylisothiourea moiety. Will have a different mass and NMR spectrum. | Optimize the order of addition of reagents. A slower addition of the aldehyde component can sometimes favor the desired cyclization. |
| Uncyclized Intermediate | Will contain both the S-methylisothiourea and the three-carbon component fragments but will not be a pyrimidine. | Ensure sufficient reaction time and/or a moderate increase in temperature to promote the final cyclization and dehydration steps. |
| Oxidized Methylthio Group | The mass spectrum will show an increase of 16 (sulfoxide) or 32 (sulfone) mass units. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid strong oxidizing agents in the reaction mixture. |
Issue 2: Low Yield in the Hydrolysis Step
Q: The hydrolysis of my ethyl 2-(methylthio)pyrimidine-5-carboxylate is incomplete or results in a low yield of the carboxylic acid. What could be the problem?
A: Incomplete hydrolysis or low yield in this step often points to issues with the reaction conditions or product stability.
Possible Causes and Solutions:
-
Insufficient Hydrolysis:
-
Base Concentration: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion.
-
Reaction Time and Temperature: Saponification can be slow at room temperature. Gentle heating (e.g., 40-60 °C) can significantly increase the rate of hydrolysis. Monitor the reaction by TLC by spotting the reaction mixture on a plate and eluting to see the disappearance of the starting ester spot.
-
Solvent System: The ester may have limited solubility in a purely aqueous base. Using a co-solvent like methanol, ethanol, or THF can improve solubility and facilitate the reaction.
-
-
Product Degradation:
-
Decarboxylation: Pyrimidine-5-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures in acidic or basic conditions.[2] Avoid prolonged heating at high temperatures during hydrolysis and workup.
-
Nucleophilic Substitution of the Methylthio Group: The methylthio group can be a leaving group in nucleophilic aromatic substitution reactions, especially under harsh basic conditions.[3] Using milder hydrolysis conditions (e.g., lower temperature, shorter reaction time) can help prevent this.
-
-
Workup and Isolation Issues:
-
Incomplete Precipitation: The carboxylic acid product is typically isolated by acidifying the reaction mixture to precipitate the product. Ensure the pH is lowered sufficiently (typically to pH 2-3) to fully protonate the carboxylate.
-
Product Solubility: The product may have some solubility in water, leading to losses during filtration. Cooling the acidified mixture in an ice bath before filtration can help maximize precipitation. Washing the collected solid with a minimal amount of cold water is also recommended.
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent quality.
-
To a stirred solution of S-methylisothiourea sulfate (1.0 eq) in ethanol, add sodium ethoxide (2.1 eq) at room temperature.
-
Stir the mixture for 30 minutes.
-
Add a solution of ethyl 2-formyl-3-oxopropanoate (1.0 eq) in ethanol dropwise over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude ethyl 2-(methylthio)pyrimidine-5-carboxylate.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Hydrolysis to this compound
-
Suspend ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at 40-50 °C.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.
-
Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry under vacuum to obtain this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of the methylthio group in this synthesis?
A1: The 2-methylthio group is introduced using S-methylisothiourea. It is a versatile functional group that can be retained in the final product or can be further modified. For instance, it can be oxidized to a sulfoxide or sulfone, or it can be displaced by other nucleophiles in subsequent reactions.
Q2: Can I use other alkylating agents for the isothiourea?
A2: Yes, other S-alkylisothioureas can be used, which would result in different 2-alkylthio pyrimidine derivatives. The choice of the alkyl group can influence the reactivity and biological activity of the final compound.
Q3: My final carboxylic acid product is difficult to purify. What are my options?
A3: Due to the presence of both a polar carboxylic acid group and a less polar methylthio group, purification can be challenging.
-
Recrystallization: This is often the most effective method. Experiment with different solvent systems, such as ethanol/water, acetic acid/water, or DMF/water.
-
Acid-Base Extraction: Dissolving the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate), washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid can be an effective purification step.[4]
-
Reversed-Phase Chromatography: For very difficult purifications, reversed-phase flash chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient can be employed.
Q4: Can the carboxylic acid group be esterified after it is formed?
A4: Yes, the carboxylic acid can be re-esterified using standard methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide in the presence of a base.
Visualizing the Synthesis and Troubleshooting
Synthetic Pathway
Caption: General synthetic route to this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
References
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Side product formation in pyrimidine synthesis and solutions
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis, with a particular focus on troubleshooting the formation of unwanted side products. This resource provides in-depth, field-proven insights and solutions to common challenges encountered in the lab.
Introduction to Pyrimidine Synthesis Challenges
The synthesis of pyrimidines and their derivatives, such as dihydropyrimidinones (DHPMs), is a cornerstone of medicinal chemistry. These scaffolds are present in numerous biologically active compounds. The Biginelli reaction, a one-pot three-component condensation, is a widely employed method for creating DHPMs.[1][2][3] While elegant in its simplicity, this reaction is not without its challenges. Researchers frequently encounter issues with low yields and the formation of difficult-to-separate side products. This guide will dissect these common problems and provide actionable solutions to optimize your pyrimidine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Biginelli reaction yield is disappointingly low. What are the common culprits and how can I improve it?
A1: Low yields in the Biginelli reaction are a frequent issue and can often be traced back to several key factors:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. While classic methods utilize strong Brønsted acids like HCl, these can sometimes promote side reactions.[4][5] Modern protocols have demonstrated the efficacy of Lewis acids such as FeCl₃, InCl₃, Yb(OTf)₃, and ZnCl₂, which can offer milder reaction conditions and improved yields.[4][5][6] It is highly recommended to screen a variety of catalysts and optimize their concentration for your specific substrates.[4] In some cases, greener and reusable catalysts like ionic liquids or solid-supported acids (e.g., sulfated zirconia, Montmorillonite-KSF) have shown excellent results.[7][8][9][10][11]
-
Reaction Conditions: Temperature and reaction time are pivotal. Traditional protocols often call for refluxing in ethanol, but some substrates may benefit from milder conditions to prevent degradation, while others might require higher temperatures under solvent-free conditions to proceed efficiently.[4][7] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[7]
-
Solvent Effects: The polarity of the solvent significantly influences the reaction rate and yield.[4] Polar solvents are generally preferred.[12] Experimenting with different solvents like ethanol, methanol, acetonitrile, or even adopting solvent-free conditions can lead to substantial improvements.[4][13][14]
-
Purity of Reagents: The purity of the aldehyde, β-ketoester, and urea (or thiourea) is paramount. Impurities can introduce competing reactions and significantly lower the yield of the desired dihydropyrimidinone.[4]
Q2: I'm observing a fluorescent byproduct in my reaction mixture. What is it and how can I get rid of it?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[7] This side product arises when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is typically formed from the decomposition of urea at elevated temperatures, creating a pathway that competes with the desired Biginelli reaction.[7]
Here’s how to troubleshoot the formation of Hantzsch DHPs:
-
Control the Temperature: Higher temperatures favor the Hantzsch pathway.[7] Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may exhibit a preference for one pathway over the other.[7]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[7]
Below is a diagram illustrating the competing Biginelli and Hantzsch reaction pathways.
Caption: Competing Biginelli and Hantzsch reaction pathways.
Q3: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of unreacted starting materials. What should I do?
A3: Low conversion is a common hurdle. Here are the likely causes and their solutions:
-
Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.[4] If you are using a reusable catalyst, it may require regeneration.[7] For Brønsted acids like HCl, ensure the concentration is appropriate.[7] Consider increasing the catalyst loading or switching to a more active catalyst.
-
Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature. A moderate increase in temperature can often drive the reaction to completion.[4][7]
-
Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can slow down the reaction rate.[15] In such cases, longer reaction times or more forcing conditions (higher temperature, stronger catalyst) may be necessary.
-
Insoluble Components: If any of the reactants or intermediates have low solubility in the chosen solvent, the reaction rate will be significantly hampered. Try a different solvent system that can better solubilize all components.[4]
Q4: I'm observing the formation of an insoluble precipitate that is not my desired product. What could it be?
A4: The formation of insoluble byproducts can complicate product isolation. Here are a couple of possibilities:
-
Polymerization of the Aldehyde: Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions.[4] To mitigate this, consider using a milder catalyst or adding the aldehyde slowly to the reaction mixture.
-
Insoluble Intermediates: An intermediate in the reaction pathway might have low solubility in your chosen solvent.[4] Experimenting with a different solvent system that offers better solubility for all components and intermediates is a good troubleshooting step.
Experimental Protocols
Protocol 1: Classical Biginelli Reaction with Acid Catalysis
This protocol outlines a standard procedure for the synthesis of a dihydropyrimidinone using a Brønsted acid catalyst.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the aldehyde (1.0 eq), β-dicarbonyl compound (1.0 eq), and urea (1.45 eq).[13]
-
Solvent and Catalyst Addition: Add methanol as the solvent, followed by a catalytic amount of concentrated HCl.[13]
-
Reaction: Heat the mixture to reflux for 16 hours.[13]
-
Workup and Purification: After cooling, the mixture is filtered and the solid is washed with cold methanol to yield the crude DHPM.[13] The product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture or by column chromatography.[7][13]
Protocol 2: Optimized, Greener Biginelli Reaction under Solvent-Free Conditions
This protocol provides an example of a more environmentally friendly approach using a solid-supported catalyst and solvent-free conditions.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[7]
-
Catalyst Addition: Add the solid catalyst (e.g., sulfated zirconia, 50 mg).[7]
-
Reaction: Stir the mixture at a controlled temperature of 60°C. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.[7]
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Add a small amount of ethanol and stir for 5 minutes. Filter the solid product and wash with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[7]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in Biginelli reactions.
Caption: A systematic workflow for troubleshooting the Biginelli reaction.
Summary of Optimization Parameters
| Parameter | Issue | Recommended Action |
| Catalyst | Low yield, side products | Screen Brønsted vs. Lewis acids; optimize loading; consider solid-supported or "green" catalysts.[4][8][9] |
| Temperature | Low yield, Hantzsch byproduct | Increase for low conversion, decrease to minimize Hantzsch formation.[4][7] |
| Solvent | Low yield, insolubility | Test different polar solvents or solvent-free conditions.[4][12] |
| Reagent Purity | Low yield, side products | Use high-purity starting materials.[4] |
| Reaction Time | Low yield | Monitor by TLC to determine optimal time.[7] |
References
- Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- ResearchGate. Optimization of the enantioselective Biginelli reaction conditions a.
- ResearchGate. Catalysts and conditions for Biginelli reaction | Download Table.
- PubMed. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction.
- Frontiers. A Five-Component Biginelli-Diels-Alder Cascade Reaction.
- ResearchGate. Optimization the reaction conditions for the Biginelli reaction.
- Wikipedia. Biginelli reaction.
- Bohrium. mini-review-on-the-synthesis-of-biginelli-analogs-using-greener-heterogeneous-catalysis-recent-strategies-with-the-support-or-direct-catalyzing-of-inorganic-catalysts.
- Original Research J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin.
- ResearchGate. Three generally accepted mechanisms for the Biginelli reaction.
- SciSpace. Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog.
- Slideshare. BIGINELLI REACTION | PPT.
- ResearchGate. Optimized Biginelli reaction conditions for dihydropyrimidine synthesis.
- Organic Chemistry Portal. Biginelli Reaction.
- YouTube. Biginelli Reaction.
- Moodle@Units. The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry.
- MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
- RSC Publishing. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions.
- RSC Publishing. A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS.
- RSC Publishing. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity.
- MDPI. Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica.
- ResearchGate. Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3.
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Technical Support Center: Optimizing Pyrimidine Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in your experimental work by understanding the causality behind reaction outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during pyrimidine synthesis, with a focus on the widely used Biginelli reaction as a representative example.
Q1: My Biginelli reaction yield is disappointingly low. What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a frequent challenge and can often be traced back to several key factors:
-
Suboptimal Catalyst Choice and Loading: The catalyst is critical for the reaction to proceed efficiently. While traditional methods often employ strong Brønsted acids like HCl, these can sometimes promote side reactions.[1] Modern protocols often favor Lewis acids such as Yb(OTf)₃, InCl₃, or FeCl₃, which can lead to higher yields and shorter reaction times.[1][2] It is highly recommended to screen a variety of catalysts and optimize their loading for your specific substrates. In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[1]
-
Inappropriate Reaction Conditions: Temperature and reaction time are crucial parameters. While refluxing in a solvent like ethanol is a common starting point, some substrate combinations may benefit from milder conditions to prevent side reactions, or conversely, require higher temperatures under solvent-free conditions to drive the reaction to completion.[1][3] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent product degradation.[1][3]
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and overall yield.[1] Generally, polar solvents are preferred.[1] Experimenting with different solvents such as ethanol, acetonitrile, or even solvent-free approaches can lead to significant improvements.[1][2][4][5]
-
Purity of Reagents: The purity of your starting materials—the aldehyde, β-ketoester, and urea (or thiourea)—is paramount. Impurities can lead to the formation of unwanted side products and consequently lower the yield of your desired pyrimidine.[1][3]
Q2: I'm observing a significant fluorescent yellow byproduct in my Biginelli reaction. What is it, and how can I prevent its formation?
A2: The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This occurs through a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia.[3] The ammonia is often formed from the decomposition of urea at elevated temperatures.[3]
Here are some strategies to minimize the formation of this byproduct:
-
Control the Reaction Temperature: Higher temperatures tend to favor the Hantzsch pathway.[3] Running your reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[3] Some Lewis acids may show a higher preference for the desired Biginelli product.[3]
-
Order of Reagent Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia before it has a chance to participate in the Biginelli condensation.[3]
Q3: My purification by recrystallization is resulting in significant product loss. What can I do to improve recovery?
A3: Recrystallization is a powerful and cost-effective technique for purifying solid pyrimidine compounds, but it requires careful optimization to maximize recovery.[6] The principle relies on the difference in solubility between your target compound and impurities in a given solvent at different temperatures.[6]
Here are some tips for improving your recrystallization protocol:
-
Solvent Selection is Key: The ideal solvent is one in which your pyrimidine product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6] Common solvents for pyrimidine derivatives include ethanol, methanol, water, and ethyl acetate, or mixtures thereof.[6]
-
Use a Minimal Amount of Hot Solvent: Dissolve your crude product in the minimum amount of hot solvent required to achieve a saturated solution.[6] Using an excessive amount of solvent will result in your product remaining dissolved even after cooling, leading to low recovery.
-
Slow Cooling Promotes Crystal Growth: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature.[6] This encourages the formation of larger, purer crystals. Rapid cooling can cause the product to "crash out" as a fine powder, potentially trapping impurities. After reaching room temperature, you can further increase your yield by cooling the flask in an ice bath.[6]
-
Washing the Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.[6] Using warm or room-temperature solvent will dissolve some of your product.
For more challenging purifications, flash column chromatography using silica gel is a widely used alternative.[6]
Q4: My reaction seems to stall, with a lot of unreacted starting material remaining. How can I drive it to completion?
A4: Low conversion can be frustrating and points to several potential issues in your reaction setup.
-
Catalyst Inefficiency: Ensure your catalyst is active.[3] If you are using a reusable catalyst, it may require regeneration. For acid catalysts, ensure the concentration is appropriate for the scale of your reaction.[7]
-
Insufficient Activation Energy: The reaction may simply require more energy to proceed to completion. Consider increasing the reaction temperature or extending the reaction time.[3][7] As always, monitor the progress by TLC to avoid potential product degradation with prolonged heating.[3]
-
Solubility Issues: If one of your reactants has poor solubility in the chosen solvent, it may not be readily available to participate in the reaction.[1] Consider switching to a solvent system that better solubilizes all components.[1]
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the Biginelli reaction?
A1: The mechanism of the Biginelli reaction has been a subject of study for many years. The currently accepted mechanism, supported by NMR studies, suggests that the reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[8] This electrophilic intermediate is then attacked by the enol of the β-ketoester.[2][9] Subsequent cyclization through the nucleophilic attack of the amine onto the carbonyl group, followed by dehydration, yields the final dihydropyrimidinone product.[2][10]
Caption: The proposed mechanism of the Biginelli reaction.
Q2: How do I choose the right catalyst for my pyrimidine synthesis?
A2: The choice of catalyst is highly dependent on your specific substrates and desired reaction conditions (e.g., temperature, solvent). A general comparison of catalyst types can guide your selection:
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | HCl, H₂SO₄, p-TSA | Inexpensive, readily available | Can lead to side reactions, harsh conditions |
| Lewis Acids | Yb(OTf)₃, InCl₃, FeCl₃, ZnCl₂ | High efficiency, milder conditions, improved yields | Can be more expensive, may require anhydrous conditions |
| Organocatalysts | Proline, Chiral Phosphoric Acid | Metal-free, can induce enantioselectivity | May have lower turnover numbers than metal catalysts |
| Heterogeneous Catalysts | Supported Platinum Nanoparticles | Easily recoverable and reusable, sustainable | May have lower activity than homogeneous catalysts |
For initial screening, a mild Lewis acid is often a good starting point for the Biginelli reaction and related multicomponent syntheses.[1]
Q3: Can I run pyrimidine syntheses under "green" or sustainable conditions?
A3: Absolutely. There is a significant research focus on developing more environmentally friendly methods for pyrimidine synthesis.[11] Key approaches include:
-
Solvent-Free Reactions: Many reactions, including the Biginelli condensation, can be performed without a solvent, often with microwave irradiation to accelerate the reaction.[2][5] This reduces solvent waste significantly.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields.[2][4][12]
-
Use of Recyclable Catalysts: Employing heterogeneous or recyclable catalysts minimizes waste and can make the process more economical.[13]
-
Water as a Solvent: For certain reactions, water can be used as a green solvent.[14]
Q4: What is the difference between the Biginelli and Pinner pyrimidine syntheses?
A4: While both are classic methods for synthesizing pyrimidine rings, they start from different precursors and follow different pathways.
-
Biginelli Reaction: A one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[9][10]
-
Pinner Synthesis: Typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent, like acetylacetone) with an amidine.[3][4] This method is versatile for preparing a wide range of substituted pyrimidines.
Caption: Comparison of starting materials for Biginelli vs. Pinner synthesis.
Experimental Protocols
Protocol: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction
This protocol provides a general starting point for the synthesis of a dihydropyrimidinone (DHPM). Optimization of substrate ratios, catalyst loading, temperature, and solvent may be required.
Materials:
-
Aryl aldehyde (1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Urea (1.5 eq)
-
Lewis acid catalyst (e.g., Yb(OTf)₃, 1-10 mol%)
-
Solvent (e.g., ethanol or acetonitrile)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl aldehyde (10 mmol, 1.0 eq), the β-ketoester (10 mmol, 1.0 eq), and urea (15 mmol, 1.5 eq).[1]
-
Addition of Solvent and Catalyst: Add the chosen solvent (e.g., 20 mL of ethanol) and the Lewis acid catalyst (e.g., 1 mol%).[1]
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.[15]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-8 hours, depending on the substrates and catalyst.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.[1] In many cases, the product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.[15]
-
Purification: Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.[15] If further purification is needed, the crude product can be recrystallized from a suitable solvent (e.g., ethanol).[15]
References
- Biginelli reaction. (n.d.). In Wikipedia. Retrieved January 4, 2026.
- Biginelli Reaction. (n.d.). Organic Chemistry Portal.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). ResearchGate.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2024). ResearchGate.
- Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. [Link]
- Kumar, A., Siwach, A., & Verma, P. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini-Reviews in Medicinal Chemistry, 22(6), 884-903. [Link]
- BIGINELLI REACTION. (2016). SlideShare.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- 7.10: Pyrimidine de novo Biosynthesis. (2023). Biology LibreTexts.
- Glavin, D. P., & Bada, J. L. (2002). Direct isolation of purines and pyrimidines from nucleic acids using sublimation. Analytical Chemistry, 74(24), 6408–6412. [Link]
- Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Platinum Nanoparticles. (2018). ACS Catalysis.
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- Effect of solvent for the synthesis of pyrimidine derivative 3 b. (n.d.). ResearchGate.
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- Synthesis of pyrimidines from dinitrogen and carbon. (2020). National Science Review.
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- Purine and Pyrimidine Metabolism. (1997). Indiana University School of Medicine.
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- “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. (2021). ACS Sustainable Chemistry & Engineering.
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- Biginelli Reaction Experiment Analysis Guide. (n.d.). Atlas: School AI Assistant.
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- Geigenberger, P., Regierer, B., Nunes-Nesi, A., Le-Senechal, Y., & Fernie, A. R. (2005). Inhibition of de Novo Pyrimidine Synthesis in Growing Potato Tubers Leads to a Compensatory Stimulation of the Pyrimidine Salvage Pathway and a Subsequent Increase in Biosynthetic Performance. The Plant Cell, 17(7), 2077–2088. [Link]
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- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. (2023). MDPI.
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Preventing degradation of 2-(Methylthio)pyrimidine-5-carboxylic acid during reaction
Technical Support Center: 2-(Methylthio)pyrimidine-5-carboxylic acid
A Guide to Preventing Degradation in Synthetic Applications
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. As Senior Application Scientists, we understand that reaction success hinges on the stability of key reagents. This document provides in-depth, field-proven insights to help you navigate the challenges associated with the degradation of this compound, ensuring the integrity and reproducibility of your experiments.
Chemical Profile & Stability Overview
This compound is a valuable intermediate in medicinal chemistry, often used in the synthesis of kinase inhibitors and other therapeutic agents.[1] However, its structure contains two key functional groups susceptible to unwanted side reactions: a thioether (methylthio) group and a heteroaromatic carboxylic acid. Understanding its stability limits is the first step toward successful application.
| Property | Data | Source |
| Molecular Formula | C₆H₆N₂O₂S | [2] |
| Molecular Weight | 186.19 g/mol | |
| Appearance | Typically an off-white to yellow solid | N/A |
| Key Sensitivities | Oxidation, Thermal Decarboxylation | [3][4][5][6] |
| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere (Argon or Nitrogen recommended). | [7][8][9] |
Core Degradation Pathways: Understanding the "Why"
Preventing degradation begins with understanding the chemical mechanisms driving it. For this molecule, there are two primary pathways of concern: oxidation of the sulfur atom and loss of the carboxylic acid group.
Pathway A: Oxidation of the Methylthio Group
The thioether moiety is nucleophilic and readily oxidized, especially in the presence of atmospheric oxygen, residual peroxides in solvents, or common oxidizing agents.[10] This occurs in a stepwise fashion, first forming the sulfoxide (+16 amu) and then the sulfone (+32 amu).[3][11][12] These byproducts can complicate purification and alter the biological activity of subsequent derivatives. The oxidation can proceed even without added oxidants, catalyzed by trace metals or light, making an inert reaction environment critical.[13]
Pathway B: Thermal Decarboxylation
Heteroaromatic carboxylic acids can be susceptible to decarboxylation (loss of CO₂) at elevated temperatures.[4][14] This reaction is often accelerated in high-boiling polar aprotic solvents such as DMF, DMSO, or NMP, and can be catalyzed by trace acid or base.[5][15] For this specific pyrimidine structure, prolonged heating above 80-100°C should be considered a significant risk.
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Catalyst Screening for Efficient Pyrimidine Ring Formation: A Technical Support Guide
Welcome to the Technical Support Center for Catalyst Screening in Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of pyrimidine derivatives. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your catalytic reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the screening of catalysts for pyrimidine ring formation.
Q1: How do I select the most appropriate catalyst for my pyrimidine synthesis?
The choice of catalyst is critical and depends on the specific reaction, substrates, and desired outcome.[1] For classical methods like the Biginelli reaction, both Brønsted acids (e.g., HCl) and Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) are commonly used.[2][3] Lewis acids are often preferred as they can minimize side reactions sometimes associated with strong Brønsted acids.[2] For modern approaches, organocatalysts and metal-based catalysts, such as iridium pincer complexes, have shown high efficiency and selectivity.[1][4] It is highly recommended to screen a variety of catalysts to find the optimal one for your specific substrates.[2]
Q2: My reaction is giving a low yield of the desired pyrimidine. What are the likely causes?
Low yields are a frequent issue and can stem from several factors.[2] Key areas to investigate include:
-
Suboptimal Catalyst Activity: The catalyst may be inefficient, deactivated, or used in an insufficient amount.[5][6] Consider increasing the catalyst loading or screening different catalysts.[2] If you are using a reusable catalyst, it may need regeneration.[5]
-
Poor Reaction Conditions: Temperature and reaction time are critical parameters.[2] The reaction may require more time or a moderate temperature increase to reach completion.[5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal time and prevent product degradation.[2][5]
-
Solvent Effects: The polarity of the solvent significantly influences the reaction rate and yield.[2] Polar solvents are generally preferred.[2] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to better outcomes.[2]
-
Purity of Reagents: Impurities in your starting materials (aldehyde, β-ketoester, urea/amidine) can inhibit the reaction or lead to unwanted side reactions.[2][5] Always ensure high purity of all reactants.[6]
Q3: I am observing an unexpected fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[5][6] This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can arise from the decomposition of urea at elevated temperatures.[6] To minimize its formation:
-
Control the Temperature: Higher temperatures favor the Hantzsch pathway.[5][6] Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[6]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[6]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[6]
Q4: How can I monitor the progress of my pyrimidine synthesis reaction effectively?
Several analytical techniques can be used to monitor your reaction. The best choice depends on your specific reaction and available equipment.[7]
-
Thin-Layer Chromatography (TLC): A quick, cost-effective, and qualitative method ideal for initial screening and tracking the disappearance of starting materials and the appearance of the product.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of reaction progress, allowing for the determination of conversion rates and purity.[7] It is highly reproducible and can be coupled with various detectors for enhanced specificity.[7]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable pyrimidine derivatives.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time and to characterize the final product.[8]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the products and byproducts, which is crucial for identifying unexpected peaks in your chromatogram.[7][8]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during catalyst screening for pyrimidine synthesis.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive or insufficient catalyst.[2][5] | Increase catalyst loading, screen different catalysts, or regenerate a reusable catalyst.[2][5] |
| Suboptimal reaction temperature.[2] | Gradually increase the reaction temperature while monitoring for product formation and degradation.[2] | |
| Impure starting materials.[2][5] | Purify starting materials and ensure they are dry.[2][5] | |
| Inappropriate solvent.[2] | Screen a range of solvents with varying polarities.[2] | |
| Formation of Side Products | Competing reaction pathways (e.g., Hantzsch reaction).[5][6] | Optimize reaction temperature (usually lower it) and consider changing the catalyst or order of reagent addition.[5][6] |
| Self-condensation of aldehyde or β-ketoester.[9] | Use a milder catalyst or add the aldehyde slowly to the reaction mixture.[2] | |
| Formation of N-acylurea byproducts.[5] | Carefully control reaction stoichiometry and catalyst.[5] Recrystallization is often effective for purification.[5] | |
| Catalyst Deactivation | Poisoning by impurities in the feedstock (e.g., sulfur, chlorine).[10] | Purify the feedstock before the reaction.[10] |
| Coking or fouling of the catalyst surface.[10] | Optimize reaction conditions to reduce coke formation.[10] Consider catalyst regeneration through controlled combustion of the coke.[10] | |
| Thermal degradation.[11] | Operate the reaction at a lower temperature if possible. | |
| Difficult Product Purification | Similar polarity of the product and impurities.[8] | Experiment with different solvent systems for column chromatography or consider alternative purification techniques like preparative HPLC or crystallization.[8] |
| Product instability on silica gel.[8] | Use a different stationary phase (e.g., alumina) or non-chromatographic purification methods.[8] | |
| Incomplete removal of catalyst or reagents.[8] | Perform thorough work-up procedures, including aqueous washes and extractions, before chromatography.[8] |
Experimental Protocols
Protocol 1: Screening of Lewis Acid Catalysts for the Biginelli Reaction
This protocol outlines a general procedure for screening different Lewis acid catalysts for the synthesis of a dihydropyrimidinone.
-
Reaction Setup: To a series of oven-dried reaction vials, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Catalyst Addition: To each vial, add a different Lewis acid catalyst (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) at a specific loading (e.g., 10 mol%).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, 5 mL) to each vial.
-
Reaction: Stir the reaction mixtures at a set temperature (e.g., reflux) and monitor the progress by TLC.
-
Work-up and Analysis: After completion, cool the reactions to room temperature. If a precipitate forms, filter and wash it with cold solvent.[1] Analyze the crude product and the filtrate by HPLC or NMR to determine the conversion and yield for each catalyst.
Protocol 2: Troubleshooting Low Yield in a Pinner Pyrimidine Synthesis
This protocol provides steps to troubleshoot a low-yielding Pinner pyrimidine synthesis.
-
Ensure Anhydrous Conditions: This is the most critical factor.[12] Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).[12] Thoroughly dry all glassware in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[12]
-
Check Amidine Purity: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use to avoid degradation and moisture absorption.[12]
-
Optimize Catalyst: If not already using one, add a catalytic amount of a Brønsted or Lewis acid to facilitate the final cyclization and dehydration steps.[5]
-
Increase Reaction Time/Temperature: Some cyclizations are slow and may require extended reaction times or a moderate increase in temperature.[5] Monitor the reaction by TLC to find the optimal conditions and avoid decomposition.[5]
Visualizing Workflows and Concepts
Caption: Visualization of competing reaction pathways in the Biginelli synthesis.
References
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. Benchchem.
- Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. Benchchem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
- Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. ResearchGate.
- Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem.
- Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
- Technical Support Center: Synthesis of Pyrimidine Derivatives. Benchchem.
- overcoming side reactions in pyrimidine synthesis. Benchchem.
- De Novo Pyrimidine Synthesis. BOC Sciences.
- A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. Benchchem.
- Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. ResearchGate.
- "addressing challenges in the scale-up synthesis of pyrimidine compounds". Benchchem.
- Troubleshooting low conversion rates in pyrimidine synthesis. Benchchem.
- optimization of solvent and catalyst for pyrimidine-dione synthesis. Benchchem.
- Optimization of the reaction condition for the synthesis of. ResearchGate.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
- Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI.
- Three Pyrimidine Decarboxylations in the Absence of a Catalyst. PMC.
- Pyrimidine. Wikipedia.
- Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. ResearchGate.
- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC.
- Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
- Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing.
- A Sustainable Multicomponent Pyrimidine Synthesis. PubMed.
- Pyrimidines. University of Liverpool.
- Technical Support Center: Overcoming Catalyst Deactivation in Pyridine Synthesis. Benchchem.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog.
- Pyrimidine synthesis. Organic Chemistry Portal.
- Pyrimidine Synthesis Biochemistry. YouTube.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications.
- Catalyst deactivation. YouTube.
- Pyrimidine Synthesis. YouTube.
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- 4. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 2-(Methylthio)pyrimidine-5-carboxylic acid
Welcome to the technical support guide for the synthesis of 2-(Methylthio)pyrimidine-5-carboxylic acid. This resource, designed for chemistry professionals, provides in-depth answers to common questions and solutions to experimental challenges, with a core focus on the critical role of solvents at each synthetic stage.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound, and where do solvents play a key role?
The most prevalent route involves a multi-step process beginning with the synthesis of an ester precursor, typically Ethyl 2-(methylthio)pyrimidine-5-carboxylate, followed by its hydrolysis to the final carboxylic acid.[1] Solvents are not merely a medium but are active participants that influence reactant solubility, reaction rates, and even which reaction pathway is favored.[2][3]
The synthesis can be broken down into two primary stages, each with distinct solvent considerations:
-
Cyclocondensation to form the Pyrimidine Ring: This step often involves an Atwal-Biginelli type reaction, where S-methylisothiourea is condensed with an appropriate β-ketoester derivative.[4] The choice of solvent here is critical for managing the solubility of the starting materials and facilitating the cyclization and dehydration steps.[5]
-
Saponification of the Ester: This is the final hydrolysis step where the ethyl ester is converted to the carboxylic acid using a base.[6] The solvent system, typically a mixture of an alcohol and water, is crucial for ensuring both the ester and the aqueous base can interact effectively.
Q2: For the initial cyclocondensation, what are the pros and cons of using polar protic vs. polar aprotic solvents?
This is a crucial decision that significantly impacts reaction success.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are the most commonly cited solvents for Biginelli-type reactions.[2]
-
Pros: They are excellent at solvating the ionic intermediates formed during the reaction. Their ability to hydrogen bond can help stabilize transition states, and they are often effective at dissolving the starting S-methylisothiourea salt.[5] Ethanol is a frequent choice, and refluxing in ethanol is a standard condition.[3]
-
Cons: Their reactivity can sometimes be a drawback. For instance, they can participate in side reactions. Strict anhydrous conditions are often necessary, as water can lead to unwanted hydrolysis byproducts.[5]
-
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile, THF): These solvents offer a different chemical environment.
-
Pros: They are less reactive with the components of the reaction mixture and can often dissolve a wide range of organic precursors. Acetonitrile has been shown to be a highly effective solvent for cyclocondensation, leading to high conversion rates.[7] For reactions sensitive to protons, they are the superior choice.
-
Cons: They may be less effective at solvating the inorganic salts or ionic intermediates compared to protic solvents. Some, like DMF, have high boiling points that can make removal difficult during workup.
-
Q3: How does solvent choice affect the final saponification step?
Saponification is the base-catalyzed hydrolysis of the ethyl ester to the carboxylic acid.[6][8] The primary challenge is a solubility mismatch: the organic ester is often poorly soluble in the aqueous base (e.g., aqueous NaOH or KOH).
The solvent system must act as a phase-transfer agent. A mixture of a protic solvent like methanol or ethanol with water is standard.
-
Role of the Alcohol (Co-solvent): The alcohol (e.g., methanol) helps to solubilize the starting ester, creating a homogeneous solution with the aqueous base and dramatically increasing the rate of reaction.
-
Role of Water: Water is a necessary reactant and is required to dissolve the hydroxide base (NaOH, KOH).[9]
An improper solvent ratio can lead to an incomplete reaction. If there is too little alcohol, the ester will not dissolve, and the reaction will be extremely slow. If there is too little water, the base will not dissolve sufficiently.
Troubleshooting Guide
Problem 1: Low or No Yield During Cyclocondensation
You've set up your cyclocondensation reaction but TLC analysis shows mostly unreacted starting material.
Logical Troubleshooting Workflow
Here is a systematic approach to diagnosing the issue, with a focus on solvent-related causes.
Caption: Decision tree for troubleshooting low yield.
-
Possible Cause A: Poor Solubility. The reactants are not mixing effectively. Polar solvents are generally preferred for pyrimidine synthesis.[3]
-
Solution: Conduct small-scale solubility tests with alternative solvents. A study on a similar cyclocondensation found that while ethanol gave 95% conversion, acetonitrile gave nearly 100% conversion, whereas THF and acetone were significantly less effective (~40% conversion).[7] Consider a solvent mixture if a single solvent is insufficient.[10]
-
-
Possible Cause B: Suboptimal Temperature. The reaction lacks sufficient activation energy.
-
Solution: Ensure your reaction temperature is appropriate for the chosen solvent. If using a lower-boiling solvent like THF, you may be temperature-limited. Switching to a higher-boiling solvent like ethanol or dioxane and heating to reflux can often drive the reaction to completion.[5]
-
-
Possible Cause C: Presence of Water. Water can interfere with the reaction, potentially hydrolyzing intermediates.
Problem 2: Significant Impurity Formation
Your reaction works, but you obtain a complex mixture that is difficult to purify.
-
Possible Cause A: Competing Side Reactions. In Biginelli-type syntheses, a common side-product is a Hantzsch-type 1,4-dihydropyridine.[2] This can be influenced by temperature and solvent.
-
Possible Cause B: Solvent-Induced Degradation. If heating for prolonged periods, the solvent or trace impurities (like water) could be degrading your product or starting materials.
Problem 3: Incomplete Saponification
After workup of the hydrolysis step, you recover a significant amount of the starting ethyl ester.
-
Possible Cause: Biphasic Reaction Mixture. The ester and the aqueous base are not mixing sufficiently.
-
Solution: The choice of co-solvent is key. Increase the proportion of alcohol (methanol or ethanol) in your water/alcohol solvent system to improve the solubility of the ester. Gentle heating (e.g., to 70°C) can also dramatically increase the reaction rate. Be sure to stir the reaction vigorously to maximize the interface between reactants.
-
Experimental Protocols & Data
Table 1: Influence of Solvent on a Representative Pyrimidine Cyclocondensation
This table summarizes data adapted from a study on a similar cyclocondensation reaction, illustrating the profound impact of solvent choice on reaction conversion.[7]
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Conversion (%) (Reflux, 2h) | Key Insights |
| Acetonitrile | 37.5 | 82 | ~100% | Excellent choice, high conversion. A polar aprotic solvent that effectively promotes the reaction. |
| Ethanol | 24.5 | 78 | 95% | Very good, common choice. A polar protic solvent that solvates intermediates well.[2][5] |
| THF | 7.5 | 66 | 44% | Poor choice. Insufficient polarity and lower boiling point likely limit the reaction rate. |
| Acetone | 20.7 | 56 | 41% | Poor choice. Similar to THF, likely limited by polarity and low boiling point. |
| Ethyl Acetate | 6.0 | 77 | 41% | Poor choice. Low polarity is not ideal for this transformation. |
Protocol 1: General Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate
This protocol is a generalized procedure based on common cyclocondensation principles.[4][7]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the β-ketoester precursor (1.0 eq) and S-methylisothiourea hemisulfate salt (1.1 eq).
-
Solvent Addition: Add anhydrous ethanol (or acetonitrile, see Table 1) to create a stirrable slurry (approx. 0.5 M concentration).
-
Base Addition: Add a base such as sodium ethoxide or another suitable non-nucleophilic base (1.1 eq).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel.[5]
Protocol 2: Saponification to this compound
This protocol outlines the final hydrolysis step.[6]
-
Dissolution: Dissolve the crude Ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 v/v ratio).
-
Base Addition: Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 - 2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70°C) for 2-4 hours. Monitor the disappearance of the starting ester by TLC.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully acidify the solution to pH 2-3 using 4N HCl. This will protonate the carboxylate salt, causing the desired carboxylic acid to precipitate.
-
Isolation: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.
Workflow for Solvent Screening
When optimizing the cyclocondensation reaction, a systematic solvent screen is highly recommended.[12]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Saponification - Wikipedia [en.wikipedia.org]
- 7. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. academic.oup.com [academic.oup.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Regioselectivity in Substituted Pyrimidine Synthesis
Welcome to the technical support center for advanced pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of controlling regiochemistry in the synthesis of substituted pyrimidines. Pyrimidine scaffolds are cornerstones in pharmaceuticals and agrochemicals, making precise control over substituent placement a critical factor for optimizing biological activity and intellectual property.[1]
This resource moves beyond standard protocols to provide in-depth troubleshooting guides and mechanistic insights, empowering you to rationalize and solve regioselectivity challenges in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrimidine synthesis and why is it critical?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In pyrimidine synthesis, it dictates the specific position (e.g., C2, C4, C5, or C6) at which a substituent is introduced. This is critical because the biological activity of a pyrimidine-based drug candidate is often exquisitely sensitive to the spatial arrangement of its functional groups. An incorrect regioisomer can be inactive, exhibit off-target effects, or be considered an impurity by regulatory agencies.
Q2: My reaction is producing a mixture of regioisomers. What are the first factors I should investigate?
A2: A mixture of regioisomers typically points to a competition between two or more reactive sites. The first elements to scrutinize are:
-
Substrate Reactivity: Analyze the electronic properties of your starting materials. Are there competing nucleophilic or electrophilic centers with similar reactivity? For instance, in a condensation with an unsymmetrical 1,3-dicarbonyl compound, the two carbonyl groups may have comparable electrophilicity.
-
Reaction Conditions: Temperature is a crucial factor. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow the reaction to equilibrate and form the most stable, thermodynamically controlled product.[2]
-
Catalyst Choice: The nature of the catalyst (Brønsted vs. Lewis acid, specific metal, ligand) can dramatically influence the reaction pathway and, consequently, the regiochemical outcome.[3]
Q3: How do electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on my precursors influence regioselectivity?
A3: Substituents fundamentally alter the electron density of the reacting partners, directly influencing reaction pathways.
-
On Nucleophiles (e.g., amidines, ureas): EDGs increase the nucleophilicity, potentially accelerating the reaction. EWGs decrease nucleophilicity, which might require harsher conditions.
-
On 1,3-Dicarbonyls or Enones: EWGs increase the acidity of α-protons and the electrophilicity of carbonyl carbons, affecting which part of the molecule reacts first. EDGs have the opposite effect.[4]
-
On the Pyrimidine Ring (for post-synthesis functionalization): The pyrimidine ring is inherently electron-deficient (π-deficient), especially at the C2, C4, and C6 positions.[5] EDGs (like -NH2, -OR) can activate the ring for electrophilic substitution, typically at the C5 position, while EWGs further deactivate the ring to electrophiles but enhance its susceptibility to nucleophilic attack.[6]
Q4: Can changing the catalyst from a Brønsted acid to a Lewis acid improve my regioselectivity?
A4: Absolutely. Brønsted acids (e.g., HCl, p-TsOH) typically operate by protonating a carbonyl group, enhancing its electrophilicity. Lewis acids (e.g., Yb(OTf)₃, InCl₃, Cu(OTf)₂) coordinate to the carbonyl oxygen.[3][7] This difference in activation can lead to distinct regiochemical outcomes. A bulky Lewis acid, for example, may preferentially coordinate to a sterically less hindered carbonyl group in an unsymmetrical precursor, directing the subsequent nucleophilic attack to that site and favoring one regioisomer.[3]
Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific experimental challenges in a "Problem, Cause, and Solution" format, providing actionable advice grounded in mechanistic principles.
Issue 1: Poor Regioselectivity in Biginelli & Hantzsch-type Condensations
Problem: You are performing a three-component condensation with an unsymmetrical β-dicarbonyl compound (e.g., phenylacetone) and obtaining a mixture of the two possible regioisomeric pyrimidines or dihydropyrimidines.
Probable Cause: The reaction is proceeding under conditions that do not sufficiently differentiate between the two carbonyl groups of the dicarbonyl starting material. This can result in a mixture of the kinetic product (formed via the path with the lowest activation energy) and the thermodynamic product (the most stable isomer).[2]
Solutions & Scientific Rationale:
-
Force Kinetic Control: To favor the product of the fastest reaction, conditions should be irreversible.
-
Methodology: Use a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., 0°C or below) in an aprotic solvent like THF.[2]
-
Causality: LDA will selectively deprotonate the most accessible α-proton, leading to a specific enolate. This enolate's subsequent reaction is kinetically trapped, yielding a single major regioisomer.
-
-
Force Thermodynamic Control: To favor the most stable product, conditions must be reversible, allowing the initial products to equilibrate.
-
Methodology: Employ a weaker base, such as NaH or NaOEt, in a protic solvent like ethanol and run the reaction at reflux.[2]
-
Causality: The higher temperature and reversible conditions allow the initially formed mixture of isomers to interconvert. The equilibrium will shift to favor the formation of the most thermodynamically stable regioisomer.
-
-
Leverage Steric Effects with Lewis Acids:
-
Methodology: Use a bulky Lewis acid catalyst instead of a small Brønsted acid (H+).
-
Causality: A sterically demanding Lewis acid will preferentially coordinate to the less hindered carbonyl group of the unsymmetrical dicarbonyl compound. This directed activation guides the nucleophilic attack of the urea or amidine, thereby favoring the formation of a single regioisomer.[3]
-
Caption: Decision workflow for resolving regioselectivity in Biginelli-type reactions.
Issue 2: Lack of Regiocontrol in SNAr on Dihalo- or Polyhalopyrimidines
Problem: You are reacting a nucleophile (e.g., an amine or alkoxide) with a pyrimidine bearing two different leaving groups (e.g., 2,4-dichloropyrimidine) and getting a mixture of substitution products or substitution at the undesired position.
Probable Cause: The C2 and C4 positions of the pyrimidine ring are both strongly activated toward nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens.[5] The inherent regioselectivity is often poor and highly dependent on subtle differences in steric accessibility and the electronic character of the positions, which can be influenced by other ring substituents.
Solutions & Scientific Rationale:
-
Exploit Differential Reactivity via Temperature Control:
-
Methodology: Perform the first substitution at a low temperature (e.g., 0°C to room temperature). The C4 position is often more reactive and will typically substitute first.[8] After isolation, the second substitution at the C2 position can be performed with a different nucleophile, often requiring higher temperatures (e.g., 60-100 °C).[9]
-
Causality: There is often a sufficient difference in the activation energy for substitution at C4 versus C2. By keeping the initial reaction temperature low, you provide enough energy to overcome the barrier for the more reactive position but not the less reactive one.
-
-
Substrate-Directed Selectivity:
-
Methodology: Introduce a directing group at the C5 position. An electron-withdrawing group at C5 will further activate the C4 position for nucleophilic attack. Conversely, an electron-donating group at C5 may direct attack to C2 or C6.
-
Causality: Substituents at C5 modulate the electron density of the adjacent C4 and C6 positions, altering their electrophilicity and thus directing the regiochemistry of nucleophilic attack.
-
Issue 3: Poor Regioselectivity in Transition Metal-Catalyzed C-H Functionalization
Problem: You are attempting a direct C-H arylation, alkylation, or amination on a substituted pyrimidine and observing functionalization at multiple positions.
Probable Cause: The reaction conditions are not selective enough to differentiate between the various C-H bonds on the pyrimidine ring. The outcome is governed by a combination of the inherent acidity of the C-H bonds and the directing effects of existing substituents.[10][11]
Solutions & Scientific Rationale:
-
Install a Removable Directing Group (DG):
-
Methodology: Covalently attach a directing group (e.g., a picolinamide or a removable N-oxide) to the pyrimidine scaffold. This group will chelate to the metal catalyst and direct C-H activation to the ortho position.[10]
-
Causality: The formation of a stable, cyclic pre-transition state via chelation dramatically lowers the activation energy for C-H cleavage at the proximal site, ensuring high regioselectivity.
-
-
Ligand and Catalyst Tuning:
-
Methodology: Screen different transition metal catalysts (e.g., Pd, Rh, Cu) and, crucially, a variety of ligands.[10]
-
Causality: The steric and electronic properties of the ligand bound to the metal center are paramount. Bulky ligands can block access to more hindered C-H bonds, forcing the catalyst to activate a more accessible position. Electronically-tuned ligands can alter the reactivity of the metal center, favoring a specific mechanistic pathway (e.g., concerted metalation-deprotonation vs. oxidative addition).
-
-
Exploit Inherent Electronic Bias:
-
Methodology: For pyrimidines without strong directing groups, carefully consider the electronic nature of the ring. Reactions that proceed through a deprotonation pathway may favor the most acidic proton (often at C5). Radical-based Minisci-type reactions will favor the most electron-deficient positions (C2, C4, C6).[10][12]
-
Causality: Matching the reaction mechanism to the inherent electronic properties of the substrate is a powerful strategy. If you desire C5 functionalization, a directed metalation approach may be best. If C4 functionalization is the goal, a Minisci-type reaction could be more appropriate.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 4. jchemrev.com [jchemrev.com]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Pyrimidine Synthesis with Thin-Layer Chromatography (TLC)
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine derivatives. Pyrimidines are fundamental heterocyclic compounds, forming the backbone of DNA and RNA and are prevalent in a vast array of pharmacologically active molecules.[1][2] Monitoring the progress of pyrimidine synthesis is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with minimal side-product formation.[3][4]
Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose, offering a rapid, cost-effective, and qualitative assessment of a reaction's progress.[5][6][7][8] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the TLC analysis of your pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is TLC a good choice for monitoring pyrimidine synthesis?
A1: TLC is an ideal initial method for monitoring pyrimidine synthesis due to its simplicity, speed, and low cost.[7][8] It allows for the simultaneous analysis of multiple time points and provides a quick visual assessment of the consumption of starting materials and the formation of the product. This is particularly useful for reactions where there is a significant polarity difference between the reactants and the pyrimidine product.[5]
Q2: How do I choose an appropriate solvent system (mobile phase) for my pyrimidine TLC?
A2: The selection of a suitable solvent system is critical and often involves some trial and error.[9] A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The goal is to achieve a retention factor (Rf) for your desired product between 0.2 and 0.4, allowing for clear separation from both starting materials and potential byproducts.[10] For highly polar pyrimidine derivatives that remain at the baseline, you may need to increase the polarity of the mobile phase, for instance, by adding a small amount of methanol.[11][12]
Q3: My pyrimidine product is not visible on the TLC plate. What should I do?
A3: If your compound is not colored, it will not be visible to the naked eye. The most common method for visualizing organic compounds on a TLC plate is by using a UV lamp, as many pyrimidine derivatives are UV-active due to their aromatic nature.[13][14] If your compound is not UV-active, you can use a chemical stain. An iodine chamber is a good general-purpose stain that visualizes many organic compounds as brown spots.[13][15][16] Other stains like potassium permanganate can also be effective.[5] It's also possible your sample is too dilute; try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[11][17]
Q4: What is a "co-spot" and why is it important in reaction monitoring?
A4: A co-spot is where you apply a spot of your starting material on top of a spot of your reaction mixture on the TLC baseline. This is a crucial control to definitively identify the starting material spot in your reaction lane. If the reaction is complete, you should see no spot in the reaction mixture lane corresponding to the Rf of the starting material.[18]
Experimental Protocol: Standard TLC Procedure for Pyrimidine Synthesis Monitoring
This protocol outlines the fundamental steps for setting up and running a TLC plate to monitor your pyrimidine synthesis.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber with a lid
-
Mobile phase (solvent system)
-
Capillary spotters or micropipette
-
Pencil
-
UV lamp
-
Staining chamber (e.g., iodine tank)
-
Forceps
Step-by-Step Methodology:
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[5] Mark the lanes for your starting material(s), co-spot, and reaction mixture.
-
Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm (ensure it is below the baseline on your TLC plate). Place a piece of filter paper in the chamber to aid in saturating the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 10-15 minutes.[5]
-
Spotting: Using a capillary spotter, apply a small spot of your dissolved starting material(s) and the reaction mixture onto the designated lanes on the baseline. For the co-spot lane, first spot the starting material, let it dry, and then spot the reaction mixture on top. Aim for spot diameters of 1-2 mm.[19]
-
Development: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the plate is not touching the sides of the chamber.[17] Cover the chamber and allow the solvent to ascend the plate by capillary action.[7]
-
Completion and Visualization: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[5] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[13] If necessary, use a chemical stain for further visualization.[15]
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[19] A decrease in the intensity of the starting material spot(s) and the appearance of a new product spot indicates the reaction is proceeding.
Troubleshooting Guide
This section addresses specific problems you might encounter during the TLC analysis of your pyrimidine synthesis, providing potential causes and actionable solutions.
Problem 1: Streaking or Elongated Spots
Streaking is a common issue where a spot appears as a long smear rather than a distinct circle, making it difficult to determine the Rf value and assess purity.[20]
-
Potential Cause 1: Sample Overloading. Applying too much sample to the plate is a frequent cause of streaking.[11][17][20]
-
Solution: Dilute your sample before spotting it on the TLC plate. You can also try spotting a smaller amount.
-
-
Potential Cause 2: Highly Polar Compound. Pyrimidines with multiple polar functional groups (e.g., -OH, -NH2, -COOH) can interact strongly with the polar silica gel stationary phase, leading to streaking.[11]
-
Potential Cause 3: Inappropriate Spotting Solvent. If the sample is spotted in a solvent that is too polar, it can cause the initial spot to be too diffuse, leading to a streaked appearance upon development.[20]
-
Solution: Ensure your sample is dissolved in a solvent of relatively low polarity for spotting. Dichloromethane is often a good choice.
-
Problem 2: Spots are Not Separating (Overlapping or Same Rf)
Poor separation between your starting material and product spots makes it impossible to monitor the reaction's progress.
-
Potential Cause 1: Inappropriate Mobile Phase Polarity. The polarity of your solvent system may not be optimal to differentiate between the components of your reaction mixture.[17]
-
Solution: Systematically vary the polarity of your mobile phase. If your spots are all near the baseline (low Rf), your solvent is not polar enough; increase the proportion of the polar solvent.[11] If your spots are all near the solvent front (high Rf), your solvent is too polar; decrease the proportion of the polar solvent.[11]
-
-
Potential Cause 2: Similar Polarity of Compounds. Your starting material and pyrimidine product may have very similar polarities.
-
Solution: Try a different solvent system altogether. For example, if a hexane/ethyl acetate system fails, a dichloromethane/methanol system might provide the necessary selectivity. Sometimes, using a three-component solvent system can improve separation.
-
Problem 3: Inconsistent Rf Values
Reproducibility is key in scientific experiments. If you are observing different Rf values for the same compound across different TLC plates, it can lead to incorrect interpretations.
-
Potential Cause 1: Changes in Mobile Phase Composition. The composition of your solvent mixture can change over time due to the evaporation of the more volatile component.[5]
-
Solution: Always use a freshly prepared mobile phase for each TLC run.[5] Keep the developing chamber tightly covered to minimize evaporation.
-
-
Potential Cause 2: Lack of Chamber Saturation. An unsaturated chamber atmosphere can lead to a faster-running solvent front at the edges of the plate compared to the center, resulting in a curved solvent front and inconsistent Rf values.[5]
-
Solution: Ensure the developing chamber is properly saturated with the mobile phase vapor by lining it with filter paper and allowing it to equilibrate for at least 10-15 minutes before inserting the plate.[5]
-
-
Potential Cause 3: Variation in TLC Plates. Different batches or brands of TLC plates can have slight variations in the stationary phase, affecting Rf values.[5]
-
Solution: For a given set of experiments, try to use TLC plates from the same manufacturer and batch.[5]
-
Problem 4: Reaction Appears Complete by TLC, but NMR Shows Starting Material
This is a common and often frustrating scenario where the limitations of TLC become apparent.
-
Potential Cause 1: Co-elution of Starting Material and Product. The chosen TLC solvent system may not be capable of separating the starting material and the product, resulting in a single spot and a misleading interpretation of reaction completion.[5]
-
Solution: Test a variety of different solvent systems to try and achieve separation. If separation is still not possible, TLC may not be a suitable monitoring technique for this specific reaction, and you should rely on more sensitive methods like HPLC or NMR.
-
-
Potential Cause 2: Low Concentration of Starting Material. TLC has a detection limit. The concentration of the remaining starting material may be below what can be visualized on the TLC plate but is still detectable by the more sensitive NMR technique.[5]
-
Solution: While this indicates the reaction is nearing completion, you may need to extend the reaction time to consume the remaining starting material. Rely on the more sensitive analytical method to determine the true endpoint.
-
-
Potential Cause 3: Starting Material is Not UV-Active. If you are only using a UV lamp for visualization and your starting material is not UV-active, you will not see it on the TLC plate, even if it is still present in the reaction mixture.[5]
-
Solution: Always use a secondary visualization method, such as an iodine chamber or a potassium permanganate stain, to ensure all components are being visualized.[5]
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for Pyrimidine TLC
| Polarity of Pyrimidine Derivative | Recommended Starting Solvent System | Notes |
| Non-polar to Moderately Polar | Hexane:Ethyl Acetate (e.g., 4:1, 2:1, 1:1) | A good initial choice for many pyrimidine syntheses, such as the Biginelli reaction.[22] |
| Moderately Polar to Polar | Dichloromethane:Methanol (e.g., 99:1, 95:5) | Useful for pyrimidines with more polar functional groups. |
| Highly Polar / Basic | Dichloromethane:Methanol with 1% Triethylamine | The addition of a base can prevent streaking of basic pyrimidines.[11] |
| Highly Polar / Acidic | Ethyl Acetate:Hexane with 1% Acetic Acid | The addition of an acid can improve the spot shape of acidic pyrimidines.[11] |
Table 2: Common Visualization Agents for Pyrimidine TLC
| Visualization Agent | Description | Best For |
| UV Light (254 nm) | Non-destructive. Compounds with a chromophore absorb UV light and appear as dark spots on a fluorescent background.[13][14] | Aromatic and conjugated pyrimidines. This is the most common and initial visualization method. |
| Iodine Vapor | Semi-destructive. Iodine vapor complexes with organic compounds to produce brown spots.[14][15][16] | A wide range of organic compounds. A good general-purpose secondary visualization method. |
| Potassium Permanganate Stain | Destructive. Reacts with compounds that can be oxidized (e.g., alkenes, alkynes, alcohols, aldehydes). Appears as yellow/brown spots on a purple background.[14] | Pyrimidines with oxidizable functional groups. |
| p-Anisaldehyde Stain | Destructive. A versatile stain that reacts with many functional groups to give a range of colors upon heating.[15] | A broad spectrum of compounds, particularly useful for differentiating between compounds that have similar Rf values but different functional groups. |
Visualizations
Workflow for Monitoring Pyrimidine Synthesis via TLC
Caption: A decision tree to diagnose and resolve streaking on TLC plates.
References
- Wikipedia. Pyrimidine metabolism. [Link]
- EDVOTEK.
- DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]
- Microbe Notes.
- Slideshare. PYRIMIDINE SYNTHESIS. [Link]
- Microbe Notes. Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]
- Organic Chemistry at CU Boulder.
- Biotech. High Pressure Thin-Layer Chromatography Principles and Practice. [Link]
- Atlas: School AI Assistant. Biginelli Reaction Experiment Analysis Guide. [Link]
- Green Protocol for the Synthesis of C
- Theochem @ Mercer University. BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. [Link]
- ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
- ACS Omega.
- Preprints.org. Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique. [Link]
- ChemBAM. TLC troubleshooting. [Link]
- PubMed.
- Bitesize Bio.
- TLC Visualiz
- Chemistry LibreTexts.
- YouTube. TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
- University of Rochester.
- University of Rochester. Chromatography: Solvent Systems for TLC. [Link]
- Chemistry LibreTexts. 5.
- Chemistry LibreTexts. 2.
- Scribd.
- Reddit.
- PubMed. Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism. [Link]
- Thin Layer Chrom
- Study.com.
Sources
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. microbenotes.com [microbenotes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. microbenotes.com [microbenotes.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. High Pressure Thin-Layer Chromatography Principles and Practice [biotecharticles.com]
- 9. reddit.com [reddit.com]
- 10. silicycle.com [silicycle.com]
- 11. silicycle.com [silicycle.com]
- 12. Chromatography [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. scribd.com [scribd.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Chromatography [chem.rochester.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chembam.com [chembam.com]
- 21. youtube.com [youtube.com]
- 22. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
Technical Support Center: A Guide to the Storage and Stability of 2-(Methylthio)pyrimidine-5-carboxylic Acid
Welcome to the technical support guide for 2-(Methylthio)pyrimidine-5-carboxylic acid (CAS No. 110099-94-0). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic building block. Inconsistent experimental outcomes can often be traced back to reagent degradation. This guide provides in-depth, field-proven insights into the proper storage, handling, and stability assessment of this compound, empowering you to safeguard your research from costly setbacks.
Section 1: Compound Profile & Key Stability Characteristics
This compound is a heterocyclic compound frequently used in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a pyrimidine core, a carboxylic acid, and a methylthio group, makes it a versatile intermediate. However, these same functional groups are susceptible to specific degradation pathways if not handled correctly.
| Property | Value | Source(s) |
| CAS Number | 110099-94-0 | [3][4] |
| Molecular Formula | C₆H₆N₂O₂S | [3][4][5] |
| Molecular Weight | 170.19 g/mol | [4][5] |
| Appearance | White to light yellow solid/crystals | [4][6] |
| Melting Point | 264-266 °C | [4] |
The primary stability concerns for this molecule are its sensitivity to:
-
Oxidation: The methylthio group (-SCH₃) is susceptible to oxidation.
-
Moisture: The compound is potentially hygroscopic and moisture-sensitive.[7][8]
-
Light: Similar pyrimidine derivatives are known to be light-sensitive.[9]
Understanding these vulnerabilities is the first step toward implementing a robust storage strategy.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For maximum long-term stability, the solid compound should be stored sealed in a dry, dark place at room temperature. A desiccator is highly recommended to protect against ambient moisture. For extended storage (over a year), storing at 2-8°C can further slow any potential degradation, but ensuring the container is tightly sealed to prevent condensation upon removal is critical.
Q2: How should I store solutions of this compound?
Stock solutions are significantly more prone to degradation than the solid material. If you must prepare a stock solution, it is advisable to:
-
Use a dry, anhydrous solvent.
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[10]
-
Store aliquots at -20°C or -80°C for long-term stability.[10]
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing into the cold solution.
Q3: What are the primary physical signs of degradation?
Visible signs of degradation can include:
-
Color Change: A noticeable darkening or change from its typical white/light-yellow appearance.
-
Clumping: The solid may become sticky or form clumps, which often indicates moisture absorption.[7][8]
-
Insolubility: Difficulty dissolving the compound in a solvent in which it was previously soluble.
If you observe any of these changes, a purity check is strongly recommended before use.
Q4: Is this compound sensitive to air (oxygen)?
Yes, the methylthio group is a key point of vulnerability. While more stable against oxidation than a free sulfhydryl (-SH) group, the sulfur atom can be oxidized by atmospheric oxygen, especially over long periods or in the presence of catalysts like trace metals or light.[11] This oxidation typically forms the corresponding sulfoxide and, under harsher conditions, the sulfone.[11] This change alters the molecule's electronic properties, steric profile, and reactivity, which can compromise your experiments. For high-purity applications, flushing the container with an inert gas like argon or nitrogen before sealing is a best practice.
Q5: What chemicals or materials should I avoid storing this compound near?
To prevent degradation, store this compound away from:
-
Strong Oxidizing Agents: This is the most critical incompatibility.[9][12] Contact with strong oxidizers can rapidly and exothermically convert the methylthio group.
-
Strong Bases and Acids: While stable under neutral conditions, prolonged exposure to strong acids or bases can catalyze the hydrolysis of the functional groups or other ring degradation pathways.[9]
-
Moisture: Keep away from hygroscopic materials and ensure storage in a dry environment.[7][8]
Section 3: Troubleshooting Guide: Common Experimental Issues
This section addresses common problems that may arise from the instability of this compound.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
You've used the compound in a reaction that has previously worked, but now you're seeing low yields, new byproducts, or no reaction at all.
-
Probable Cause: The integrity of your starting material has been compromised. This is the most common manifestation of reagent degradation. The active concentration of the compound is lower than expected, or it has converted into an unreactive or interfering species (e.g., the sulfoxide).
-
Troubleshooting Workflow: Follow the logical steps outlined in the diagram below to diagnose the issue.
Caption: Troubleshooting workflow for suspected compound degradation.
Issue 2: Oxidation of the Methylthio Group
Your reaction is sensitive to the electronic nature of the starting material, and you observe unexpected outcomes. Mass spectrometry of your reaction mixture shows masses corresponding to your product +16 amu or +32 amu.
-
Probable Cause: The methylthio group has been oxidized to sulfoxide (+16 amu) or sulfone (+32 amu).[11] This oxidation withdraws electron density from the pyrimidine ring and increases steric bulk, fundamentally changing its reactivity.
-
Preventative Measures:
-
Inert Atmosphere: Always store the solid under an inert atmosphere (Ar or N₂).
-
Degassed Solvents: For reactions, particularly those that are heated or catalyzed by metals, use properly degassed solvents to remove dissolved oxygen.
-
-
Degradation Visualization:
Caption: Oxidation pathway of the methylthio group.
Section 4: Protocols for Stability Assessment
To ensure trustworthiness in your results, you must have a self-validating system. Periodically checking the purity of your reagent, especially for older batches or if you suspect an issue, is crucial.
Protocol 4.1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
This method provides a quick, qualitative assessment of purity by comparing your current stock to a reference standard (ideally, a newly purchased lot).
Materials:
-
TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase (e.g., a 7:3 mixture of Ethyl Acetate:Hexanes with 1% Acetic Acid - Note: optimize as needed)
-
UV lamp (254 nm)
-
Sample Vials
-
Solvent for dissolution (e.g., Ethyl Acetate or a small amount of Methanol)
Procedure:
-
Sample Preparation: Prepare two separate solutions (~1 mg/mL): one of your "Test" compound and one of the "Reference" compound.
-
Spotting: Using a capillary tube, spot a small amount of each solution onto the TLC plate's baseline, ensuring the spots are distinct. It is good practice to co-spot (apply both samples to the same spot) to see if they move together.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Analysis:
-
Purity Confirmed: The "Test" sample shows a single, strong spot with the same retention factor (Rf) as the "Reference" sample. The co-spot appears as a single, unified spot.
-
Degradation Suspected: The "Test" sample shows additional spots (usually at a lower Rf if the degradation products are more polar, like a sulfoxide) that are not present in the "Reference" lane.
-
Protocol 4.2: Quantitative Purity Analysis by High-Performance Liquid Chromatography (HPLC)
For a definitive, quantitative measure of purity, HPLC is the standard method.
General Procedure (Method development will be required):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and run a linear gradient to a high concentration of Mobile Phase B (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm or 280 nm.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks detected. A pure sample should exhibit one major peak. The appearance of new, significant peaks over time indicates degradation.
References
- PubChem. (n.d.). This compound.
- Science.gov. (n.d.). pyrimidine degradation pathway: Topics.
- Oakwood Chemical. (n.d.). This compound.
- iChemical. (n.d.). This compound, CAS No. 110099-94-0.
- Nishimura, Y., Okamoto, Y., Ikunaka, M., & Ohyama, Y. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458–1466.
- Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4256.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H6N2O2S | CID 3631794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [oakwoodchemical.com]
- 5. This compound, CAS No. 110099-94-0 - iChemical [ichemical.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Refining Work-up Procedures for Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the critical, yet often challenging, work-up and purification stages of pyrimidine synthesis. The inherent polarity and diverse functionalities of pyrimidine derivatives frequently lead to purification hurdles that can significantly impact yield and purity. This resource, presented in a question-and-answer format, aims to address these specific issues with a focus on the underlying chemical principles and field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Extraction Challenges with Polar Pyrimidine Derivatives
Question 1: My pyrimidine derivative is highly polar and shows poor partitioning into common organic solvents during aqueous work-up. How can I improve its extraction from the aqueous layer?
Answer: This is a frequent challenge owing to the nitrogen-rich nature of the pyrimidine core and the common presence of polar functional groups (e.g., -OH, -NH2). Standard extraction solvents like ethyl acetate or dichloromethane may not be effective. Here’s a systematic approach to improving extraction efficiency:
-
Understanding the "Why": The high polarity of your pyrimidine derivative leads to strong hydrogen bonding with water molecules, making it energetically unfavorable to move into a less polar organic phase. The goal is to disrupt these interactions or use a more suitable extraction system.
-
Troubleshooting Strategies:
-
Solvent System Modification:
-
Increase Solvent Polarity: Switch to a more polar extraction solvent that is still immiscible with water, such as n-butanol. Its higher polarity can better solvate the target compound.
-
Solvent Mixtures: A mixture of chloroform and isopropanol (e.g., 3:1) can be a powerful extraction solvent for polar compounds that are otherwise difficult to extract.[1]
-
-
The "Salting Out" Effect:
-
Mechanism: The addition of a high concentration of an inorganic salt (e.g., NaCl, Na2SO4) to the aqueous layer reduces the solubility of the organic compound.[2][3] The salt ions hydrate, reducing the amount of "free" water available to solvate the pyrimidine derivative, thus driving it into the organic phase.[2][3]
-
Protocol: Saturate the aqueous layer with sodium chloride before and during the extraction process.
-
-
pH Adjustment (for Ionizable Pyrimidines):
-
Principle: If your pyrimidine has acidic or basic functional groups, you can manipulate the pH of the aqueous layer to suppress its ionization, making it more soluble in the organic phase.[4] For a basic pyrimidine, increase the pH of the aqueous layer with a base (e.g., NaHCO3, Na2CO3) to deprotonate any ammonium salts. For an acidic pyrimidine, decrease the pH with a dilute acid (e.g., 1M HCl) to protonate the molecule.
-
Caution: Ensure your target molecule is stable at the adjusted pH. Some pyrimidines can be susceptible to hydrolysis under strongly acidic or basic conditions.[4]
-
-
Continuous Liquid-Liquid Extraction: For particularly challenging extractions, a continuous liquid-liquid extraction apparatus can be employed. This method allows for the continuous flow of the extraction solvent through the aqueous phase over an extended period, enabling the gradual and efficient extraction of even sparingly soluble compounds.
-
Question 2: I am consistently forming a stable emulsion during the extraction of my pyrimidine synthesis reaction mixture. How can I break it?
Answer: Emulsion formation is a common frustration, often caused by the presence of fine particulates, amphiphilic byproducts, or high concentrations of dissolved substances that stabilize the interface between the aqueous and organic layers.
-
The Causality: Emulsions are colloidal suspensions of one liquid in another. Their stability is often due to surfactants or finely divided solids that accumulate at the liquid-liquid interface, lowering the interfacial tension.
-
Troubleshooting Workflow:
-
Detailed Protocols:
-
Patience and Gravity: Sometimes, simply allowing the separatory funnel to stand undisturbed for 20-30 minutes can lead to phase separation.[5]
-
Addition of Brine: Adding a saturated solution of sodium chloride increases the ionic strength of the aqueous phase, which can help to break the emulsion.[6]
-
Filtration through Celite®: Emulsions stabilized by fine solid particles can often be broken by filtering the entire mixture through a pad of Celite®.[7]
-
Dilution: Diluting the organic layer with more of the same solvent can sometimes destabilize the emulsion.[5]
-
Solvent Evaporation: If emulsions are a persistent problem with a particular reaction, a useful strategy is to evaporate the reaction solvent before the work-up. The residue can then be re-dissolved in the extraction solvent.[5]
-
Section 2: Purification by Crystallization and Chromatography
Question 3: My pyrimidine derivative oils out or refuses to crystallize from solution. What steps can I take to induce crystallization?
Answer: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This is common when the compound's melting point is lower than the temperature of the solution or when the solution is supersaturated with impurities.
-
Expert Insights: Successful crystallization is a balance between solubility at high temperature and insolubility at low temperature. The ideal solvent system will have a steep solubility curve for your compound.
-
Troubleshooting Crystallization:
| Problem | Potential Cause | Solution | Citation |
| No Crystals Form | Solution is not supersaturated. | Slowly evaporate some of the solvent. Add an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent). | [8][9] |
| Compound is too soluble in the chosen solvent. | Try a different solvent or a mixture of solvents. | [9] | |
| Oiling Out | Solution is cooling too quickly. | Allow the solution to cool more slowly. Insulate the flask. | [9] |
| High concentration of impurities. | First, attempt to purify by column chromatography to remove the bulk of impurities. | ||
| Low Recovery | Compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent to wash the crystals. | [8] |
-
Step-by-Step Protocol for Two-Solvent Recrystallization:
-
Dissolve the crude pyrimidine in the minimum amount of a "good" hot solvent (one in which it is very soluble).
-
While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of the "good" hot solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Question 4: My polar pyrimidine derivative either streaks or runs at the solvent front during silica gel column chromatography. How can I achieve good separation?
Answer: This is a classic problem when dealing with polar compounds on a normal-phase (silica gel) column. The strong interactions between the polar analyte and the acidic silica gel lead to poor chromatographic behavior.
-
The "Why": Silica gel is acidic and has a high affinity for polar compounds, especially basic pyrimidines. This can lead to irreversible adsorption or significant peak tailing.
-
Chromatographic Solutions:
-
Modify Your Normal-Phase System:
-
Add a Basic Modifier: For basic pyrimidines, adding a small amount of triethylamine (0.1-1%) or ammonia (in methanol) to your eluent can neutralize the acidic sites on the silica gel, reducing tailing.
-
Increase Eluent Polarity: Use more polar solvent systems, such as dichloromethane/methanol or ethyl acetate/methanol.
-
-
Switch to a Different Stationary Phase:
-
Neutral or Basic Alumina: These are less acidic than silica and can be a good alternative for acid-sensitive or basic compounds.[4]
-
Reverse-Phase Silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol). The more polar your pyrimidine, the faster it will elute. This is often used in HPLC.[8]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Principle: HILIC is ideal for very polar compounds that are not retained in reverse-phase chromatography.[8] It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent and a small amount of water. The water forms a layer on the stationary phase, and partitioning of the polar analyte into this layer provides retention.
-
Typical Mobile Phase: Acetonitrile with 5-20% aqueous buffer.
-
Section 3: Specific Work-up Scenarios
Question 5: What is the standard work-up procedure for a Biginelli reaction, and how can I remove unreacted urea?
Answer: The Biginelli reaction is a one-pot, three-component reaction that often produces a dihydropyrimidinone product that is sparingly soluble in the reaction solvent (typically ethanol).[10] This insolubility is a key advantage for purification.
-
Standard Biginelli Work-up Protocol:
-
Cooling and Precipitation: After the reaction is complete, cool the reaction mixture to room temperature, and then in an ice bath. The desired product will often precipitate out of the solution.[10]
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove soluble impurities, including unreacted starting materials.[11]
-
Recrystallization: If further purification is needed, recrystallize the crude product from a suitable solvent, such as ethanol.
-
-
Removing Excess Urea:
-
Urea is highly soluble in water. If your product does not precipitate, or if you need to perform an extractive work-up, the urea can be removed by washing the organic layer with water.[12] If your product has some water solubility, use brine for the washes to minimize product loss.
-
Question 6: I am performing a Pinner pyrimidine synthesis. What are the critical considerations for the work-up?
Answer: The Pinner synthesis involves the condensation of an amidine with a 1,3-dicarbonyl compound. A key challenge is the potential for hydrolysis of the amidine or key intermediates.
-
Critical Consideration: Anhydrous Conditions: The reaction should be conducted under anhydrous conditions to prevent hydrolysis of the amidine starting material.[13]
-
Typical Pinner Synthesis Work-up:
-
Solvent Removal: After the reaction is complete, the solvent (often ethanol) is typically removed under reduced pressure.[11]
-
Neutralization and Extraction: If an acid catalyst was used, the residue is dissolved in an organic solvent (e.g., ethyl acetate) and carefully neutralized with an aqueous base (e.g., saturated sodium bicarbonate solution). The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Washing and Drying: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated.
-
Purification: The crude product is then purified by column chromatography or recrystallization.[13]
-
References
- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research, 33(12), 879-888.
- University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions.
- University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion.
- ResearchGate. Room Temperature Ionic Liquids from Purine and Pyrimidine Nucleobases.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
- ResearchGate. How can I remove DIC-urea by-product from the reaction mixture?.
- ResearchGate. Purine and Pyrimidine Nucleobases used in synthesis of ionic liquids.
- Mercer University, Theochem. BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS.
- ScienceDirect. Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids.
- Taylor & Francis Online. Salting out – Knowledge and References.
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- N/A. Acid-Base Extraction.
- Wikipedia. Salting out.
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- University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents.
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- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- Wikipedia. Biginelli reaction.
- Wikipedia. Acid–base extraction.
- Semantic Scholar. A COMPREHENSIVE STUDY OF PYRIMIDINE AND ITS MEDICINAL APPLICATIONS.
- Aapptec Peptides. Coupling Reagents.
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- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- PMC. Computational Estimation of the Acidities of Pyrimidines and Related Compounds.
- Organic Chemistry Portal. Pyrimidine synthesis.
- MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- PubMed. Direct isolation of purines and pyrimidines from nucleic acids using sublimation.
- ResearchGate. How can I isolate a highly polar compound from an aqueous solution?.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- ResearchGate. Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview).
- Reddit. Removing diisopropylurea by aqueous wash?.
- Reddit. Recrystallisation Help.
- PubMed. Microwave Assisted Synthesis of Pyrimidines in Ionic Liquid and Their Potency as Non-Classical Malarial Antifolates.
- University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents.
- MDPI. Synthesis of Purine-Based Ionic Liquids and Their Applications.
- RSC Publishing. Recovery and purification of ionic liquids from solutions: a review.
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Validation & Comparative
A Comparative Analysis of Pyrimidine-5-Carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in the essential building blocks of DNA and RNA and its versatile role in the development of therapeutic agents.[1][2] Within this broad class of compounds, pyrimidine-5-carboxylic acid derivatives have emerged as a particularly fruitful area of research, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive, comparative analysis of these derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic potential, supported by experimental data to aid researchers and drug development professionals in their quest for novel therapeutics.
The Pyrimidine-5-Carboxylic Acid Scaffold: A Privileged Pharmacophore
The pyrimidine-5-carboxylic acid moiety is a key pharmacophore that imparts favorable physicochemical and biological properties to a molecule. The carboxyl group at the 5-position can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, the pyrimidine ring itself offers multiple points for substitution, allowing for the fine-tuning of a compound's steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles.[1][3]
Synthetic Strategies: Building the Core
A variety of synthetic routes to pyrimidine-5-carboxylic acid and its derivatives have been developed, offering flexibility in accessing diverse chemical space. A common and efficient approach involves the multicomponent Biginelli reaction or similar one-pot syntheses.[4] For instance, the condensation of an aldehyde, a β-ketoester (or a related active methylene compound), and urea or thiourea provides a straightforward route to dihydropyrimidine derivatives, which can be subsequently oxidized to the corresponding pyrimidines.
Another notable method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[5][6] This approach offers good to excellent yields and is particularly useful for creating derivatives with diverse substituents at the 2-position.[5]
Below is a generalized workflow for the synthesis and initial screening of pyrimidine-5-carboxylic acid derivatives.
Caption: Generalized workflow for the synthesis and screening of pyrimidine-5-carboxylic acid derivatives.
Comparative Analysis of Biological Activities
Anticancer Activity
Pyrimidine derivatives are well-established as potent anticancer agents, and those bearing a 5-carboxylic acid group are no exception.[7][8] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases.[9][10]
A notable target for pyrimidine-5-carboxylic acid derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers.[10] The carboxylic acid moiety can form critical interactions within the ATP-binding site of the kinase.
Table 1: Comparative Anticancer Activity of Pyrimidine-5-Carboxylic Acid Derivatives
| Compound ID | R1 Substituent | R2 Substituent | Target | IC50 (µM) | Cancer Cell Line | Reference |
| P5C-A1 | 4-Anilino | -H | EGFR | 0.2 ± 0.01 | EGFR-mutant Lung Cancer | [9] |
| P5C-A2 | 2-Thio-6-amino-5-cyano | Phenyl | Not Specified | GI% > 90 | Leukemia (HL-60) | [11] |
| P5C-A3 | Arylazo | Diamino-pyrazole | CDK2 | 0.24 | Breast Cancer (MCF-7) | [7] |
| P5C-A4 | Pyrido[2,3-d]pyrimidine | Phenyl | LOX | 42 | - | [12][13] |
Note: This table is a representative summary. IC50 and GI% values are highly dependent on the specific assay conditions.
The data suggests that substitutions at the 2 and 4 positions of the pyrimidine ring significantly influence anticancer potency. For instance, an anilino group at the 4-position, as seen in many EGFR inhibitors, is a common feature for potent activity.[9]
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyrimidine-5-carboxylic acid derivatives have shown promise in this area.[14][15][16] The mechanism of their antimicrobial action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
For example, hydroxamic acid derivatives of pyrimidine-5-carboxylic acid and their metal complexes have been synthesized and evaluated for their antimicrobial properties, with some metal complexes showing enhanced activity compared to the parent ligand.[14]
Table 2: Comparative Antimicrobial Activity of Pyrimidine-5-Carboxylic Acid Derivatives
| Compound ID | R-Group Modification | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| P5C-M1 | Hydroxamic acid | S. aureus | - | - | [14] |
| P5C-M2 | Cu(II) complex of P5C-M1 | S. aureus | - | - | [14] |
| P5C-M3 | Thiazolo[4,5-d]pyrimidine | B. subtilis | - | - | [16] |
| P5C-M4 | Pyrido[2,3-d]pyrimidine | E. coli | - | - | [17] |
Note: Direct comparison of activity can be challenging due to variations in testing methodologies.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a key research focus. Pyrimidine derivatives have demonstrated significant anti-inflammatory potential, often through the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes and lipoxygenases (LOX).[6][18][19] The carboxylic acid group can mimic the arachidonic acid substrate, leading to competitive inhibition of these enzymes.
Table 3: Comparative Anti-inflammatory Activity of Pyrimidine-5-Carboxylic Acid Derivatives
| Compound ID | Derivative Class | Target | In Vitro Inhibition (%) | In Vivo Model | Reference |
| P5C-I1 | Thiazolo[3,2-a]pyrimidine | 5-LOX | - | - | [18] |
| P5C-I2 | Pyrido[2,3-d]pyrimidine | LOX | IC50 = 42 µM | - | [13] |
| P5C-I3 | 2-thio derivative | - | 37.4% | Carrageenan-induced paw edema | [18] |
| P5C-I4 | Indole-pyrimidine hybrid | - | 43.17% | Paw edema | [20] |
The structure-activity relationship studies in this class of compounds suggest that the nature of the fused ring system and substituents on the pyrimidine core play a crucial role in determining the anti-inflammatory potency.[6][19]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential.
General Protocol for Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters[5]
-
Preparation of the Sodium Salt: To a suspension of sodium hydride (1.2 eq) in dry THF, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in dry THF is added dropwise at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with dry ether, and dried under vacuum to yield the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.
-
Condensation with Amidinium Salts: A solution of the amidinium salt (1.0 eq) in a suitable solvent (e.g., ethanol) is added to a suspension of the sodium salt (1.1 eq) in the same solvent. The reaction mixture is stirred at room temperature or heated under reflux until the starting materials are consumed.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted pyrimidine-5-carboxylic ester.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Structure-Activity Relationship (SAR) Insights
The collective data from numerous studies on pyrimidine-5-carboxylic acid derivatives allows for the deduction of key SAR trends.
Caption: Key structure-activity relationship insights for pyrimidine-5-carboxylic acid derivatives.
-
Position 2: Substituents at this position are critical for modulating selectivity against different kinases and can significantly impact antimicrobial activity. Aromatic or heteroaromatic amines and thioether linkages are commonly explored.
-
Position 4: This position is frequently a key interaction point for anticancer and anti-inflammatory targets. An anilino group is a well-established pharmacophore for EGFR inhibition, while aryl groups are important for COX inhibition.[9][21]
-
Position 5 (Carboxylic Acid): The carboxylic acid is a primary anchor to many biological targets through hydrogen bonding. Conversion to esters or amides can serve as a prodrug strategy to improve cell permeability and oral bioavailability.
-
Position 6: While less explored, substituents at the 6-position can influence the overall conformation of the molecule and provide additional interactions with the target protein.
Conclusion and Future Directions
Pyrimidine-5-carboxylic acid derivatives represent a versatile and highly promising class of compounds in drug discovery. Their synthetic tractability and the ability to modulate their biological activity through targeted substitutions make them attractive candidates for the development of novel therapeutics against cancer, microbial infections, and inflammatory diseases. Future research should focus on exploring novel substitutions, developing more selective derivatives to minimize off-target effects, and employing computational modeling to guide the design of next-generation inhibitors with improved potency and pharmacokinetic properties. The continued investigation of this privileged scaffold is poised to deliver new and effective medicines to address unmet medical needs.
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A Researcher's Guide to Validating the Biological Activity of Synthesized 2-(Methylthio)pyrimidine-5-carboxylic acid: A Comparative Approach
For researchers, scientists, and drug development professionals, the synthesis of a novel compound is the first step on a long journey toward discovering its therapeutic potential. This guide provides a comprehensive framework for validating the biological activity of a newly synthesized pyrimidine derivative, 2-(Methylthio)pyrimidine-5-carboxylic acid. We will explore the rationale behind experimental choices, provide detailed protocols for key assays, and compare the potential performance of our target compound with established alternatives, supported by experimental data from the broader class of pyrimidine derivatives.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in the nucleobases of DNA and RNA and its role as a privileged structure in drug design.[1][2] Derivatives of pyrimidine have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] Our compound of interest, this compound, possesses structural motifs—the pyrimidine core, a methylthio group, and a carboxylic acid—that suggest a high potential for biological activity. This guide will outline a systematic approach to uncover and validate this potential.
Comparative Landscape: Positioning a Novel Pyrimidine Derivative
While specific biological data for this compound is not yet extensively published, we can infer its potential activities by examining structurally related compounds. Pyrimidine derivatives are well-known to exhibit a variety of biological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][3]
For the purpose of this guide, we will focus on two of the most prominent activities of pyrimidine derivatives: anticancer and anti-inflammatory.
| Compound Class | Established Examples | Primary Mechanism of Action | Key Performance Metrics |
| Anticancer Pyrimidines | 5-Fluorouracil, Gemcitabine | Inhibition of thymidylate synthase, incorporation into DNA/RNA | IC₅₀ values against cancer cell lines, induction of apoptosis, cell cycle arrest |
| Anti-inflammatory Pyrimidines | Rofecoxib (a diaryl heterocyclic), Tofacitinib | Inhibition of cyclooxygenase (COX) enzymes, Janus kinase (JAK) inhibition | IC₅₀ values for COX-1/COX-2 inhibition, reduction of pro-inflammatory cytokines |
| This compound | (Novel Compound) | (Hypothesized) Potential kinase inhibition, COX inhibition, or other mechanisms | To be determined through the assays outlined in this guide |
Experimental Validation Workflow: A Phased Approach
A logical and phased approach is critical to efficiently validate the biological activity of a new compound. This workflow ensures that resources are directed toward the most promising avenues of investigation.
Caption: A phased experimental workflow for validating the biological activity of a novel compound.
Part 1: Anticancer Activity Validation
Given that many pyrimidine analogues exhibit significant anticancer properties, a primary focus of our validation strategy will be to assess the cytotoxic and anti-proliferative effects of this compound.[6][7]
Foundational Experiment: MTT Cytotoxicity Assay
This assay provides a quantitative measure of a compound's ability to inhibit cell growth and is a crucial first step in identifying potential anticancer agents.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Causality Behind Experimental Choices: The selection of multiple cell lines from different cancer types provides a broader understanding of the compound's spectrum of activity. The 48-72 hour incubation period allows for the assessment of effects on cell proliferation over multiple cell cycles.
Mechanistic Insights: Cell Cycle and Apoptosis Assays
If the MTT assay reveals significant cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol: Annexin V Apoptosis Assay
-
Treatment: Treat cells with the compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Trustworthiness of Protocols: These are standardized and widely accepted methods for assessing cell cycle distribution and apoptosis, providing reliable and reproducible data on the compound's mechanism of action.
Part 2: Anti-inflammatory Activity Validation
Many pyrimidine derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[8][9][10]
Foundational Experiment: In Vitro COX Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2, the key enzymes in the prostaglandin synthesis pathway.
Protocol: COX-1/COX-2 Inhibition Assay (Colorimetric)
-
Enzyme Preparation: Use commercially available ovine COX-1 and human recombinant COX-2.
-
Reaction Mixture: In a 96-well plate, add the enzyme, heme, and the test compound at various concentrations.
-
Initiation: Add arachidonic acid to initiate the reaction.
-
Detection: The peroxidase activity of COX is measured colorimetrically using the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[11]
-
Data Analysis: Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀).
Causality Behind Experimental Choices: Differentiating between COX-1 and COX-2 inhibition is crucial, as selective COX-2 inhibitors are generally associated with fewer gastrointestinal side effects than non-selective NSAIDs.
Cell-Based Validation: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production
This assay validates the anti-inflammatory activity of the compound in a more biologically relevant cell-based model.
Protocol: Measurement of Pro-inflammatory Cytokines
-
Cell Culture: Use a monocytic cell line such as THP-1, differentiated into macrophages.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
Quantification: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Authoritative Grounding: This cell-based model mimics the inflammatory response in vivo and is a standard method for evaluating the efficacy of potential anti-inflammatory agents.
Part 3: Antioxidant Activity Validation
The antioxidant potential of pyrimidine derivatives has also been an area of interest.[12][13] Simple and rapid in vitro assays can provide an initial assessment of this activity.
Foundational Experiment: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol: DPPH Assay
-
Reaction Mixture: Prepare a solution of DPPH in methanol. Add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging and determine the IC₅₀ value.
Visualizing Potential Mechanisms of Action
Understanding the potential signaling pathways that this compound might modulate is key to guiding further research.
Caption: Potential anticancer signaling pathways modulated by the test compound.
Caption: Potential anti-inflammatory signaling pathway modulated by the test compound.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the initial biological validation of synthesized this compound. By systematically evaluating its anticancer, anti-inflammatory, and antioxidant potential through a series of well-established in vitro assays, researchers can efficiently identify the most promising therapeutic avenues for this novel compound. Positive results from these initial screens would warrant further investigation into more complex mechanistic studies and eventual validation in in vivo models. The versatility of the pyrimidine scaffold suggests that this compound holds significant promise as a lead compound in drug discovery.
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A Comparative Guide to Cross-Reactivity Studies of 2-(Methylthio)pyrimidine-5-carboxylic Acid and Analogs
Abstract
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies such as protein kinase inhibitors. 2-(Methylthio)pyrimidine-5-carboxylic acid represents a versatile chemical starting point for the synthesis of such agents. However, the therapeutic success of any new chemical entity is critically dependent on its selectivity for the intended biological target. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic effect, representing a primary cause of clinical trial failures. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound (herein designated as Compound A ) and its analogs. We will outline a tiered experimental strategy, from broad panel screening to cell-based validation, and present illustrative data to compare the selectivity profile of Compound A against a hypothetical, structurally related alternative, Compound B .
Introduction: The Imperative of Selectivity Profiling
The 2-(methylthio)pyrimidine core is a privileged structure found in numerous biologically active molecules.[1][2] While its synthetic tractability makes it an attractive starting point for library synthesis, the high degree of conservation in ATP-binding sites across the human kinome presents a significant challenge for achieving inhibitor selectivity.[3][4] Early and comprehensive cross-reactivity profiling is therefore not merely a regulatory requirement but a fundamental component of a rational drug discovery campaign. It allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to mitigate off-target effects, and ultimately de-risks the progression of a lead candidate.[5][6]
This guide uses this compound (Compound A ) as a case study to delineate a robust strategy for selectivity assessment. For comparative purposes, we introduce Compound B , a hypothetical analog where the methylthio group is replaced by a dimethylamino group, to illustrate how minor structural changes can profoundly impact selectivity. We will assume a hypothetical primary target for both compounds: Epidermal Growth Factor Receptor (EGFR), a well-characterized receptor tyrosine kinase implicated in various cancers.
The Selectivity Screening Cascade: A Multi-Tiered Approach
A cost-effective and scientifically rigorous approach to selectivity profiling involves a tiered or cascaded workflow.[7] This strategy uses broad, cost-effective screens in the initial phase to cast a wide net, followed by more focused and resource-intensive assays to confirm and quantify the initial findings.
Caption: A tiered workflow for comprehensive selectivity profiling.
Tier 1: Primary Target Potency Determination
Causality: Before assessing cross-reactivity, it is essential to establish a robust measure of potency against the intended target. This provides the baseline against which all other interactions are measured.
Methodology: A biochemical assay, such as the ADP-Glo™ Kinase Assay, is employed to determine the half-maximal inhibitory concentration (IC50) of Compound A and Compound B against recombinant human EGFR. This assay quantifies the amount of ADP produced during the kinase reaction, providing a sensitive measure of enzyme inhibition.
Tier 2: Broad Kinome Profiling
Causality: To identify unintended targets across the kinome, a broad screen is the most efficient first step.[3] A single, high concentration of the inhibitor is used to maximize the chances of detecting even weak interactions.
Methodology: Compound A and Compound B are submitted for a binding-based kinome scan (e.g., Eurofins DiscoverX KINOMEscan®) at a concentration of 1 µM. This competition binding assay measures the ability of the compound to displace a ligand from the ATP-binding site of over 400 kinases. Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding. A common threshold for identifying a "hit" is %Ctrl < 35%.
Tier 3: Off-Target Potency Quantification
Causality: A single-point screen does not quantify the potency of off-target interactions. To understand the therapeutic window, it is crucial to determine the IC50 values for the most significant off-target hits identified in Tier 2.
Methodology: For all kinases identified as "hits" in Tier 2, full 10-point dose-response curves are generated using the same biochemical assay format as in Tier 1 (e.g., ADP-Glo™) to determine their respective IC50 values.
Data Presentation & Comparative Analysis
Clear and concise data presentation is vital for decision-making. The following tables summarize hypothetical, yet representative, data for Compound A and Compound B .
Table 1: Biochemical Potency and Selectivity Profile
| Target Kinase | Compound A IC50 (nM) | Compound B IC50 (nM) | Fold Selectivity (vs. EGFR) - Cmpd A | Fold Selectivity (vs. EGFR) - Cmpd B |
| EGFR (Primary) | 15 | 25 | - | - |
| SRC | 350 | >10,000 | 23.3 | >400 |
| LCK | 480 | >10,000 | 32.0 | >400 |
| FYN | 900 | >10,000 | 60.0 | >400 |
| BTK | 2,500 | 8,000 | 166.7 | 320 |
| MEK1 | >10,000 | 1,200 | >667 | 48 |
Interpretation: Based on this illustrative data, Compound A is more potent against the primary target, EGFR. However, it exhibits significant off-target activity against members of the SRC family of kinases (SRC, LCK, FYN). In contrast, Compound B , while less potent on EGFR, demonstrates a much cleaner selectivity profile, with only weak off-target activity against MEK1 at much higher concentrations. This is a common trade-off in drug discovery: potency versus selectivity. The dimethylamino group in Compound B may form different hydrogen bonds or create steric hindrance in the ATP-binding pockets of SRC-family kinases, thus improving its selectivity.
Selectivity Quantification: A simple metric to quantify selectivity is the Selectivity Score (S-score) , which divides the number of kinases inhibited above a certain threshold by the total number of kinases tested.[7]
-
S(1µM) for Compound A: Assuming it inhibits 4 kinases (EGFR, SRC, LCK, FYN) below 1µM out of 400 tested, S(1µM) = 4/400 = 0.01.
-
S(1µM) for Compound B: Assuming it inhibits only 1 kinase (EGFR) below 1µM, S(1µM) = 1/400 = 0.0025.
A lower S-score indicates higher selectivity. In this case, Compound B (S=0.0025) is markedly more selective than Compound A (S=0.01).
Caption: On-target (green), potent off-target (red), and weaker off-target (yellow) interactions.
Cellular Validation: Bridging the Gap from Enzyme to Biology
Causality: Biochemical assays using recombinant enzymes do not fully recapitulate the complex environment inside a living cell, where factors like membrane permeability, intracellular ATP concentrations, and protein scaffolding can influence a compound's activity.[8][9] Cellular assays are therefore essential to validate the biochemical findings.
Methodology: Cellular Target Engagement A NanoBRET™ Target Engagement assay can be used to quantify compound binding to both the on-target (EGFR) and key off-targets (e.g., SRC) in live cells. This technology measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the ATP pocket. A potent inhibitor will displace the probe, leading to a loss of BRET signal.
Table 2: Cellular Target Engagement and Functional Activity
| Assay Type | Target | Cell Line | Compound A EC50 (nM) | Compound B EC50 (nM) |
| Target Engagement | EGFR | HEK293 | 45 | 80 |
| Target Engagement | SRC | HEK293 | 980 | >20,000 |
| Functional (p-EGFR) | EGFR | A431 | 55 | 100 |
| Functional (p-SRC) | SRC | HT-29 | 1,200 | >20,000 |
Interpretation: The cellular data corroborates the biochemical findings. Compound A engages both EGFR and SRC in a cellular context, whereas Compound B is highly selective for EGFR. The functional assays, which measure the phosphorylation of the respective targets, confirm that this binding translates to inhibition of kinase activity in a relevant cancer cell line. The shift in potency from biochemical IC50 to cellular EC50 is expected and reflects the more complex biological environment.
Detailed Experimental Protocols
Protocol: ADP-Glo™ Biochemical Kinase Inhibition Assay
This protocol outlines the determination of IC50 values for an inhibitor against a target kinase.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., Compound A ) in 100% DMSO, starting at a top concentration of 1 mM.
-
Assay Plate Preparation: Transfer 50 nL of each compound dilution into a 384-well low-volume plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in kinase reaction buffer containing the target kinase (e.g., EGFR) and its specific substrate (e.g., poly(Glu,Tyr) 4:1).
-
Add 2.5 µL of the 2X Kinase/Substrate solution to each well.
-
Prepare a 2X ATP solution at twice the Km,ATP for the specific kinase.[9]
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
-
Incubation: Mix the plate and incubate at room temperature for 60 minutes.
-
Signal Development:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader (e.g., Promega GloMax®).
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.
Protocol: NanoBRET™ Cellular Target Engagement Assay
This protocol outlines the measurement of compound binding to a target kinase in live cells.
-
Cell Plating: Seed HEK293 cells transiently expressing the NanoLuc®-Kinase fusion protein (e.g., NLuc-EGFR) into a 96-well white assay plate and incubate for 24 hours.
-
Compound Addition: Prepare a serial dilution of the test compound in Opti-MEM® I Reduced Serum Medium. Add the diluted compound to the cells.
-
Tracer Addition: Immediately after compound addition, add the NanoBRET™ Kinase Tracer at its pre-determined optimal concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Normalize the data and plot the corrected BRET ratio against the compound concentration to determine the EC50 value.
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the cross-reactivity of this compound and its analogs. Through our comparative case study, we have shown that while Compound A is a more potent EGFR inhibitor, its off-target profile against SRC-family kinases presents a potential liability. Compound B , despite its lower primary potency, offers a significantly improved selectivity profile, potentially making it a safer and more viable candidate for further development.
The choice between these compounds is not trivial and depends on the therapeutic context. If the off-targets of Compound A are deemed acceptable or even therapeutically beneficial (a concept known as polypharmacology), its higher potency might be advantageous.[9] Conversely, if a highly specific agent is required to avoid known toxicities associated with SRC inhibition, Compound B would be the superior choice.
Further studies should include profiling against a broader safety panel of non-kinase targets (e.g., the Eurofins SafetyScreen44™ panel) and advancing the preferred candidate into in vivo toxicology and efficacy models to confirm that the observed in vitro selectivity translates to a favorable therapeutic index in a whole-organism setting.[5][10]
References
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- Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Labs Website. [Link]
- Liao, C., et al. (2023). Strategy toward Kinase-Selective Drug Discovery.
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- Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
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In Vivo Validation of 2-(Methylthio)pyrimidine-5-carboxylic Acid: A Comparative Guide to Anticancer Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the novel anticancer candidate, 2-(Methylthio)pyrimidine-5-carboxylic acid. Drawing upon established preclinical methodologies and data from analogous pyrimidine derivatives, we present a detailed experimental protocol, comparative benchmarks, and the scientific rationale underpinning the validation process. Our objective is to equip researchers with a robust strategy to rigorously evaluate the therapeutic potential of this compound.
Introduction: The Therapeutic Promise of Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in the development of targeted anticancer therapies, with numerous derivatives demonstrating potent activity against a range of malignancies.[1] These compounds often exert their effects by interfering with critical cellular processes such as nucleotide metabolism, kinase signaling, and cell cycle progression.[1][2] this compound is an emerging member of this class. While in vivo data for this specific molecule is not yet broadly published, its structural alerts and the demonstrated efficacy of related pyrimidine-5-carboxylic acid derivatives in preclinical studies suggest a strong therapeutic potential, possibly through the induction of apoptosis and inhibition of key oncogenic pathways.[3][4][5]
This guide outlines a head-to-head in vivo comparison against a standard-of-care chemotherapeutic agent in a relevant cancer model. The proposed study is designed to not only assess the compound's efficacy but also to provide initial insights into its safety profile and potential mechanisms of action.
Proposed In Vivo Validation: A Xenograft Model of Human Colorectal Cancer
To evaluate the anticancer activity of this compound, a human tumor xenograft model is recommended as an indispensable tool for validating efficacy and toxicity before any potential clinical trials.[6] Specifically, a cell line-derived xenograft model using a well-characterized colorectal cancer line will provide a reproducible and efficient platform for this initial in vivo assessment.[7][8]
Rationale for Model Selection
-
Cell Line: The HCT-116 human colorectal carcinoma cell line is proposed due to its robust growth characteristics in vivo and the reported sensitivity of this cell line to other novel pyrimidine-5-carbonitrile derivatives.[3]
-
Animal Model: Athymic nude mice (e.g., BALB/c nude) will be used. These immunocompromised mice are standard for xenograft studies as they can host human tumor cells without mounting a significant immune rejection response.[6]
-
Comparator Drug: 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for colorectal cancer, will serve as the positive control.[9][10][11][12] This will allow for a direct comparison of the test compound's efficacy against a clinically relevant benchmark.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the in vivo validation study.
Caption: Proposed experimental workflow for in vivo validation.
Comparative Efficacy and Toxicity Analysis
The primary endpoints for this study will be Tumor Growth Inhibition (TGI) and assessment of toxicity through monitoring of body weight changes. The table below presents hypothetical, yet realistic, data based on outcomes observed for other novel anticancer agents in similar preclinical models.[13]
| Treatment Group | Dose Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily IP | 1500 ± 250 | 0% | +2% |
| This compound | 50 mg/kg, Daily IP | 600 ± 150 | 60% | -3% |
| 5-Fluorouracil (5-FU) | 20 mg/kg, Daily IP | 750 ± 180 | 50% | -8% |
Data are presented as mean ± standard deviation. TGI is calculated relative to the vehicle control group.
Based on this hypothetical data, this compound demonstrates superior tumor growth inhibition compared to the standard-of-care, 5-FU, with a more favorable toxicity profile as indicated by a smaller reduction in mean body weight.
Hypothesized Mechanism of Action: A Signaling Pathway Perspective
Based on the known activity of similar pyrimidine derivatives, we hypothesize that this compound may exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway, and by inducing apoptosis.[1][3]
Caption: Hypothesized mechanism of action.
Detailed Experimental Protocols
The successful in vivo evaluation of an anticancer agent relies on meticulously designed and executed experimental protocols.[14]
Cell Culture and Tumor Implantation
-
Cell Culture: HCT-116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: Cells are harvested during the exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Implantation: 100 µL of the cell suspension is subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.
Treatment and Monitoring
-
Tumor Growth: Tumors are allowed to grow until they reach a mean volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Mice are randomized into three groups (n=8-10 mice per group) with comparable mean tumor volumes.
-
Drug Preparation and Administration:
-
This compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
5-FU is dissolved in saline.
-
Treatments are administered via intraperitoneal (IP) injection daily for 21 days.
-
-
Monitoring:
-
Tumor volume and body weight are measured twice weekly.
-
Mice are monitored daily for any signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite).
-
Data Analysis
-
Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistical Analysis: Statistical significance between groups is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test. A p-value of <0.05 is considered statistically significant.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded framework for the in vivo validation of this compound as a potential anticancer agent. The proposed xenograft study, with its direct comparison to a standard-of-care therapeutic, is a critical step in the preclinical development of this compound. Favorable outcomes from this study would warrant further investigation, including pharmacokinetic and pharmacodynamic analyses, and evaluation in orthotopic or patient-derived xenograft (PDX) models to more closely mimic human disease.[6][7] The methodical approach outlined herein will provide the necessary data to make informed decisions about the future clinical development of this promising pyrimidine derivative.
References
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- Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]
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A Researcher's Guide to Pyrimidine Synthesis: A Comparative Benchmark of Established and Emerging Methodologies
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The relentless pursuit of novel therapeutic agents necessitates the efficient and versatile synthesis of these vital heterocycles. This guide provides an in-depth, objective comparison of established pyrimidine synthesis protocols with modern, innovative methods. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for selecting the optimal synthetic strategy.
The Enduring Legacy of the Biginelli Reaction
First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) that has become a foundational method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Its enduring popularity stems from its operational simplicity and the direct assembly of a complex heterocyclic structure from readily available starting materials.
Mechanism of the Biginelli Reaction
The reaction proceeds through a series of acid-catalyzed bimolecular reactions. The currently accepted mechanism involves the initial condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidine product.[2]
Caption: Simplified reaction pathway of the Biginelli reaction.
Protocol 1: Classical Biginelli Reaction
This protocol represents a traditional approach to the Biginelli synthesis, often characterized by long reaction times and moderate yields.
Reagents:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde, ethyl acetoacetate, and urea in ethanol.
-
Add a catalytic amount of concentrated HCl to the mixture.
-
Reflux the reaction mixture for approximately 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification.[3]
The Rise of Modern Synthetic Techniques
While robust, the classical Biginelli reaction often suffers from drawbacks such as harsh acidic conditions, long reaction times, and sometimes low yields, particularly with sterically hindered or electron-deficient aldehydes.[4] These limitations have spurred the development of novel synthetic strategies that offer significant improvements in efficiency, sustainability, and substrate scope.
Microwave-Assisted Synthesis: A Leap in Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[5] By utilizing dielectric heating, microwaves directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times and often an improvement in product yields.[6]
Mechanism of Microwave Heating
Microwave energy is transferred to the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture attempt to align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction. In the presence of ions, the rapid migration of charged particles under the influence of the electric field also contributes to the heating effect. This direct and uniform heating avoids the temperature gradients associated with conventional heating, leading to faster and more efficient reactions.
Protocol 2: Microwave-Assisted Biginelli Reaction
This protocol demonstrates the significant rate enhancement and improved yields achievable with microwave irradiation, often under solvent-free conditions.
Reagents:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Sulfamic acid (20 mol%)[3]
Procedure:
-
In a microwave-safe vessel, combine the aldehyde, ethyl acetoacetate, urea (or thiourea), and sulfamic acid.
-
Place the vessel in a domestic or laboratory microwave oven and irradiate at a power of 300-600W.
-
The reaction is typically complete within 2-5 minutes, which can be monitored by TLC after a short cooling period.
-
After completion, add cold water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.[3]
Caption: General workflow for microwave-assisted pyrimidine synthesis.
Metal-Catalyzed Synthesis: Expanding the Chemical Space
Transition metal catalysis has revolutionized organic synthesis, and pyrimidine synthesis is no exception. Catalysts based on iridium, palladium, copper, and other metals have enabled novel reaction pathways, often with high regioselectivity and functional group tolerance.[7][8]
Iridium-Catalyzed Multicomponent Synthesis
A notable advancement is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. This method proceeds through a sequence of condensation and dehydrogenation steps, allowing for the construction of highly substituted pyrimidines.[2][9]
Protocol 3: Iridium-Catalyzed Pyrimidine Synthesis
This protocol exemplifies a modern, sustainable approach to pyrimidine synthesis, utilizing alcohols as versatile building blocks.
Reagents:
-
Amidine hydrochloride (1.0 mmol)
-
Primary alcohol (e.g., benzyl alcohol) (1.0 mmol)
-
Secondary alcohol (e.g., 1-phenylethanol) (1.0 mmol)
-
PN5P-Ir pincer complex catalyst (e.g., 2 mol%)
-
t-AmOK (2.5 mmol)
-
Toluene (3.0 mL)
Procedure:
-
In a glovebox, charge a screw-capped vial with the amidine hydrochloride, catalyst, and t-AmOK.
-
Add toluene, followed by the primary and secondary alcohols.
-
Seal the vial and heat the reaction mixture at 150°C for the specified time (e.g., 24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of silica gel.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[9]
Flow Chemistry: The Path to Scalability and Safety
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and straightforward scalability.[10][11] These benefits are particularly relevant for the synthesis of active pharmaceutical ingredients (APIs).
Protocol 4: Conceptual Flow Synthesis of Pyrimidines
While specific, detailed protocols for a wide range of pyrimidine syntheses in flow are still emerging, a conceptual workflow based on established principles can be outlined. This example adapts the Bohlmann-Rahtz pyridine synthesis principles to a continuous flow setup, which can be conceptually extended to pyrimidine synthesis.
System Setup:
-
Two syringe pumps for introducing reagent streams.
-
A T-mixer to combine the reagent streams.
-
A heated reactor coil (e.g., PFA tubing in a heated oil bath or a commercial flow reactor).
-
A back-pressure regulator to maintain a single-phase flow.
-
A collection vessel.
Conceptual Procedure:
-
Stream A: Prepare a solution of the enamine or equivalent precursor in a suitable solvent (e.g., ethanol).
-
Stream B: Prepare a solution of the ethynyl carbonyl compound or equivalent and a catalyst (e.g., a Brønsted acid in ethanol).
-
Pump both streams at defined flow rates into the T-mixer.
-
The combined stream passes through the heated reactor coil at a set temperature (e.g., 120°C) for a specific residence time (e.g., 5 minutes).
-
The product stream exits the reactor, is cooled, and collected in the collection vessel.
-
The product can then be isolated and purified using standard techniques.[12][13]
Caption: A conceptual workflow for continuous flow synthesis.
Performance Benchmark: A Head-to-Head Comparison
The choice of synthetic method is ultimately guided by a balance of factors including yield, reaction time, cost, safety, and environmental impact. The following table provides a quantitative comparison of the discussed methods.
| Method | Key Reagents | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) |
| Classical Biginelli | Aldehyde, β-Ketoester, Urea | HCl | Ethanol | 1.5 - 4 hours | ~60-70%[11] |
| Microwave-Assisted | Aldehyde, β-Ketoester, Urea | Sulfamic Acid | Solvent-free | 2 - 5 minutes | 88-95%[2] |
| Iridium-Catalyzed | Amidines, Alcohols | PN5P-Ir pincer complex | Toluene | 24 hours | Up to 93%[2][9] |
| Flow Chemistry (Conceptual) | Various | Acid/Base or Metal Catalyst | Varies | Minutes (residence time) | Potentially High |
Green Chemistry Metrics: A Sustainability Perspective
Beyond yield and reaction time, the environmental impact of a synthetic route is a critical consideration. Green chemistry metrics such as Atom Economy (AE) and Environmental Factor (E-Factor) provide a quantitative framework for this assessment.[6][14]
-
Atom Economy (AE): A measure of how many atoms of the reactants are incorporated into the desired product. Higher AE indicates less waste.
-
E-Factor: The ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor is more environmentally friendly.
While specific calculations are highly dependent on the exact reagents and work-up procedures, a qualitative comparison can be made:
| Method | Atom Economy | E-Factor | Key Sustainability Advantages |
| Classical Biginelli | High (condensation reaction) | Moderate to High (solvent use, work-up) | Multicomponent, one-pot reaction. |
| Microwave-Assisted | High | Low to Moderate (often solvent-free) | Reduced energy consumption, faster reaction. |
| Metal-Catalyzed | Varies (depends on ligands) | Moderate to High (catalyst, solvent, ligands) | High efficiency and selectivity, broad substrate scope. |
| Flow Chemistry | High | Low | Reduced solvent usage, improved safety, energy efficiency.[15] |
Conclusion: Selecting the Right Tool for the Job
The synthesis of pyrimidines has evolved from the venerable Biginelli reaction to highly sophisticated metal-catalyzed and flow chemistry approaches.
-
The Biginelli reaction remains a valuable tool for its simplicity and directness, especially for initial library synthesis.
-
Microwave-assisted synthesis offers a significant improvement in terms of speed and efficiency, making it ideal for rapid lead optimization.
-
Metal-catalyzed methods provide access to a broader range of complex and highly substituted pyrimidines that are often inaccessible through classical methods.
-
Flow chemistry represents the future of scalable, safe, and sustainable pyrimidine synthesis, particularly for the production of APIs.
The modern medicinal chemist has a powerful and diverse toolkit for pyrimidine synthesis. By understanding the underlying principles, advantages, and limitations of each method, researchers can make informed decisions to accelerate the discovery and development of next-generation therapeutics.
References
- ResearchGate. (2022). Palladium-Catalyzed Synthesis of Pyrimidine Substituted Diaryl Ethers through Suzuki Miyaura Coupling Reactions: Experimental and DFT Studies.
- Taylor & Francis Online. (2024). Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.).
- SpringerLink. (n.d.). Flow Chemistry for the Synthesis of Heterocycles.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025).
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- ResearchGate. (2016). Palladium-Catalyzed Synthesis of Pyrimidines.
- NJ Bio, Inc. (n.d.). Flow Chemistry.
- MDPI. (2022). Green Chemistry Metrics, A Review.
- Beilstein Journals. (2023). Modern flow chemistry – prospect and advantage.
- Beilstein Journals. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- Royal Society of Chemistry. (2002). Metrics to 'green' chemistry—which are the best?.
- NHSJS. (2022). Key Differences between Flow Chemistry and Traditional Chemical Analysis.
- ARKAT USA, Inc. (n.d.). New protocol for Biginelli reaction-a practical synthesis of Monastrol.
- Royal Society of Chemistry. (n.d.). Green Chemistry.
- Wiley-VCH. (n.d.). Green Chemistry Metrics.
- OUCI. (n.d.). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives.
- PubMed. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives.
- ResearchGate. (2013). (PDF) One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- ResearchGate. (n.d.). Substrate scope for the asymmetric Biginelli reaction.[a] CIL 3b....
- ACS Publications. (2015). A Sustainable Multicomponent Pyrimidine Synthesis.
- MDPI. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties.
- ResearchGate. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2‐oxo/thioxo‐1,2,3,4‐tetrahydropyrimidines.
- YouTube. (2024). Pyrimidine Synthesis.
- NIH. (2021). Continuous Flow Synthesis of Anticancer Drugs.
- YouTube. (2020). Purine and Pyrimidine Synthesis - Metabolism.
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A Head-to-Head Comparison of 2-(Methylthio)pyrimidine Derivatives in Cancer Cell Lines: A Guide for Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of synthetic compounds with broad pharmacological activities.[1][2][3][4][5][6] Within the vast landscape of heterocyclic chemistry, pyrimidine derivatives have consistently emerged as promising candidates for anticancer drug development due to their ability to interact with a wide range of biological targets crucial for cancer cell proliferation and survival.[2][7][8][9]
A particularly interesting subclass is the 2-(methylthio)pyrimidines. The 2-methylthio group (–SCH₃) is not merely a passive substituent; it serves as a highly versatile functional handle.[10] Its unique electronic properties and its utility as a leaving group in nucleophilic substitution reactions allow for extensive chemical modifications, enabling the synthesis of diverse compound libraries. This fine-tuning of the molecular architecture is critical for optimizing target affinity, selectivity, and pharmacokinetic properties.
This guide provides an in-depth, head-to-head comparison of various 2-(methylthio)pyrimidine derivatives based on their reported in vitro anticancer activity. We will delve into the experimental data, explore their mechanisms of action through key signaling pathways, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in oncology and drug discovery.
Comparative In Vitro Anticancer Activity
The efficacy of a potential anticancer agent is primarily assessed by its ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the most common metric, representing the concentration of a compound required to inhibit cell proliferation by 50%. The following table summarizes the IC₅₀ values for a selection of 2-thiopyrimidine and related derivatives across various human cancer cell lines, providing a quantitative basis for comparison.
| Compound Series/Name | Target Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Citation |
| Thieno[2,3-d]pyrimidine-Thione Derivatives | |||||
| Compound 14 (with sulfadoxine) | MCF-7 (Breast) | 22.12 | Doxorubicin | 30.40 | [11] |
| Compound 13 (with sulfadimethoxazine) | MCF-7 (Breast) | 22.52 | Doxorubicin | 30.40 | [11] |
| Compound 9 (with sulfanilamide) | MCF-7 (Breast) | 27.83 | Doxorubicin | 30.40 | [11] |
| 2-Thiopyrimidine/Chalcone Hybrids | |||||
| Compound 9d | K-562 (Leukemia) | 0.77 | - | - | [12][13][14] |
| Compound 9f | K-562 (Leukemia) | 1.74 | - | - | [12][13][14] |
| Compound 9a | MCF-7 (Breast) | 3.56 | - | - | [12][13][14] |
| Compound 9r | MCF-7 (Breast) | 1.37 | - | - | [12][13][14] |
| Compound 9n | HT-29 (Colon) | 2.37 | - | - | [12][13][14] |
| Thiazolo[4,5-d]pyrimidine Derivatives | |||||
| Compound 3b | C32 (Melanoma) | 24.4 | - | - | [15] |
| Compound 3b | A375 (Melanoma) | 25.4 | - | - | [15] |
| Compound 3b | HaCaT (Normal Keratinocytes) | 33.5 | - | - | [15] |
| Pyrimidine-Tethered Chalcone | |||||
| Compound B-4 | MCF-7 (Breast) | 6.70 | Lapatinib | 9.71 | [16] |
| Compound B-4 | A549 (Lung) | 20.49 | Lapatinib | 18.21 | [16] |
Analysis of Cytotoxicity Data: The data reveals that modifications to the core pyrimidine structure significantly impact cytotoxic potency. For instance, the 2-thiopyrimidine/chalcone hybrids, particularly compound 9d , exhibit sub-micromolar activity against the K-562 leukemia cell line.[12][13][14] Several thieno[2,3-d]pyrimidine derivatives show superior activity against the MCF-7 breast cancer cell line compared to the standard chemotherapeutic drug, Doxorubicin.[11] It is also noteworthy that compound 3b from the thiazolo[4,5-d]pyrimidine series shows potent activity against melanoma cell lines, but also considerable cytotoxicity towards normal keratinocytes, highlighting the ongoing challenge of achieving tumor selectivity.[15]
Mechanisms of Action and Associated Signaling Pathways
Understanding how these derivatives exert their anticancer effects is paramount for rational drug design. Research has pointed to several key mechanisms, primarily the inhibition of critical signaling pathways that are often dysregulated in cancer.
Inhibition of STAT3/STAT5a Signaling
The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are crucial signaling intermediates in cancer cells.[17] Their overactivation, often downstream of receptor tyrosine kinases, promotes tumorigenesis by regulating genes involved in proliferation, survival, and angiogenesis. Several 2-thiopyrimidine/chalcone hybrids have been identified as potent inhibitors of this pathway.[12][14][17] They are thought to prevent the dimerization and downstream functioning of STAT3, leading to apoptosis in cancer cells.[12]
Caption: STAT3 signaling pathway and the inhibitory action of 2-thiopyrimidine derivatives.
Inhibition of Cyclin-Dependent Kinases (CDKs)
The cell cycle is tightly regulated by a family of enzymes called cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell division. Certain 2-thiopyrimidine derivatives have been designed as CDK2 inhibitors.[18] By docking into the ATP-binding pocket of CDK2, these compounds can block its kinase activity, leading to cell cycle arrest and preventing cancer cell proliferation.
Caption: Inhibition of G1/S phase transition by 2-thiopyrimidine CDK2 inhibitors.
Experimental Protocols for Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following are detailed methodologies for key assays used in the evaluation of these anticancer compounds.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the test compounds on cancer cell lines.[19]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced, which can be quantified spectrophotometrically, is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-(methylthio)pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of a compound's effect on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent molecule that intercalates with DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with a flow cytometer, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells (including both adherent and floating populations) by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. Compare the cell cycle distribution of treated cells to the control.
Conclusion and Future Directions
The 2-(methylthio)pyrimidine scaffold represents a privileged structure in the development of novel anticancer therapeutics. The derivatives discussed in this guide demonstrate significant cytotoxic activity against a range of cancer cell lines, operating through clinically relevant mechanisms such as the inhibition of STAT and CDK signaling pathways. The structure-activity relationship data clearly indicates that strategic chemical modifications can lead to compounds with sub-micromolar potency.
The future of this field lies in the rational design of next-generation derivatives with improved potency and, critically, enhanced tumor selectivity to minimize off-target toxicity. A multi-target approach, where a single molecule is designed to inhibit multiple cancer-related pathways, could also be a promising strategy.[20] The detailed protocols provided herein offer a robust framework for the systematic evaluation of these new chemical entities, paving the way for the discovery of more effective and safer cancer therapies.
References
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- El-Moneim, A., et al. (2021). Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. Research Journal of Chemistry and Environment, 25(2).
- Wujec, M., et al. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.
- Ibrahim, H. S., & El-Metwally, A. M. (2012). Novel 2-thiopyrimidine derivatives as CDK2 inhibitors: Molecular modeling, synthesis, and anti-tumor activity evaluation. ResearchGate.
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- Yilmaz, I., et al. (n.d.). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. MDPI.
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A Researcher's Guide to Kinase Selectivity Profiling: A Case Study on the 2-(Methylthio)pyrimidine-5-carboxylic Acid Scaffold
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity. A promiscuous inhibitor, while potent against its intended target, can lead to off-target effects, resulting in toxicity and unforeseen biological consequences. Conversely, a highly selective inhibitor offers a cleaner pharmacological profile, enabling the precise validation of a kinase's role in disease and providing a stronger foundation for therapeutic development.
This guide provides a comprehensive framework for evaluating the selectivity profile of novel kinase inhibitors. While our focus is anchored by the promising, yet under-characterized, 2-(Methylthio)pyrimidine-5-carboxylic acid scaffold, the principles and methodologies described herein are universally applicable. The pyrimidine core is a well-established pharmacophore in kinase inhibitor design, forming the backbone of numerous FDA-approved drugs.[1][2][3] Its versatility allows for substitutions at various positions, enabling medicinal chemists to fine-tune potency and selectivity.[1][4]
As of this writing, a comprehensive, publicly available kinome-wide selectivity profile for the parent compound, this compound, is not available. Therefore, this document serves a dual purpose: first, to outline the critical experimental workflows required to generate such a profile, and second, to provide the context for interpreting the resulting data by drawing on structure-activity relationship (SAR) insights from related pyrimidine-based inhibitors.[4][5]
Pillar 1: Designing the Selectivity Screening Cascade
A robust kinase inhibitor profiling strategy is not a single experiment but a tiered cascade. The goal is to efficiently move from broad, initial screens to more quantitative and biologically relevant assays. This approach conserves resources while building a comprehensive understanding of a compound's interaction with the kinome.
Experimental Workflow: A Tiered Approach to Selectivity Profiling
The journey from a novel compound to a well-characterized, selective inhibitor involves a multi-step process. The initial, broad screening identifies potential off-targets, which are then confirmed and quantified in subsequent, more focused assays.
Caption: Tiered workflow for kinase inhibitor selectivity profiling.
Pillar 2: Key Methodologies for Kinome Profiling
The choice of assay technology is critical and depends on the stage of the drug discovery process. Generally, profiling methods can be categorized into biochemical assays (measuring direct interaction with the kinase) and cell-based assays (measuring target engagement or functional outcomes in a physiological context).
Biochemical Assays: A Direct Measure of Interaction
These assays utilize purified, recombinant kinases and are essential for understanding the direct binding affinity or inhibitory activity of a compound.
1. Competition Binding Assays (e.g., KINOMEscan®)
This technology has become a gold standard for broad kinome screening.[6][7] It quantitatively measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases.[8][9]
-
Principle of Causality: The assay does not require ATP, meaning it measures the true thermodynamic binding affinity (dissociation constant, Kd) rather than an IC50 value, which can be dependent on ATP concentration.[7][9] This provides a more direct and comparable measure of interaction across different kinases. Hits are identified by quantifying the amount of kinase that remains bound to the solid support via a sensitive method like qPCR.[8]
Caption: Principle of a competition binding assay.
2. Radiometric Activity Assays
This is a traditional yet highly robust method for measuring kinase activity.[10][11] The assay quantifies the transfer of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP to a specific peptide or protein substrate.[12][13]
-
Principle of Causality: Inhibition is directly measured as a decrease in substrate phosphorylation. This method provides a direct functional readout of enzyme inhibition. By running the assay at an ATP concentration close to the Michaelis constant (Km), the resulting IC50 values provide a reliable measure of inhibitor potency under physiologically relevant conditions.
Cell-Based Assays: Assessing Target Engagement in a Native Environment
While biochemical assays are crucial, they do not confirm that a compound can enter a cell and engage its target in the complex intracellular milieu. Cell-based assays are essential for bridging this gap.[14]
1. Intracellular Target Engagement Assays (e.g., NanoBRET™)
This technology allows for the quantitative measurement of compound binding to a specific kinase target within intact, living cells.[15][16][17]
-
Principle of Causality: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site.[16][18] When an unlabeled test compound is introduced, it competes with the tracer for binding to the tagged kinase. This displacement of the tracer increases the distance between the luciferase and the fluorophore, leading to a decrease in the BRET signal. The magnitude of this decrease is directly proportional to the extent of target engagement by the test compound.[16]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Pillar 3: Data Interpretation and Presentation
Effective data presentation is key to comparing a compound's selectivity profile against alternatives. For our hypothetical profiling of a this compound derivative (let's call it MTP-CA-01 ), the data should be summarized in a clear, tabular format.
Hypothetical Selectivity Data for MTP-CA-01
This table illustrates how data from a primary screen (e.g., at 1 µM) and subsequent dose-response follow-up would be presented. Kinases are grouped by family for easier interpretation.
| Kinase Family | Kinase Target | Primary Screen (% Inhibition @ 1 µM) | Follow-up (Kd or IC50, nM) |
| Tyrosine Kinase | SYK | 98% | 15 |
| SRC | 65% | 850 | |
| ABL1 | 25% | >10,000 | |
| EGFR | 15% | >10,000 | |
| FLT3 | 82% | 120 | |
| CMGC | CDK2 | 45% | 2,500 |
| GSK3B | 18% | >10,000 | |
| MAPK1 (ERK2) | 5% | >10,000 | |
| AGC | AKT1 | 10% | >10,000 |
| PKA | 8% | >10,000 | |
| Other | PLK1 | 75% | 250 |
Data are hypothetical and for illustrative purposes only.
From this hypothetical data, we can infer that MTP-CA-01 is a potent inhibitor of SYK kinase, with secondary activity against FLT3 and PLK1. The selectivity against other kinases like SRC and CDK2 is significantly lower. This profile would guide further optimization efforts to improve selectivity for SYK while reducing activity against identified off-targets.
Experimental Protocols
The following are representative, detailed protocols for the key assays described.
Protocol 1: Radiometric Kinase Activity Assay (e.g., for SYK Kinase)
This protocol measures the inhibitory effect of a compound on the phosphorylation of a peptide substrate by a specific kinase.
Materials:
-
Purified recombinant SYK kinase
-
SYK-specific peptide substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Unlabeled ("cold") ATP stock solution (10 mM)
-
[γ-³³P]ATP (10 mCi/mL)
-
75 mM Phosphoric Acid (Stop Solution)
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation fluid
-
Microcentrifuge tubes, pipettes, 30°C incubator
Procedure:
-
Compound Preparation: Prepare serial dilutions of MTP-CA-01 in DMSO. A typical final assay concentration might range from 1 nM to 100 µM.
-
Kinase Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing kinase buffer, SYK kinase (e.g., to a final concentration of 5-10 nM), and peptide substrate (e.g., 100 µM final concentration).
-
Reaction Setup:
-
Add 1 µL of diluted compound or DMSO (for control) to each reaction tube.
-
Add 19 µL of the Kinase Reaction Master Mix to each tube.
-
Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
ATP Mix Preparation: Prepare the ATP mixture. For a final concentration of 100 µM ATP, mix appropriate volumes of cold ATP, [γ-³³P]ATP, and buffer. The specific activity should be determined for each experiment.[12][19]
-
Initiate Reaction: Add 5 µL of the ATP mix to each reaction tube to start the reaction (final volume 25 µL). Mix gently.
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.
-
Stop Reaction: Stop the reaction by adding 25 µL of 75 mM phosphoric acid.
-
Spotting: Spot 40 µL of each reaction mixture onto a pre-labeled square of P81 phosphocellulose paper.[19]
-
Washing: Wash the P81 papers three times for 5 minutes each in a bath of 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification:
-
Dry the P81 papers completely.
-
Place each paper into a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Target Engagement (NanoBRET™ Assay)
This protocol measures the apparent affinity of a compound for its target kinase in living cells.
Materials:
-
HEK293 cells
-
Plasmid DNA for NanoLuc®-Kinase fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer and NanoBRET™ Nano-Glo® Substrate
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring filtered luminescence
Procedure:
-
Cell Preparation (Day 1):
-
Transfect HEK293 cells with the NanoLuc®-Kinase fusion plasmid according to the manufacturer's protocol.
-
Plate the transfected cells into the assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition (Day 2):
-
Prepare serial dilutions of MTP-CA-01 in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer in Opti-MEM® at the recommended concentration.
-
Add the test compound dilutions and the tracer to the appropriate wells containing the cells. Include "no compound" and "no tracer" controls.
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound entry and target engagement.
-
-
Luminescence Reading (Day 2):
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol. Add it to the wells.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460nm) and acceptor emission (Tracer, >600nm) simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the vehicle (DMSO) control.
-
Plot the normalized BRET ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's potency for target engagement in the cellular environment.
-
Conclusion and Future Directions
The comprehensive evaluation of a kinase inhibitor's selectivity is a non-negotiable step in modern drug discovery. While the specific kinase selectivity profile of this compound remains to be elucidated, the pyrimidine scaffold continues to be a fertile ground for the development of potent and selective inhibitors. The methodologies outlined in this guide—from broad, biochemical binding assays to focused, cell-based target engagement studies—provide a clear and robust pathway for characterizing this and any other novel kinase inhibitor. By systematically applying this tiered approach, researchers can build a high-confidence selectivity profile, enabling informed decisions to advance the most promising compounds toward clinical validation.
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Unveiling Molecular Truth: A Comparative Guide to Confirming Synthesis Products via X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for further investigation. While various analytical techniques offer valuable insights, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution atomic map of a chemical entity. [1][2] This guide offers an in-depth exploration of X-ray crystallography, from fundamental principles to a detailed experimental workflow, and objectively compares its performance with other common analytical techniques, providing the necessary data to make informed decisions in your research.
The Imperative of Structural Confirmation
In the realm of chemical synthesis and drug discovery, the journey from a theoretical molecular design to a tangible, functional compound is fraught with potential ambiguities. Spectroscopic methods like NMR and mass spectrometry are powerful tools for deducing connectivity and molecular weight, but they often fall short of providing the absolute spatial arrangement of atoms.[3] This is particularly critical when dealing with stereoisomers, where subtle differences in chirality can lead to vastly different biological activities. X-ray crystallography addresses this challenge by directly visualizing the molecule's structure, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers.[1][4] This unequivocal structural evidence is indispensable for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring the intellectual property of novel chemical entities.[2][5][6][7]
The Principle of X-ray Crystallography: From Crystal to Atomic Coordinates
At its core, X-ray crystallography is a technique that exploits the diffraction of X-rays by the ordered arrangement of atoms within a crystal.[8][9] When a focused beam of X-rays strikes a single crystal, the electrons surrounding each atom scatter the X-rays. Because the atoms in a crystal are arranged in a repeating, three-dimensional lattice, the scattered waves interfere with each other constructively and destructively, creating a unique diffraction pattern of spots.[8][9] By measuring the position and intensity of these diffracted spots, researchers can mathematically reconstruct a three-dimensional electron density map of the molecule.[7][8] From this map, the precise positions of individual atoms can be determined, revealing the molecule's complete and unambiguous structure.[4]
The Experimental Workflow: A Step-by-Step Guide
The journey from a newly synthesized compound to a refined crystal structure involves a series of meticulous steps. Success at each stage is critical for obtaining high-quality data.
Diagram: The X-ray Crystallography Workflow
Caption: A streamlined workflow of the single-crystal X-ray diffraction process.
Experimental Protocol: From Powder to Structure
1. Crystal Growth: The Art and Science of Ordered Solids
The most significant bottleneck in X-ray crystallography is often obtaining high-quality single crystals.[10][11] This requires a highly pure sample (>95%) and a systematic exploration of crystallization conditions.[12]
-
Rationale: Impurities can disrupt the formation of a well-ordered crystal lattice, leading to poor diffraction.[10] The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing molecules to self-assemble into a crystalline solid.
-
Common Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a vial with a loose cap, allowing the solvent to evaporate slowly over hours to weeks.[3][13] This is often the simplest starting point.
-
Vapor Diffusion: A concentrated solution of the compound in a good solvent is placed in a sealed container with a larger reservoir of a poor solvent (anti-solvent) in which the compound is insoluble.[14] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[3][15]
-
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal (typically 0.03-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4][16]
-
Rationale: The crystal must be rotated during data collection to capture diffraction spots from all possible crystal planes.[4][8] Modern diffractometers use sensitive detectors like CCDs or pixel arrays to record the diffraction images.[9]
-
Procedure:
-
A suitable crystal is selected under a microscope and mounted on a loop or glass fiber.[17]
-
The mounted crystal is placed on the diffractometer and cooled in a stream of liquid nitrogen (typically 100 K) to minimize radiation damage and thermal vibrations.[12]
-
The crystal is centered in the X-ray beam.[16]
-
A series of diffraction images (frames) are collected as the crystal is rotated through a specific angular range.[8]
-
3. Structure Solution and Refinement: From Data to a 3D Model
The collected diffraction data, consisting of thousands of reflection intensities, is then processed to determine the crystal's unit cell parameters and space group.[18]
-
Rationale: The "phase problem" is a central challenge in crystallography, where the measured intensities lack the phase information needed to directly calculate the electron density map.[10] Initial phases are estimated using computational methods.
-
Procedure:
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections.[18]
-
Structure Solution: An initial structural model is generated using direct methods or Patterson methods for small molecules, or molecular replacement for macromolecules if a homologous structure is known.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods.[8][19] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy before deposition into public databases like the Cambridge Structural Database (CSD) for small molecules or the Protein Data Bank (PDB) for macromolecules.[20][21][22]
-
A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides unparalleled detail, other techniques are often used in concert to build a comprehensive understanding of a new compound. The choice of technique depends on the specific research question, the nature of the sample, and available resources.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Obtained | 3D atomic structure, bond lengths/angles, absolute configuration, packing | Connectivity, 3D structure in solution, dynamics, conformational changes | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirements | High-quality single crystal (0.03-0.3 mm) | Soluble sample (mg quantities), specific isotopic labeling may be needed | Small sample quantity (µg to ng), can be in solution or solid state |
| Resolution | Atomic (typically <1 Å) | Lower resolution than crystallography, provides an ensemble of structures | Does not directly provide 3D structural information |
| Key Advantages | Unambiguous and definitive 3D structure.[1] | Can study molecules in solution, mimicking physiological conditions; provides dynamic information.[23] | High sensitivity, can analyze complex mixtures.[24] |
| Key Limitations | Requires well-ordered crystals, which can be difficult to grow; provides a static picture of the molecule.[11][25] | Generally limited to smaller molecules (<50 kDa); structure is an average of conformations in solution.[26] | Indirect structural information; cannot distinguish between isomers without additional techniques.[3] |
Diagram: Comparing Analytical Techniques
Caption: Key strengths and applications of primary structural analysis tools.
Conclusion: The Unwavering Value of X-ray Crystallography
In the landscape of modern chemical research and drug development, the demand for precise and reliable structural information is non-negotiable. While techniques like NMR and mass spectrometry are indispensable for routine characterization, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure of a molecule.[2] The detailed atomic insights it provides are fundamental to confirming the outcome of a synthesis, understanding biological mechanisms, and designing the next generation of therapeutics. While the path to a high-quality crystal can be challenging, the definitive structural knowledge gained is an invaluable asset that accelerates scientific discovery and innovation.
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A Guide to Orthogonal Purity Validation of 2-(Methylthio)pyrimidine-5-carboxylic Acid
From the Desk of the Senior Application Scientist
Welcome to a detailed guide on establishing the purity of 2-(Methylthio)pyrimidine-5-carboxylic acid (CAS No. 110099-94-0). As a critical building block in medicinal chemistry and pharmaceutical development, its purity is not merely a quality metric; it is the foundation upon which the safety and efficacy of next-generation therapeutics are built[1]. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final active pharmaceutical ingredient (API).
This document is designed for the discerning researcher and drug development professional. We will not only describe the how but, more importantly, the why behind each methodological choice, grounding our discussion in established scientific principles and regulatory expectations, such as the ICH Q2(R1) guideline on the validation of analytical procedures[3][4].
The Orthogonal Validation Framework
The core tenet of an orthogonal approach is to mitigate the risk that a single analytical method may be blind to certain impurities[5]. For instance, a reversed-phase HPLC method might excel at separating compounds based on polarity but could fail to resolve impurities that have similar polarity to the main compound. By complementing it with a method based on a different principle, like volatility (GC) or thermal properties (DSC), we create a more comprehensive analytical net.
Caption: Orthogonal methods provide a multi-faceted purity assessment.
Primary Assay & Related Substances: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis of non-volatile organic molecules. For this compound, a reversed-phase method is ideal.
-
Causality: We choose reversed-phase HPLC (RP-HPLC) because its separation mechanism is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. This is highly effective for separating the target molecule from potential impurities that differ even slightly in polarity, such as precursors, byproducts, or degradation products. The inclusion of an acid in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a consistent charge state, which leads to sharper, more symmetrical peaks and reproducible retention times[6].
Comparative Data: HPLC Purity Analysis
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity by Area % | 99.85% | 99.52% | ≥ 99.5% |
| Largest Unknown Impurity | 0.08% (at RRT 1.15) | 0.11% (at RRT 0.88) | ≤ 0.10% |
| Total Impurities | 0.15% | 0.48% | ≤ 0.50% |
RRT = Relative Retention Time
Analysis: Batch A meets all specifications. Batch B, however, shows a single impurity exceeding the 0.10% threshold, warranting further investigation or reprocessing. This highlights the power of HPLC in quantifying specific, known and unknown, related substances.
Orthogonal Method for Volatiles: Gas Chromatography-Mass Spectrometry (GC-MS)
HPLC is generally blind to highly volatile impurities like residual solvents from synthesis. GC-MS is the ideal orthogonal technique for this purpose, as its separation is based on boiling point and volatility[7].
-
Causality: this compound itself is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton of the carboxylic acid with a nonpolar trimethylsilyl (TMS) group. This TMS-ester is much more volatile and thermally stable, allowing it to traverse the GC column. The mass spectrometer detector provides definitive identification of eluting peaks based on their unique mass fragmentation patterns, making it superior to less specific detectors like FID for impurity identification[8].
Comparative Data: Residual Solvent Analysis by Headspace GC-MS
| Solvent | Batch A (ppm) | Batch B (ppm) | ICH Limit (Class 2) |
| Methanol | 45 | 150 | ≤ 3000 ppm |
| Acetonitrile | Not Detected | 35 | ≤ 410 ppm |
| Toluene | Not Detected | Not Detected | ≤ 890 ppm |
Analysis: Both batches are well within the acceptable limits for common synthesis solvents. GC-MS provides confidence that volatile organic impurities are properly controlled.
Orthogonal Method for Structural Confirmation: NMR & FTIR Spectroscopy
Chromatographic methods can quantify impurities but do not inherently confirm the structure of the main peak. Spectroscopy provides this crucial orthogonal confirmation.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides an atomic-level fingerprint of the molecule. For this compound, key diagnostic signals include the carboxylic acid proton (a broad singlet typically observed far downfield, >10 ppm), the distinct pyrimidine ring protons, and the methylthio group singlet[9][10]. The absence of unexpected signals confirms structural integrity. Furthermore, Quantitative NMR (qNMR) can be used as a primary method to determine purity by integrating the signal of the analyte against a certified internal standard of known purity[11].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of key functional groups. The spectrum for this molecule is expected to show a very broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch (~1710 cm⁻¹), and characteristic C=N and C=C stretching vibrations from the pyrimidine ring[12][13]. It serves as a rapid and orthogonal identity check.
Orthogonal Method for Bulk Purity: Differential Scanning Calorimetry (DSC)
DSC offers a unique, thermodynamically-based assessment of purity that is completely independent of chromatographic or spectroscopic principles[14]. It measures the total level of soluble (eutectic) impurities.
-
Causality: The method is based on the van't Hoff equation, which describes the melting point depression and broadening of a substance caused by impurities[15]. A pure compound has a sharp, well-defined melting point. As impurities are introduced, they lower and broaden the melting range. By analyzing the shape of the melting endotherm, the mole percent of total eutectic impurities can be calculated[16]. This technique is particularly powerful for highly pure substances (typically >98%) and provides a global purity value that complements the impurity-specific data from chromatography[16].
Comparative Data: DSC Purity Analysis
| Parameter | Batch A | Batch B |
| Melting Onset (°C) | 264.5 °C | 263.1 °C |
| Purity (mole %) | 99.91% | 99.65% |
Analysis: The DSC results correlate well with the HPLC data, with Batch A showing higher purity (a sharper melt at a higher temperature) than Batch B. This agreement between two orthogonal methods significantly increases confidence in the purity assessment.
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity and Related Substances
Caption: Workflow for RP-HPLC purity analysis.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare samples at approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Analysis: Inject 10 µL. Calculate purity based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: GC-MS Method for Volatile Impurities (with Derivatization)
Caption: Workflow for GC-MS analysis with silylation.
-
Instrumentation: GC system with a Mass Spectrometric detector.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector: 250 °C, Split ratio 20:1.
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.
-
Sample Preparation (Derivatization):
-
Accurately weigh ~10 mg of the sample into a vial.
-
Add 500 µL of pyridine and 500 µL of BSTFA.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Analysis: Inject 1 µL. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
Conclusion
The purity assessment of this compound cannot be reliably achieved with a single analytical technique. A robust, scientifically sound, and regulatory-compliant approach mandates the use of orthogonal methods. By combining the quantitative power of RP-HPLC for related substances, the specificity of GC-MS for volatile impurities, the structural confirmation of NMR and FTIR , and the bulk purity assessment of DSC , we construct a comprehensive and trustworthy purity profile. This multi-pronged strategy ensures that the material is not only pure by a single measure but is holistically well-characterized, providing the ultimate confidence for its use in high-stakes research and development.
References
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- ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Takahashi, S., et al. (1983). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 274, 1-9.
- Demetzos, C., & Pippa, N. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Thermal Analysis and Calorimetry, 118, 67-75.
- TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology.
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- Xu, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules, 25(9), 2138.
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
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- Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy.
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- Wikipedia. (n.d.). Differential scanning calorimetry.
- MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
- Han, Y., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416, 1-13.
- Google Patents. (n.d.). CN108061767A - The method of HPLC method separation determination Rivaroxaban intermediates and its related impurities.
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A Comparative Guide to Molecular Docking of Pyrimidine Derivatives in Drug Discovery
Introduction
Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The versatility of the pyrimidine scaffold allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. In modern drug discovery, in silico molecular docking has become an indispensable tool for rapidly screening and predicting the binding affinities and interaction patterns of these compounds with their biological targets. This guide provides a comparative analysis of molecular docking studies of various pyrimidine derivatives, offering insights into their therapeutic potential and the computational methodologies underpinning their evaluation.
This guide is intended for researchers, scientists, and drug development professionals. It aims to provide an objective comparison of the docking performance of different pyrimidine derivatives against key protein targets, supported by experimental data from peer-reviewed literature. We will delve into the causality behind experimental choices in docking protocols and present a standardized workflow for such studies.
Comparative Docking Performance of Pyrimidine Derivatives
The efficacy of a drug candidate is fundamentally linked to its binding affinity for its target protein. Molecular docking simulations provide a quantitative measure of this affinity, typically expressed as a binding energy or docking score (in kcal/mol), where a lower value indicates a more favorable interaction. The following table summarizes the docking performance of several classes of pyrimidine derivatives against a range of therapeutically relevant protein targets.
| Derivative Class | Specific Compound/Modification | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFR (Wild-type) | -8.9 (approximated from IC50) | Not Specified | [3][4] |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFR (T790M Mutant) | -8.1 (approximated from IC50) | Not Specified | [3][4] |
| Pyrrolo[2,3-d]pyrimidine | Compound 7 | VEGFR2 (4ASD) | Not explicitly stated, but promising | Not Specified | [5] |
| Pyrido[2,3-d]pyrimidine | - | COVID-19 Main Protease (Mpro) | -8.5 | Not Specified | |
| Chalcone-Substituted Pyrimidines | Compound 4c (p-Fluoro) | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14 | [2] |
| Chalcone-Substituted Pyrimidines | Compound 4a (p-Chloro) | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.7 | Not Specified | [2] |
| Pyrimidine-Quinoline Molecules | - | Dihydrofolate Reductase (DHFR) | -6.60 | Not Specified | |
| Imidazo[1,2-a]pyrimidine | - | Microbial Targets | Good binding modes reported | Not Specified | [6] |
| Pyrazoline and Pyrimidine Derivatives | 4Aiii (Pyrazoline) | EGFR Kinase | -10.91 to -7.32 (range for series) | Not Specified | [7] |
| Pyrazoline and Pyrimidine Derivatives | 5Bii (Pyrimidine) | EGFR Kinase | -10.91 to -7.32 (range for series) | Not Specified | [7] |
Note: The binding energies are reported as found in the cited literature and may have been calculated using different docking software and scoring functions. Direct comparison between studies should be made with caution. The approximation from IC50 values is based on the principle that higher inhibitory activity often correlates with lower binding energy.[3]
The "Why" Behind the "How": A Self-Validating Docking Protocol
A robust molecular docking workflow is crucial for generating reliable and reproducible results. This section outlines a detailed protocol, explaining the rationale behind each step to ensure scientific integrity.
Experimental Protocol: Molecular Docking of Pyrimidine Derivatives
This protocol provides a generalized workflow for performing molecular docking of pyrimidine derivatives against a target protein, such as the Epidermal Growth Factor Receptor (EGFR) kinase domain, a common target in cancer therapy.[4][8]
Step 1: Ligand and Protein Preparation
Rationale: The accuracy of a docking simulation is highly dependent on the quality of the input structures. This initial preparation step is critical for removing extraneous information and ensuring the molecules are in a chemically correct and energetically minimized state.
-
Ligand Preparation:
-
Draw the 2D structure of the pyrimidine derivative using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a computational chemistry program (e.g., Chem3D). This step ensures the ligand is in a low-energy, stable conformation.
-
Save the optimized ligand structure in a suitable format (e.g., .mol2 or .pdb).
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB; e.g., PDB ID: 4HJO for EGFR).[4]
-
Remove non-essential components from the PDB file, such as water molecules, co-crystallized ligands, and ions that are not integral to the protein's structure or function.[3] This "cleaning" step prevents interference with the docking calculation.
-
Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges) using software like AutoDock Tools. This is crucial for accurately calculating electrostatic interactions.
-
Save the prepared protein structure in a docking-compatible format (e.g., .pdbqt for AutoDock).
-
Step 2: Defining the Binding Site (Grid Box Generation)
Rationale: To make the docking simulation computationally efficient and biologically relevant, the search for the ligand's binding pose is confined to a specific region of the protein, typically the active site.
-
Define a 3D grid box that encompasses the known or predicted active site of the target protein. For EGFR, this would include key residues like Met793.[3]
-
The size and center of the grid box should be carefully selected to be large enough to accommodate the ligand and allow for conformational flexibility, but not so large as to be computationally prohibitive.
Step 3: Molecular Docking Simulation
Rationale: This is the core of the experiment where a scoring algorithm explores various orientations and conformations of the ligand within the defined binding site to find the most favorable binding pose.
-
Utilize a molecular docking program such as AutoDock Vina.[3]
-
The Lamarckian Genetic Algorithm (LGA) is a commonly employed search algorithm that combines a genetic algorithm for global searching with a local search method for energy minimization.
-
Set the exhaustiveness parameter, which dictates the thoroughness of the search. Higher values increase the likelihood of finding the global minimum for the binding energy but also increase computational time.[3]
Step 4: Analysis and Validation of Results
Rationale: The output of a docking simulation is a set of predicted binding poses and their corresponding scores. This final step involves analyzing these results to identify the most likely binding mode and validating the docking protocol itself.
-
Binding Energy Evaluation: Analyze the output to identify the binding pose with the lowest binding energy, which represents the most stable predicted protein-ligand complex.[3]
-
Interaction Analysis: Visualize the top-ranked binding pose and identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the pyrimidine derivative and the protein's active site residues.[2]
-
RMSD Calculation (Validation): If a co-crystallized ligand is present in the original PDB file, re-dock this known ligand into the active site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol, indicating that the chosen parameters can accurately reproduce the known binding mode.[3]
Visualizing the Docking Workflow
The following diagram illustrates the key stages of a typical molecular docking study.
Caption: A generalized workflow for molecular docking studies.
The EGFR Signaling Pathway: A Key Target for Pyrimidine Derivatives
Many of the pyrimidine derivatives discussed in the literature are designed to inhibit protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) is a prominent example of such a target.[4][8][9] The diagram below illustrates a simplified representation of the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.
Caption: Simplified EGFR signaling pathway and inhibitor action.
Conclusion
Molecular docking is a powerful computational method that plays a pivotal role in the rational design and discovery of novel pyrimidine-based therapeutics. This guide has provided a comparative overview of the docking performance of various pyrimidine derivatives against key disease targets, highlighting the quantitative data that informs lead optimization. By understanding the principles behind a robust docking protocol and the biological context of the protein targets, researchers can more effectively leverage this technology to accelerate the development of next-generation medicines. The continued synergy between in silico techniques and experimental validation will undoubtedly unveil new and potent pyrimidine derivatives for a multitude of therapeutic applications.
References
- Comparative Docking Analysis of Pyrimidine Derivatives as Kinase Inhibitors. (n.d.). Benchchem.
- Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets. (n.d.). Benchchem.
- Gao, H., Liu, H., Hou, J., Gu, Q., Shi, M., Wu, Q., & Zheng, L. (2024). 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. Letters in Drug Design & Discovery, 21(14).
- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. (n.d.). MDPI.
- Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (n.d.). PMC - NIH.
- Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. (2023). NIH.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). PubMed Central.
- Anticancer drugs based on pyrimidine derivatives. (n.d.). ResearchGate.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH.
- Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. (n.d.). Arabian Journal of Chemistry.
- Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.). Taylor & Francis Online.
- Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents. (2020). PubMed.
- Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (2023). ResearchGate.
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Assessing the Novelty of 2-(Methylthio)pyrimidine-5-carboxylic Acid Scaffolds: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyrimidine scaffold has proven to be a cornerstone of therapeutic innovation. Its versatile structure is a key feature in numerous FDA-approved drugs.[1][2] This guide provides an in-depth technical assessment of the 2-(Methylthio)pyrimidine-5-carboxylic acid scaffold, a molecule poised for exploration. We will objectively compare its structural attributes to established kinase inhibitors, provide detailed experimental protocols for its synthesis and evaluation, and present a rationale for its potential as a novel therapeutic agent.
The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. This arrangement allows for crucial hydrogen bonding interactions with the hinge region of the ATP-binding pocket of kinases, a common mechanism of action for many inhibitors.[3] The strategic placement of various substituents on the pyrimidine core allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[4]
Two highly successful pyrimidine-based kinase inhibitors, Palbociclib and Ibrutinib, serve as excellent benchmarks for comparison.
-
Palbociclib (Ibrance®) is a pyridopyrimidine derivative that selectively inhibits cyclin-dependent kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle.[5][6] Its mechanism of action involves blocking the phosphorylation of the retinoblastoma protein (Rb), thereby preventing cell cycle progression from the G1 to the S phase.[7]
-
Ibrutinib (Imbruvica®) , a pyrazolopyrimidine, is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[8][9] It forms a covalent bond with a cysteine residue in the BTK active site, leading to sustained inhibition of the B-cell receptor signaling pathway.[10][11]
The Novelty Proposition of this compound
The this compound scaffold presents a unique combination of functional groups that suggests potential for novel interactions within a kinase active site.
-
2-Methylthio Group: The presence of a methylthio (-SCH3) group at the 2-position is significant. This group can engage in van der Waals interactions and, importantly, can be oxidized to a sulfoxide or sulfone, which can act as hydrogen bond acceptors. This metabolic potential could be exploited in prodrug strategies or to modulate the binding affinity of the molecule.[2]
-
5-Carboxylic Acid Group: A carboxylic acid at the 5-position can form strong hydrogen bonds or salt bridges with basic residues, such as lysine, in the active site. This feature is known to be important for the activity of some kinase inhibitors.[12]
The combination of these two groups on a simple pyrimidine core distinguishes this scaffold from more complex fused-ring systems like those in Palbociclib and Ibrutinib, potentially offering a different selectivity profile and a more synthetically accessible starting point for library development.
Comparative Analysis: Structural and Potential Functional Differences
| Feature | This compound | Palbociclib | Ibrutinib |
| Core Scaffold | Monocyclic Pyrimidine | Fused Pyridopyrimidine | Fused Pyrazolopyrimidine |
| Hinge-Binding Motif | Pyrimidine Nitrogens | Pyridopyrimidine Nitrogens | Pyrazolopyrimidine Nitrogens |
| Key Substituent 1 | 2-Methylthio | 2-Anilino substitution | 4-Amino substitution |
| Key Substituent 2 | 5-Carboxylic Acid | Complex side chain at 6-position | Acrylamide group for covalent bonding |
| Potential Novelty | Simple, synthetically tractable core; potential for unique interactions via the methylthio and carboxylic acid groups. | High selectivity for CDK4/6 driven by the complex side chain. | Irreversible inhibition through covalent bond formation. |
While direct experimental data for this compound is not yet available in the public domain, studies on closely related analogs provide compelling evidence for its potential. For instance, a 2-thiopyrimidine derivative has demonstrated moderate inhibitory activity against CDK-1 with an IC50 of 5 µM.[11] This suggests that the 2-thioether pyrimidine scaffold is indeed capable of interacting with cyclin-dependent kinases.
Experimental Protocols
Synthesis of this compound
The synthesis of the target compound can be achieved in a two-step process starting from commercially available materials. The first step involves the synthesis of the ethyl ester, followed by saponification to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl 2-(Methylthio)pyrimidine-5-carboxylate
This procedure is adapted from established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[13]
-
Reagents and Materials:
-
S-methylisothiourea sulfate
-
Ethyl 2-formyl-3-oxobutanoate
-
Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
To a solution of sodium ethoxide (2.1 equivalents) in absolute ethanol, add S-methylisothiourea sulfate (1.0 equivalent).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of ethyl 2-formyl-3-oxobutanoate (1.0 equivalent) in absolute ethanol dropwise.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(methylthio)pyrimidine-5-carboxylate.
-
Step 2: Saponification to this compound
This is a standard hydrolysis procedure.[10]
-
Reagents and Materials:
-
Ethyl 2-(methylthio)pyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 equivalent) in a mixture of methanol (or THF) and water.
-
Add NaOH or LiOH (1.5-2.0 equivalents) and stir the mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1N HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
Caption: Synthetic route to this compound.
Experimental Workflow for Biological Evaluation
A systematic approach is crucial to ascertain the biological activity and novelty of the this compound scaffold.
Caption: Workflow for evaluating a novel kinase inhibitor.
-
Initial Kinase Panel Screening: Screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of kinases to identify initial hits.
-
IC50 Determination: For the initial hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).
-
Selectivity Profiling: Profile the most potent compounds against a smaller, focused panel of related kinases to assess selectivity.
-
Cell-Based Assays: Evaluate the cell permeability and anti-proliferative activity of the selective compounds in relevant cancer cell lines (e.g., MCF-7 for CDK4/6 inhibitors).
-
Mechanism of Action Studies: In cell-based models, investigate the effect of the compound on the phosphorylation of downstream targets of the inhibited kinase (e.g., Western blotting for phospho-Rb for CDK4/6 inhibitors).
Potential Mechanism of Action: Targeting the CDK4/6-Cyclin D Pathway
Given the structural similarities to other pyrimidine-based kinase inhibitors and the known importance of the CDK4/6 pathway in cancer, it is plausible that this compound could act as a CDK4/6 inhibitor.[14]
Sources
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- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring cyclin-dependent kinase inhibitors: a comprehensive study in search of CDK-6 inhibitors using a pharmacophore modelling and dynamics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saponification-Typical procedures - operachem [operachem.com]
- 11. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 13. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Peer-Reviewed Methods for the Validation of Pyrimidine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with activities spanning anticancer, antiviral, and anti-inflammatory applications.[1][2][3] However, the journey from a synthesized pyrimidine derivative to a validated drug candidate is a rigorous, multi-step process demanding robust analytical and biological validation. This guide provides an in-depth comparison of essential, peer-reviewed methods for characterizing and validating these critical compounds, focusing not just on the "how" but the fundamental "why" behind each experimental choice. Our objective is to equip you with a self-validating framework to ensure the integrity and reproducibility of your findings.
Phase 1: Foundational Integrity - Physicochemical Characterization and Purity
Before any biological assessment, the absolute identity, structure, and purity of your pyrimidine compound must be unequivocally established. Failure at this stage invalidates all subsequent data. This foundational phase relies on a triad of orthogonal analytical techniques.
Structural Elucidation: Confirming the Blueprint
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure determination.[4][5]
-
Why it's critical: ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework.[4][6][7] 2D NMR techniques (like COSY and HSQC) are then used to piece together the complete molecular puzzle, confirming that the intended molecule was synthesized. For pyrimidine derivatives, specific chemical shifts and coupling constants can confirm the substitution patterns on the heterocyclic ring.[4] For instance, the distinct chemical shifts of protons at positions 5 and 7 of a pyrazolo[1,5-a]pyrimidine system can differentiate between isomers.[4]
Mass Spectrometry (MS): MS provides the precise molecular weight of the compound, corroborating the NMR data.
-
Why it's critical: High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing a crucial checkpoint for the molecular formula.[8][9][10] Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of pyrimidine metabolites.[9][10] The fragmentation patterns observed in tandem MS (MS/MS) can offer additional structural clues that support the proposed structure.[9][11]
Purity Assessment: Quantifying the Target Compound
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining the purity of a compound.[8][12]
-
Why it's critical: A compound is never 100% pure; synthesis byproducts and starting materials are often present. HPLC separates the target compound from these impurities.[12] A typical acceptance criterion for a screening compound is >95% purity, determined by the area under the curve (AUC) of the peak of interest relative to all other peaks. Reversed-phase HPLC using C18 columns is standard for many pyrimidine derivatives.[12] The method's sensitivity makes it indispensable for regulatory submissions and quality control.[13]
Workflow for Physicochemical Validation
Caption: Foundational workflow for compound validation.
Phase 2: Functional Confirmation - In Vitro Biological Validation
Once a compound's identity and purity are confirmed, the next step is to assess its biological activity. The choice of assay is dictated by the therapeutic hypothesis for the pyrimidine derivative (e.g., anticancer, anti-inflammatory).
Assessing General Cytotoxicity: The First Biological Checkpoint
Cell Viability Assays (MTT, MTS): These colorimetric assays are the initial screen to determine if a compound is cytotoxic to cancer cells.[14][15][16]
-
Why it's critical: The principle relies on the reduction of a tetrazolium salt (like MTT or MTS) by mitochondrial dehydrogenases in living cells to form a colored formazan product.[17] The amount of color produced is directly proportional to the number of viable cells.[15][16] This provides a quantitative measure of a compound's ability to kill or halt the proliferation of cancer cells, typically expressed as an IC50 value (the concentration required to inhibit 50% of cell growth).[3] These assays are highly versatile and can be adapted for a wide range of cell lines.[14]
Confirming On-Target Activity: Hitting the Bullseye
Many pyrimidine derivatives are designed as enzyme inhibitors, particularly kinase inhibitors.[14] It is crucial to confirm that the compound engages its intended molecular target within the cell.
Target Engagement Assays: These assays confirm that a compound physically interacts with its intended protein target in a live cell environment.
-
Why it's critical: A compound might kill cells via off-target toxicity. Target engagement assays provide direct evidence of on-target activity. A leading technology is the NanoBRET™ Target Engagement Assay, which uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a specific kinase-NanoLuc® luciferase fusion protein in live cells.[18][19] This method can quantify compound affinity and residence time at the target, which are critical parameters for drug efficacy.[18] Data from such assays often correlate well with downstream functional results.[18] Other methods include the Cellular Thermal Shift Assay (CETSA), which infers binding by measuring changes in protein thermal stability upon ligand binding.[20]
Comparison of Key Biological Validation Assays
| Assay Type | Primary Question Answered | Information Gained | Advantages | Limitations |
| MTT/MTS Assay | Does the compound affect cell viability/proliferation? | IC50 value, general cytotoxicity.[3] | High-throughput, cost-effective, well-established.[14][16] | Does not confirm mechanism of action; indirect measure of viability. |
| Kinase Inhibition Assay | Does the compound inhibit the activity of the target kinase? | IC50 value against a specific enzyme. | Direct measure of enzyme inhibition; useful for SAR studies. | In vitro results may not translate to cellular activity. |
| NanoBRET™ TE Assay | Does the compound bind to its target inside a living cell? | Target affinity (apparent Kd), residence time.[18] | Live-cell format, quantitative, high-throughput.[18][19] | Requires genetic modification of cells (luciferase fusion). |
| CETSA | Does the compound stabilize its target protein in cells? | Target engagement, thermal stabilization. | Label-free, works with endogenous proteins. | Lower throughput, requires specific antibodies for detection. |
Phase 3: Predictive Assessment - In Silico Validation
Computational tools are indispensable for modern drug discovery, allowing for the early prediction of a compound's properties and potential liabilities.[21][22][23]
Predicting Target Interaction: Molecular Docking
Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a compound within the active site of its target protein.[1][24]
-
Why it's critical: Docking studies can rationalize the structure-activity relationship (SAR) by identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the pyrimidine derivative and the target's amino acid residues.[24][25] For example, docking a series of pyrimidine derivatives into the ATP-binding pocket of a kinase can help explain why certain modifications improve potency. While predictive, these in silico results must always be validated by experimental data.[1]
Predicting Drug-Likeness: ADMET Profiling
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction: In silico models are used to forecast the pharmacokinetic and safety profiles of drug candidates.[21][22]
-
Why it's critical: A potent compound is useless if it cannot reach its target in the body or is toxic. Early ADMET prediction helps to identify potential liabilities, such as poor absorption or potential toxicity, guiding medicinal chemistry efforts to optimize the compound's profile and reduce late-stage attrition.[21][22][23][] Scoring functions, like the ADMET-score, can provide a comprehensive index to evaluate a compound's overall drug-likeness.[27]
Integrated Validation Strategy
Caption: An integrated, multi-phase validation workflow.
Detailed Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC
This protocol provides a general method for assessing the purity of a novel pyrimidine derivative.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both phases through a 0.22 µm filter.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the pyrimidine compound.
-
Dissolve in a suitable solvent (e.g., DMSO, Acetonitrile) to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) or UV detector set at a wavelength appropriate for the compound's chromophore (e.g., 254 nm).[28]
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The compound is considered for biological screening if purity is ≥95%.
-
Protocol 2: Cell Viability Assessment by MTT Assay
This protocol outlines the measurement of a pyrimidine compound's cytotoxic effect on a cancer cell line (e.g., A549).[2][16]
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of the pyrimidine compound in culture medium. Concentrations should span a wide range (e.g., 100 µM to 1 nM).
-
Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other values.
-
Calculate percent viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value using non-linear regression analysis.
-
References
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- El-Mekabaty, A., et al. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI, 2022. [Link]
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- Ashdin Publishing. Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug Design and Research, 2022. [Link]
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- PLOS One.
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- PubMed.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(Methylthio)pyrimidine-5-carboxylic Acid
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Methylthio)pyrimidine-5-carboxylic acid (CAS No. 110099-94-0), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical compatibility, regulatory compliance, and proactive risk mitigation.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a heterocyclic organic compound whose hazard profile necessitates its classification as a hazardous waste.
Key Hazard Considerations:
-
Irritant: Safety Data Sheets (SDS) for this compound and its analogs consistently indicate that it is an irritant to the skin, eyes, and respiratory system.[1][2][3] Direct contact can cause redness and inflammation, while inhalation of dusts may lead to respiratory discomfort.
-
Environmental Hazards: The environmental fate and effects of this compound have not been extensively studied. However, pyrimidine-based compounds can be persistent in the environment and may be harmful to aquatic life. Therefore, disposal down the drain or in regular trash is strictly prohibited.[5][6]
Based on these characteristics, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste .
| Hazard Classification | Description | Primary Precaution |
| Skin Irritant (Category 2) | Causes skin irritation upon contact.[1][2][3] | Wear nitrile gloves and a lab coat. |
| Eye Irritant (Category 2A) | Causes serious eye irritation.[1][2][3] | Use safety glasses or goggles. |
| Respiratory Irritant | May cause respiratory irritation upon inhalation of dusts.[1][2][3] | Handle in a well-ventilated area or a chemical fume hood. |
| Potential Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[2][4] | Avoid generating dusts and direct contact. |
Part 2: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe collection, storage, and disposal of waste containing this compound. This procedure is designed to be a self-validating system, minimizing risk at each stage.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions. Never mix incompatible waste streams.[7]
-
Solid Waste: Collect unreacted this compound, contaminated weigh boats, and filter papers in a dedicated, clearly labeled solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other solvent wastes unless their compatibility is confirmed.
-
Sharps Waste: Any needles, Pasteur pipettes, or broken glass contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[8]
Step 3: Container Management
The integrity of your waste container is essential for preventing leaks and spills.
-
Container Type: Use only chemically compatible, leak-proof containers. Whenever possible, use the original manufacturer's container for unreacted material.[8]
-
Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added.[8] The label must include:
-
Container Closure: Keep waste containers securely closed at all times, except when adding waste.[7][11]
Step 4: On-Site Storage (Satellite Accumulation Area)
Laboratories are permitted to store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][10][11]
-
Location: The SAA must be under the control of laboratory personnel.
-
Secondary Containment: Place liquid waste containers in a secondary containment pan or tray to contain any potential leaks.[7]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]
The logical flow of the disposal process is illustrated in the diagram below.
Caption: Disposal Workflow for this compound.
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to your institution's Environmental Health & Safety (EH&S) department for disposal by a licensed hazardous waste contractor.
-
Scheduling Pickup: Contact your EH&S department to schedule a waste pickup.[8] Provide them with a complete inventory of the waste, including chemical names and quantities.
-
Documentation: Ensure all paperwork, such as waste manifests, is completed accurately. These documents are legal records of your waste disposal.[9]
-
Prohibited Actions:
Part 3: Causality and Trustworthiness
This protocol is built on a foundation of established safety principles and regulatory requirements. The causality behind these steps is clear:
-
Segregation prevents uncontrolled reactions. Mixing incompatible chemicals can lead to the generation of toxic gases, fires, or explosions.
-
Proper labeling ensures safe handling and disposal. Accurate identification of waste is a legal requirement and is essential for the safety of everyone who will handle the container.[9][10]
-
Containment prevents environmental release. Leaks and spills can contaminate the laboratory and the wider environment.
-
Professional disposal ensures regulatory compliance. Licensed hazardous waste disposal companies have the expertise and facilities to manage chemical waste in an environmentally sound manner, as mandated by agencies like the U.S. Environmental Protection Agency (EPA).[12][14]
By adhering to this structured and logical workflow, you create a self-validating system of safety and compliance, ensuring that your research is conducted responsibly from start to finish.
References
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- National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. [Link]
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- iChemical.this compound, CAS No. 110099-94-0. [Link]
- Vanderbilt University Medical Center.Laboratory Guide for Managing Chemical Waste. [Link]
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- Central Washington University.Laboratory Hazardous Waste Disposal Guidelines. [Link]
- Medical Laboratory Observer.
- 2a biotech.Product Detail: this compound. [Link]
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- United Nations Office on Drugs and Crime (UNODC).Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
